molecular formula C30H48O2 B15596566 Ursolic aldehyde

Ursolic aldehyde

Número de catálogo: B15596566
Peso molecular: 440.7 g/mol
Clave InChI: VLFUANNVMXKBPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ursolic aldehyde is a useful research compound. Its molecular formula is C30H48O2 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C30H48O2

Peso molecular

440.7 g/mol

Nombre IUPAC

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde

InChI

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3

Clave InChI

VLFUANNVMXKBPF-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Ursolic Aldehyde: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic aldehyde, a pentacyclic triterpenoid, is a naturally occurring compound found in a variety of plant species. As a biosynthetic precursor to the well-studied ursolic acid, this compound is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development. Its aldehyde functional group offers a unique site for chemical modification, making it a valuable starting material for the synthesis of novel bioactive derivatives. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its isolation from complex plant matrices.

Natural Sources of this compound

This compound has been identified in several plant species, often alongside its more abundant derivative, ursolic acid. The concentration of this compound in these sources is typically lower than that of ursolic acid and can vary depending on the plant's genetics, growing conditions, and harvesting time.

Plant SpeciesFamilyPlant Part(s)
Dracocephalum forrestii[1]Lamiaceae-
Nerium oleander[1]Apocynaceae-
Campsis grandiflora (Thunb.) Schum.[2]BignoniaceaeFlower[2]
Salvia officinalis (Sage)LamiaceaeLeaves[3][4][5][6][7]
Rosmarinus officinalis (Rosemary)LamiaceaeLeaves[8][9][10][11][12]
Malus domestica (Apple)RosaceaePeels[13][14][15][16][17][18][19]

Experimental Protocols: Isolation of this compound

The isolation of this compound from a crude plant extract presents a challenge due to its relatively low abundance and the presence of numerous other structurally similar compounds. A highly effective and specific method for separating aldehydes from a complex mixture is through the formation of a sodium bisulfite adduct. This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, which can be easily separated from the organic components of the extract. The aldehyde can then be regenerated from the adduct.

Protocol: Isolation of Aldehydes from a Crude Plant Extract via Sodium Bisulfite Adduct Formation

This protocol is a general yet detailed procedure applicable for the selective isolation of this compound from a crude plant extract.

1. Preparation of Crude Extract:

  • Dry the plant material (e.g., leaves, flowers) at room temperature or in an oven at low heat (40-50°C) to a constant weight.

  • Grind the dried plant material into a fine powder.

  • Perform a solvent extraction using a non-polar or moderately polar solvent such as hexane, ethyl acetate, or a mixture thereof. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

  • Concentrate the resulting extract in vacuo using a rotary evaporator to obtain a crude extract.

2. Formation of the Bisulfite Adduct:

  • Dissolve the crude extract in a water-miscible organic solvent. For aliphatic aldehydes like this compound, dimethylformamide (DMF) is a suitable choice to improve removal rates.[20][21] Methanol or ethanol (B145695) can also be used.[20][22]

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). It is crucial to use a freshly prepared solution.[20]

  • In a separatory funnel, combine the crude extract solution with the saturated sodium bisulfite solution.[20][22]

  • Shake the funnel vigorously for at least 30 seconds to facilitate the formation of the bisulfite adduct.[20][22] A precipitate of the adduct may form at this stage.[20]

3. Separation of the Adduct:

  • Add deionized water and an immiscible organic solvent (e.g., a 10% ethyl acetate/hexanes mixture) to the separatory funnel and shake again.[20][22]

  • Allow the layers to separate. The this compound bisulfite adduct, being a salt, will partition into the aqueous phase. Other non-aldehydic, organic-soluble compounds will remain in the organic layer.[20][23]

  • Carefully separate and collect the aqueous layer.

4. Regeneration of this compound:

  • To recover the purified aldehyde, the formation of the bisulfite adduct must be reversed.[23]

  • Transfer the aqueous layer containing the adduct to a clean separatory funnel.

  • Add an equal volume of a suitable organic solvent, such as ethyl acetate.

  • While stirring, add a strong base, such as 50% sodium hydroxide (B78521) (NaOH) solution, dropwise until the pH of the aqueous layer is strongly basic (e.g., pH 12).[20] This will decompose the adduct, releasing the free aldehyde.[20]

  • Shake the funnel to extract the liberated this compound into the organic layer.

  • Separate and collect the organic layer.

  • Wash the organic layer with water and then with brine to remove any residual base and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent in vacuo to yield the purified this compound.

5. Further Purification (Optional):

  • The isolated this compound can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC) if necessary.

Biosynthesis and Signaling Pathways

While direct research on the signaling pathways of this compound is limited, its role as a key intermediate in the biosynthesis of ursolic acid provides a valuable framework for understanding its biological context. Furthermore, the extensive research on the signaling pathways modulated by ursolic acid can offer insights into the potential biological activities of its aldehyde precursor.

Biosynthetic Pathway of Ursolic Acid

The biosynthesis of ursolic acid from the common triterpene precursor, α-amyrin, involves a series of oxidation steps where this compound is a critical intermediate.

Ursolic Acid Biosynthesis alpha_amyrin α-Amyrin uvaol Uvaol alpha_amyrin->uvaol CYP716A-mediated oxidation ursolic_aldehyde This compound uvaol->ursolic_aldehyde Oxidation ursolic_acid Ursolic Acid ursolic_aldehyde->ursolic_acid Oxidation

Caption: Biosynthesis of ursolic acid from α-amyrin, highlighting this compound as a key intermediate.

Potential Signaling Pathway Modulation

Ursolic acid is known to modulate multiple signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Given the close structural and biosynthetic relationship, it is plausible that this compound may exert similar or related effects. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is a known target of ursolic acid.

PI3K_Akt_mTOR_Pathway Ursolic_Aldehyde This compound (potential modulator) PI3K PI3K Ursolic_Aldehyde->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

References

An In-depth Technical Guide to the Ursolic Aldehyde Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway leading to ursolic aldehyde, a key intermediate in the formation of the pharmacologically significant pentacyclic triterpenoid (B12794562), ursolic acid. It covers the core biochemical steps, enzymatic players, quantitative data from various studies, and detailed experimental protocols relevant to the field.

The Core Biosynthetic Pathway

This compound is a triterpenoid synthesized via the isoprenoid pathway. The initial stages of this pathway can occur through either the cytosolic mevalonate (B85504) (MVA) pathway or the plastidial methylerythritol phosphate (B84403) (MEP) pathway, both of which produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene[2].

The dedicated biosynthesis of the ursane-type triterpenoid backbone begins with the cyclization of 2,3-oxidosqualene (B107256). The key steps are as follows:

  • Squalene (B77637) Epoxidation: Squalene is oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SQE)[1][2].

  • Cyclization to α-amyrin: The linear 2,3-oxidosqualene is cyclized by α-amyrin synthase (αAS), an oxidosqualene cyclase (OSC), to form the pentacyclic triterpene backbone, α-amyrin[1][2][3].

  • Sequential C-28 Oxidation: The α-amyrin backbone undergoes a three-step oxidation at the C-28 position. This series of reactions is catalyzed by a multifunctional cytochrome P450 enzyme, typically from the CYP716A subfamily[2][3]. This enzyme, acting as a C-28 oxidase, sequentially converts:

    • α-amyrin to uvaol .

    • Uvaol to This compound .

    • This compound to ursolic acid [3].

This compound is therefore the penultimate, aldehyde intermediate in the pathway from α-amyrin to ursolic acid[2][3].

Ursolic_Aldehyde_Biosynthesis Squalene Squalene SQE SQE Squalene->SQE Oxidosqualene 2,3-Oxidosqualene aAS αAS Oxidosqualene->aAS Amyrin α-Amyrin CYP716A CYP716A (C-28 Oxidase) Amyrin->CYP716A Uvaol Uvaol Uvaol->CYP716A Ursolic_Aldehyde This compound Ursolic_Aldehyde->CYP716A Ursolic_Acid Ursolic Acid SQE->Oxidosqualene aAS->Amyrin CYP716A->Uvaol Step 1 CYP716A->Ursolic_Aldehyde Step 2 CYP716A->Ursolic_Acid Step 3

Caption: The core biosynthetic pathway from squalene to ursolic acid.

Quantitative Data from Metabolic Engineering

The biosynthesis of ursolic acid, and by extension its precursor this compound, has been a significant target for metabolic engineering, primarily in microbial hosts like Saccharomyces cerevisiae. These efforts provide valuable quantitative data on the pathway's efficiency and potential yields.

Host OrganismKey Genes ExpressedPrecursor/ProductTiter (mg/L)Reference
S. cerevisiaeCrMAS, CYP716A12, AtCPR1α-Amyrin25.99[3]
S. cerevisiaeOptimized CrAS, CrAO, AtCPR1Ursolic Acid7.4[4]
S. cerevisiaeOptimized CrAS, CrAO, AtCPR1Oleanolic Acid3.0[4]
S. cerevisiaeIncreased acetyl-CoA, tuned ERG1/CrASUrsolic Acid483.4[4][5]
S. cerevisiaeIncreased acetyl-CoA, tuned ERG1/CrASOleanolic Acid163.8[4]
S. cerevisiaeCompartmentalization, NADPH regenerationUrsolic Acid (shake flask)692.3[4][5]
S. cerevisiaeCompartmentalization, NADPH regenerationOleanolic Acid (shake flask)253.4[4][5]
S. cerevisiaeCompartmentalization, NADPH regenerationUrsolic Acid (3-L fermenter)1132.9[4][5]
S. cerevisiaeCompartmentalization, NADPH regenerationOleanolic Acid (3-L fermenter)433.9[4]
Yarrowia lipolyticaCrMAS, CYP716A12, AtCPR1, upregulated ERG9α-Amyrin64.2[3]

Experimental Protocols

The study of the this compound pathway involves gene identification, functional characterization of enzymes, and metabolite analysis. Below are synthesized protocols based on methodologies reported in the literature.

Protocol: Triterpenoid Extraction and Analysis via GC-MS

This protocol is designed for the identification and quantification of triterpenoid aglycones, including α-amyrin and its derivatives, from plant tissue.

GCMS_Workflow Start 1. Plant Tissue Collection (e.g., Fresh Leaves) Extraction 2. Solvent Extraction (e.g., 85% Methanol) Start->Extraction Hydrolysis 3. Acid Hydrolysis (e.g., HCl at 99°C) Cleaves glycosidic bonds Extraction->Hydrolysis Partition 4. Liquid-Liquid Partition (e.g., Ethyl Acetate (B1210297)/Water) Hydrolysis->Partition Derivatization 5. Silylation (e.g., TMSCN or BSTFA) Increases volatility Partition->Derivatization Collect organic phase Analysis 6. GC-MS Analysis Derivatization->Analysis Data 7. Data Processing (Peak identification vs. standards, quantification) Analysis->Data

Caption: Workflow for triterpenoid aglycone analysis by GC-MS.

Methodology:

  • Plant Material and Extraction:

    • Collect fresh plant material (e.g., 100 mg of leaves) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Extract the powder with a solvent such as 85% methanol (B129727) at an elevated temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to inactivate degradative enzymes[6].

    • Centrifuge the sample and collect the supernatant.

  • Acid Hydrolysis:

    • To analyze the triterpenoid backbones (aglycones), saponins (B1172615) (glycosylated triterpenoids) must be hydrolyzed.

    • Add an equal volume of 2M hydrochloric acid (HCl) to the methanol extract.

    • Incubate the mixture at a high temperature (e.g., 99°C) for 1-2 hours to cleave the sugar moieties[6][7].

  • Aglycone Extraction:

    • After hydrolysis, cool the sample and partition the liberated aglycones into an organic solvent like ethyl acetate or diethyl ether.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper organic phase, which contains the triterpenoids. Wash the organic phase with water to remove any residual acid[7].

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Derivatization:

    • To increase the volatility of the triterpenoids for gas chromatography, derivatize the hydroxyl groups.

    • Re-dissolve the dried extract in a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl (B98337) cyanide (TMSCN)[6].

    • Incubate at a moderate temperature (e.g., 40-70°C) for 30-60 minutes[6].

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar column, such as an HP5-MS (30 m × 250 μm × 0.25 μm)[8].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)[8].

    • Temperature Program: An initial oven temperature of ~150°C, ramping at 5-10°C/min to a final temperature of ~280-300°C, followed by a hold period[8].

    • MS Detection: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of m/z 50-800.

    • Identification: Identify compounds by comparing their retention times and mass spectra with those of authentic standards (e.g., α-amyrin, uvaol, ursolic acid) and by matching fragmentation patterns with spectral libraries (e.g., NIST).

Protocol: Functional Characterization of Biosynthetic Genes in Yeast

This protocol describes the heterologous expression of candidate plant genes (e.g., OSCs, P450s) in Saccharomyces cerevisiae to confirm their enzymatic function.

Gene_Function_Workflow Selection 1. Candidate Gene Selection (from transcriptome data) Cloning 2. Gene Cloning (Amplify cDNA, insert into yeast expression vector e.g., pYES-DEST52) Selection->Cloning Transformation 3. Yeast Transformation (Introduce plasmid into S. cerevisiae strain) Cloning->Transformation Expression 4. Protein Expression (Grow culture, induce with galactose) Transformation->Expression Assay 5. In Vivo / In Vitro Assay (Feed substrate to whole cells or use microsomal fraction) Expression->Assay Extraction 6. Product Extraction (e.g., Ethyl Acetate) Assay->Extraction Analysis 7. Product Analysis (LC-MS or GC-MS) Extraction->Analysis

Caption: Workflow for gene function characterization in yeast.

Methodology:

  • Gene Cloning and Vector Construction:

    • Identify candidate genes (e.g., CYP716A homologs) from plant transcriptome data.

    • Amplify the full-length coding sequence (CDS) from plant cDNA using high-fidelity DNA polymerase.

    • Clone the CDS into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible GAL1 promoter. For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is essential for activity[3]. The CPR gene can be placed in the same or a separate vector.

  • Yeast Transformation:

    • Transform the expression plasmid(s) into a suitable S. cerevisiae strain (e.g., WAT11 or a strain engineered to produce the necessary precursor, like α-amyrin) using the lithium acetate/polyethylene glycol method.

    • Select for successful transformants on appropriate synthetic defined (SD) dropout media.

  • Culture and Induction:

    • Grow a starter culture of the transformed yeast in selective media containing glucose.

    • Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the starter culture.

    • Incubate at 30°C with shaking for 48-72 hours to allow for protein expression.

  • Enzyme Assay (in vivo):

    • For an in vivo assay, if the yeast strain does not endogenously produce the precursor, supplement the culture medium with the substrate (e.g., α-amyrin) dissolved in a carrier like dodecane (B42187) or acetone.

    • Continue incubation for another 24-48 hours to allow for substrate conversion.

  • Product Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Perform an alkaline hydrolysis by resuspending the cell pellet in alcoholic potassium hydroxide (B78521) (KOH) and heating to saponify cellular lipids and release the products.

    • Neutralize the mixture and extract the triterpenoids with an organic solvent like n-hexane or ethyl acetate.

    • Evaporate the solvent and re-dissolve the residue for analysis.

    • Analyze the products using GC-MS (after derivatization) or LC-MS, comparing them to authentic standards to confirm the identity of the enzymatic products (e.g., uvaol, this compound, ursolic acid).

References

The Biological Activity of Ursolic Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic aldehyde, a pentacyclic triterpenoid, is a naturally occurring compound found in various medicinal plants. Structurally similar to the well-studied ursolic acid, with a ketone group at the C-3 position, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and visualizations of implicated signaling pathways to support further research and drug development efforts. While research on this compound is not as extensive as that on ursolic acid, this guide compiles the current knowledge and draws logical inferences from the activities of its close analogue.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of this compound (also referred to as Ursonic Acid or UNA in some literature). For comparative purposes, data for ursolic acid (ULA) from the same studies are included where available.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeThis compound (UNA) IC50 (µM)Ursolic Acid (ULA) IC50 (µM)Reference
A549Lung Cancer23.68.8[1]
H460Lung Cancer17.68.2[1]
JurkatLeukemia23.94.7[1]
K562Leukemia12Not Reported[1]
HL60Leukemia12.8Not Reported[1]
K562-Lucena 1Leukemia12.6Not Reported[1]
HCT15Colon Cancer1.23> 20[1]
B16F0Murine Melanoma19.8Not Reported[1]
L1210Murine Leukemia6.9Not Reported[1]
SK-MEL-2Human Melanoma7.6Not Reported[1]

IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Key Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily investigated in the context of cancer. Other potential activities include anti-inflammatory, antioxidant, and antiviral effects, largely inferred from studies on ursolic acid and preliminary findings.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, in some cases exhibiting greater potency than its counterpart, ursolic acid[1]. The proposed mechanisms, extrapolated from studies on ursolic acid and related triterpenoids, likely involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that govern cancer cell proliferation and survival.

Signaling Pathways Implicated in Anticancer Activity:

  • Apoptosis Induction: this compound is presumed to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and eventual cell death.

  • PI3K/Akt/mTOR Pathway: This is a critical survival pathway often dysregulated in cancer. It is anticipated that this compound, similar to ursolic acid, inhibits this pathway, leading to decreased cell proliferation and survival.

  • MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways regulate various cellular processes, including proliferation, differentiation, and apoptosis. This compound may modulate these pathways to exert its anticancer effects.

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation and cancer. Inhibition of NF-κB signaling is a likely mechanism for the anti-inflammatory and anticancer effects of this compound.

cluster_pathways Signaling Pathways cluster_effects Cellular Effects UrsolicAldehyde This compound PI3K PI3K/Akt/mTOR Pathway UrsolicAldehyde->PI3K Inhibits MAPK MAPK Pathway (ERK, JNK, p38) UrsolicAldehyde->MAPK Modulates NFkB NF-κB Pathway UrsolicAldehyde->NFkB Inhibits Apoptosis Apoptosis Pathways (Intrinsic & Extrinsic) UrsolicAldehyde->Apoptosis Induces Proliferation Decreased Cell Proliferation PI3K->Proliferation CellCycleArrest Cell Cycle Arrest PI3K->CellCycleArrest MAPK->Proliferation Inflammation Decreased Inflammation NFkB->Inflammation InduceApoptosis Induction of Apoptosis Apoptosis->InduceApoptosis

Caption: Overview of signaling pathways modulated by this compound.

Anti-inflammatory Activity

Though direct quantitative data for this compound is limited, its structural similarity to ursolic acid suggests potent anti-inflammatory properties. The primary mechanism is likely the inhibition of pro-inflammatory mediators and signaling pathways.

Potential Mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Likely inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of prostaglandins (B1171923) and leukotrienes.

  • Reduction of Pro-inflammatory Cytokines: May reduce the production of cytokines such as TNF-α, IL-1β, and IL-6.

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation. This compound is expected to inhibit inducible nitric oxide synthase (iNOS).

cluster_cellular Cellular Response InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB_activation NF-κB Activation InflammatoryStimuli->NFkB_activation UrsolicAldehyde This compound UrsolicAldehyde->NFkB_activation Inhibits iNOS_COX2_expression iNOS & COX-2 Expression NFkB_activation->iNOS_COX2_expression Proinflammatory_cytokines Pro-inflammatory Cytokine Production NFkB_activation->Proinflammatory_cytokines NO_Prostaglandins Nitric Oxide & Prostaglandins iNOS_COX2_expression->NO_Prostaglandins

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on standard assays and protocols used for similar compounds like ursolic acid.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan (B1609692) crystals D->E F 6. Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability). Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

Methodology:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period in the dark, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC50 value for NO inhibition.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

  • Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a control with only DPPH and methanol, and a blank for each concentration of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

This compound is a promising natural compound with demonstrated cytotoxic activity against a range of cancer cell lines, in some instances surpassing the potency of the well-researched ursolic acid. While further studies are required to fully elucidate its anti-inflammatory, antioxidant, and other biological activities, the existing data and its structural similarity to ursolic acid strongly suggest a multifaceted therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the mechanisms of action and therapeutic applications of this compound. Future research should focus on generating more quantitative data for its various biological effects and exploring its in vivo efficacy and safety profiles.

References

An In-depth Technical Guide to Ursolic Aldehyde: From Discovery to Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic aldehyde, a pentacyclic triterpenoid (B12794562) and a key intermediate in the biosynthesis of the widely studied ursolic acid, is emerging as a molecule of significant scientific interest. Though often overshadowed by its carboxylic acid counterpart, this compound possesses its own distinct chemical properties and biological activities that warrant focused investigation. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details experimental protocols for its isolation from natural sources and its chemical synthesis, presents available quantitative data on its biological effects, and explores its known interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating a deeper understanding and further exploration of the therapeutic potential of this compound.

Introduction and Historical Context

The history of this compound is intrinsically linked to the study of its more famous derivative, ursolic acid. While ursolic acid was first identified in the epicuticular waxes of apples in the 1920s, the specific discovery and characterization of this compound as a distinct chemical entity is less well-documented in readily available literature. It is primarily recognized as a crucial intermediate in the biosynthesis of ursolic acid from α-amyrin.[1]

This compound has been identified as a natural constituent in a variety of plant species, including Nerium oleander and Dracocephalum forrestii.[2] Its presence in these botanicals suggests a role in plant metabolism and defense mechanisms. For drug discovery and development professionals, this compound presents an interesting scaffold for chemical modification and exploration of structure-activity relationships within the ursane (B1242777) triterpenoid family.

Chemical and Physical Properties

This compound is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₂ and a molecular weight of approximately 440.7 g/mol . Its structure features the characteristic ursane skeleton, a five-ring system, with a hydroxyl group at the C-3 position and an aldehyde group at the C-28 position.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (3β)-3-hydroxy-urs-12-en-28-al
Molecular Formula C₃₀H₄₈O₂
Molecular Weight 440.70 g/mol
CAS Number 19132-81-1
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and methanol. Poorly soluble in water.

Experimental Protocols

Isolation from Natural Sources

While this compound is present in various plants, a detailed protocol for its specific isolation is not as commonly reported as for ursolic acid. The following is a generalized workflow for the extraction and isolation of triterpenoids from plant material, which can be adapted for the targeted isolation of this compound. Nerium oleander leaves are a known source of this compound.[2]

Experimental Workflow: Isolation of this compound from Nerium oleander

NFkB_Pathway UA This compound (Hypothesized) IKK IKK UA->IKK Inhibition (?) IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocation genes Inflammatory Genes nucleus->genes Transcription MAPK_Pathway UA This compound (Hypothesized) Ras Ras UA->Ras Modulation (?) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 nucleus Nucleus AP1->nucleus genes Cell Proliferation/ Apoptosis Genes nucleus->genes Biosynthesis_Pathway squalene 2,3-Oxidosqualene amyrin α-Amyrin squalene->amyrin α-amyrin synthase uvaol Uvaol amyrin->uvaol CYP716A aldehyde This compound uvaol->aldehyde CYP716A acid Ursolic Acid aldehyde->acid CYP716A

References

Ursolic Aldehyde as a Precursor to Ursolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid, a pentacyclic triterpenoid (B12794562), has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A key intermediate in both the biosynthesis and potential chemical synthesis of ursolic acid is ursolic aldehyde. This technical guide provides an in-depth exploration of this compound's role as a direct precursor to ursolic acid, detailing the biosynthetic pathway and a representative chemical conversion method. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a structured presentation of relevant data.

Introduction

Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including apples, basil, and rosemary. Its therapeutic potential has led to extensive research into its synthesis and biological mechanisms. This compound (3β-hydroxy-urs-12-en-28-al) is the immediate biosynthetic precursor to ursolic acid, representing the penultimate step in a critical oxidative pathway. Understanding the conversion of this compound to ursolic acid is fundamental for both biotechnological production and synthetic derivatization of this important bioactive compound.

Biosynthesis of Ursolic Acid

In plants, ursolic acid is synthesized from α-amyrin through a series of oxidation steps at the C-28 position. This transformation is catalyzed by a multifunctional cytochrome P450 enzyme, specifically from the CYP716A subfamily. The process occurs in three sequential oxidations: α-amyrin is first hydroxylated to uvaol, which is then oxidized to this compound, and finally, this compound is oxidized to ursolic acid.[1][2]

Biosynthetic Pathway Diagram

Ursolic_Acid_Biosynthesis alpha_amyrin α-Amyrin uvaol Uvaol alpha_amyrin->uvaol CYP716A (Hydroxylation) ursolic_aldehyde This compound uvaol->ursolic_aldehyde CYP716A (Oxidation) ursolic_acid Ursolic Acid ursolic_aldehyde->ursolic_acid CYP716A (Oxidation)

Biosynthetic pathway of ursolic acid from α-amyrin.

Chemical Synthesis: Oxidation of this compound

The chemical conversion of this compound to ursolic acid involves the oxidation of the C-28 aldehyde group to a carboxylic acid. A common and effective method for this transformation is the Jones oxidation.[3][4][5]

Experimental Protocol: Jones Oxidation of this compound

This protocol is a representative method for the oxidation of a triterpenoid aldehyde to a carboxylic acid using Jones reagent.

Materials:

  • This compound

  • Acetone (B3395972) (anhydrous)

  • Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting to 100 ml with water)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/brown.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

  • Add water to the reaction mixture and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude ursolic acid by silica gel column chromatography.

  • Elute the column with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure ursolic acid.

Experimental Workflow Diagram

Chemical_Synthesis_Workflow start Start: this compound dissolve Dissolve in Acetone start->dissolve cool Cool to 0 °C dissolve->cool add_jones Add Jones Reagent cool->add_jones monitor Monitor by TLC add_jones->monitor quench Quench with Isopropyl Alcohol monitor->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Ursolic Acid purify->end

Workflow for the chemical synthesis of ursolic acid.

Data Presentation

While specific quantitative data for the direct conversion of this compound to ursolic acid is not extensively reported in the literature, the following tables represent the typical data that should be collected and analyzed for such a chemical transformation.

Table of Reaction Parameters and Yield
ParameterValue/RangeNotes
Starting MaterialThis compoundPurity should be >95%
Oxidizing AgentJones ReagentStoichiometric excess
SolventAcetoneAnhydrous
Temperature0 °C to Room Temp.Controlled to minimize side reactions
Reaction Time1-4 hoursMonitored by TLC
Theoretical Yield Calculated based on starting material
Actual Yield Mass of pure product
Percent Yield (%) (Actual/Theoretical) x 100Typically high for this reaction
Table of Product Characterization
Analytical MethodParameterExpected Result
TLC Rf valueDifferent from starting material
Melting Point °CCompare to literature value for ursolic acid
¹H NMR Chemical Shifts (ppm)Absence of aldehyde proton (~9.5 ppm), presence of characteristic ursane (B1242777) skeleton signals
¹³C NMR Chemical Shifts (ppm)Presence of carboxylic acid carbon (~180 ppm), absence of aldehyde carbon (~205 ppm)
Mass Spectrometry m/z[M-H]⁻ or [M+H]⁺ corresponding to C₃₀H₄₈O₃
HPLC Retention Time & PuritySingle major peak at the expected retention time; Purity >98%

Analytical Methodology: HPLC Analysis of Ursolic Acid

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of ursolic acid.[6][7][8]

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Ursolic acid standard (certified reference material)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is common. A typical gradient could be 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of ursolic acid standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the synthesized ursolic acid and dissolve it in methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Determine the concentration of ursolic acid in the sample by comparing its peak area to the calibration curve. Purity is assessed by the relative area of the main peak.

Conclusion

This compound is a pivotal precursor in the formation of ursolic acid, both in nature's biosynthetic machinery and in laboratory chemical synthesis. The enzymatic conversion within plants offers a green route for production, while chemical methods like the Jones oxidation provide a robust and high-yielding approach for targeted synthesis. The protocols and data frameworks presented in this guide are intended to equip researchers and drug development professionals with the necessary technical information to effectively work with this important precursor-product relationship, facilitating further research and development of ursolic acid-based therapeutics and products.

References

Unraveling the Neuroprotective Potential of Ursolic Aldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the neuroprotective effects of ursolic aldehyde. While its structural analog, ursolic acid, has been the subject of extensive research in this domain, specific data on this compound's capacity to protect neural cells remains scarce. This technical guide aims to summarize the current, albeit limited, knowledge on this compound and to draw potential parallels from the well-documented neuroprotective activities of ursolic acid, providing a framework for future research and drug development.

This compound: A Terpenoid with Unexplored Potential

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants. While its chemical properties are documented, its biological activities, particularly in the context of neuroprotection, are largely uninvestigated. A solitary mention in the literature suggests that this compound has demonstrated neuroprotective effects in vitro; however, detailed experimental data, including effective concentrations, specific neuronal cell types tested, and the nature of the neurotoxic insults, are not publicly available. This lack of specific information precludes a detailed analysis of its mechanisms of action and a direct comparison with other neuroprotective agents.

Insights from a Close Relative: The Neuroprotective Profile of Ursolic Acid

Given the limited data on this compound, a review of the neuroprotective effects of the closely related compound, ursolic acid (UA), can provide valuable insights and potential avenues for investigation. UA has been extensively studied and shown to exert neuroprotective effects through multiple mechanisms, primarily revolving around its anti-inflammatory and antioxidant properties.

2.1. Anti-inflammatory Mechanisms:

Ursolic acid has been shown to mitigate neuroinflammation by modulating key signaling pathways. A significant body of evidence points to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] NF-κB is a critical regulator of inflammatory responses, and its inhibition by UA leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]

2.2. Antioxidant Mechanisms:

Oxidative stress is a major contributor to neuronal damage in various neurological disorders. Ursolic acid combats oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[1][3] Nrf2 is a master regulator of the antioxidant response, and its activation by UA upregulates the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1] This enhancement of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.

Signaling Pathways Implicated in Ursolic Acid's Neuroprotection

The neuroprotective effects of ursolic acid are orchestrated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by UA.

UA Ursolic Acid IKK IKK UA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_Genes Activates Inflammation Neuroinflammation Pro_inflammatory_Genes->Inflammation

Figure 1: Inhibition of the NF-κB Signaling Pathway by Ursolic Acid.

UA Ursolic Acid Keap1 Keap1 UA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress

Figure 2: Activation of the Nrf2 Antioxidant Pathway by Ursolic Acid.

Quantitative Data on Ursolic Acid's Neuroprotective Effects

The following table summarizes key quantitative data from preclinical studies on ursolic acid, highlighting its therapeutic potential in various models of neurological damage.

Experimental ModelDosageRoute of AdministrationKey FindingsReference
Traumatic Brain Injury (mice)50-150 mg/kgIntraperitoneal (i.p.)Reduced brain edema and neurological deficits; Increased nuclear translocation of Nrf2 and expression of HO-1 and NQO1.[1]
Cerebral Ischemia (mice)130 mg/kgIntraperitoneal (i.p.)Significantly reduced infarct size; Decreased lipid peroxidation.[3]
Amyloid-β-induced toxicity (PC12 cells)Not specifiedIn vitroInhibited expression of iNOS and COX-2; Blocked nuclear translocation of NF-κB p65 subunit.[1]
Parkinson's Disease Model (mice)25 mg/kgOralImproved behavioral deficits; Restored dopamine (B1211576) levels and protected dopaminergic neurons.[2]

Experimental Protocols for Assessing Neuroprotection

The investigation of ursolic acid's neuroprotective effects has employed a range of established experimental protocols. These methodologies are crucial for elucidating the mechanisms of action and evaluating the therapeutic efficacy of neuroprotective compounds.

5.1. In Vivo Models of Neurological Damage:

  • Traumatic Brain Injury (TBI): A controlled cortical impact (CCI) model is commonly used to induce TBI in rodents. Following the injury, animals are treated with the test compound, and neurological function is assessed using behavioral tests such as the modified neurological severity score (mNSS). Brain tissue is then analyzed for markers of edema, inflammation, and oxidative stress.

  • Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model is a standard method to induce focal cerebral ischemia. Reperfusion is often allowed after a specific duration of occlusion. Neurological deficits are scored, and infarct volume is measured using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).

  • Parkinson's Disease Model: Neurotoxicity is induced by agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or rotenone, which selectively damage dopaminergic neurons in the substantia nigra. Behavioral tests (e.g., rotarod, open field) are used to assess motor function. Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons is performed to quantify neuronal loss.

5.2. In Vitro Assays:

  • Cell Viability Assays: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons are exposed to neurotoxins (e.g., amyloid-beta, glutamate, hydrogen peroxide) in the presence or absence of the test compound. Cell viability is quantified using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

  • Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules (e.g., NF-κB, Nrf2, Akt) and markers of apoptosis (e.g., caspases, Bcl-2 family proteins) to elucidate the underlying molecular mechanisms.

  • Immunofluorescence: This method allows for the visualization and localization of specific proteins within cells. For instance, the translocation of NF-κB or Nrf2 from the cytoplasm to the nucleus can be observed using immunofluorescence microscopy.

  • Measurement of Oxidative Stress Markers: The levels of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA. The extent of lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase can also be determined.

  • Measurement of Inflammatory Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or brain homogenates are quantified using enzyme-linked immunosorbent assay (ELISA).

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of a compound like ursolic acid.

start Hypothesis: Compound has neuroprotective effects invitro In Vitro Studies (Neuronal Cell Cultures) start->invitro invivo In Vivo Studies (Animal Models of Neurological Disease) start->invivo toxin Induce Neurotoxicity (e.g., Aβ, H2O2, Glutamate) invitro->toxin disease_model Induce Disease (e.g., TBI, Ischemia, PD) invivo->disease_model treatment_vitro Treat with Compound toxin->treatment_vitro analysis_vitro Analyze: - Cell Viability - Apoptosis - Oxidative Stress - Inflammatory Markers - Signaling Pathways treatment_vitro->analysis_vitro treatment_vivo Treat with Compound disease_model->treatment_vivo analysis_vivo Analyze: - Behavioral Outcomes - Histopathology - Biomarker Levels treatment_vivo->analysis_vivo conclusion Conclusion: Elucidate Neuroprotective Mechanisms and Efficacy analysis_vitro->conclusion analysis_vivo->conclusion

Figure 3: General Experimental Workflow for Neuroprotection Studies.

Future Directions and Conclusion

The neuroprotective potential of this compound remains an open and intriguing area of research. While the extensive data on ursolic acid provides a strong rationale for investigating its aldehyde counterpart, direct experimental evidence is critically needed. Future studies should focus on:

  • Directly assessing the neuroprotective effects of this compound in various in vitro and in vivo models of neurological disorders.

  • Determining the effective concentrations and dosages of this compound for neuroprotection.

  • Investigating whether this compound modulates the same signaling pathways as ursolic acid (e.g., NF-κB and Nrf2).

  • Conducting comparative studies to evaluate the relative potency and efficacy of this compound and ursolic acid.

References

The Enzyme Inhibitory Profile of Ursolic Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic aldehyde, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of the well-studied ursolic acid, it is hypothesized to possess a range of biological activities, including enzyme inhibition. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the enzyme inhibitory activity of this compound. Due to the scarcity of direct research on this compound, this document leverages data from its parent compound, ursolic acid, to infer potential areas of activity and provides detailed experimental protocols for the evaluation of its inhibitory effects against key metabolic and disease-related enzymes. This guide aims to serve as a foundational resource for researchers initiating studies into the pharmacological profile of this compound.

Introduction

Pentacyclic triterpenoids are a class of natural products known for their diverse pharmacological effects. Ursolic acid, a prominent member of this class, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, many of which are attributed to its ability to modulate various enzymatic pathways. This compound, a closely related derivative, remains comparatively understudied. This guide synthesizes the available information and provides a framework for the systematic investigation of its enzyme inhibitory potential.

Quantitative Data on Enzyme Inhibition

Direct quantitative data on the enzyme inhibitory activity of this compound is not extensively available in the current scientific literature. However, the inhibitory activities of its parent compound, ursolic acid, have been documented against several enzymes. This data, summarized in Table 1, can provide a valuable starting point for investigating this compound.

Enzyme TargetIC50 Value (Ursolic Acid)Type of Inhibition (Ursolic Acid)Reference
α-Glucosidase24.7–188.7 µM-[1]
α-Amylase-Non-competitive[2]
Pancreatic Lipase (B570770)51.21 µM (Phosphodiesterase)-[3]
Xanthine (B1682287) Oxidase10.3 µg/mL-[4][5]
AcetylcholinesteraseIC50: 7.5 nM; Ki: 6 pMCompetitive/Non-competitive[6]

Table 1: Summary of Quantitative Enzyme Inhibition Data for Ursolic Acid. Note: This data pertains to ursolic acid and should be used as a reference for potential studies on this compound. The lack of direct data for this compound highlights a significant research gap.

Experimental Protocols

To facilitate research into the enzyme inhibitory properties of this compound, detailed methodologies for key enzyme assays are provided below. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Add the test compound solution at various concentrations to the wells of a 96-well microplate.

  • Add the α-glucosidase solution to the wells and pre-incubate.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the plate at a specified temperature (e.g., 37°C).

  • Measure the absorbance at 405 nm at regular intervals. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.[7][8][9][10]

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase, another key enzyme in carbohydrate metabolism.[2]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1%)

  • Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compound (this compound)

  • Acarbose (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer.

  • Mix the test compound at various concentrations with the α-amylase solution and incubate.

  • Add the starch solution to start the reaction and incubate.

  • Stop the reaction by adding DNSA reagent and boiling the mixture.

  • Measure the absorbance at 540 nm. The intensity of the color is inversely proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.[11][12]

Pancreatic Lipase Inhibition Assay

This assay evaluates the inhibitory effect on pancreatic lipase, an enzyme crucial for fat digestion.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (this compound)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of pancreatic lipase in Tris-HCl buffer.

  • Add the test compound at various concentrations to the wells of a 96-well microplate.

  • Add the lipase solution to the wells.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition and determine the IC50 value.[3][6][13][14][15][16][17]

Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[18]

Materials:

  • Mushroom tyrosinase

  • L-DOPA as substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compound (this compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Add the test compound at various concentrations and the tyrosinase solution to the wells and pre-incubate.

  • Initiate the reaction by adding L-DOPA.

  • Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[19][20][21][22]

Xanthine Oxidase Inhibition Assay

This assay identifies inhibitors of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and linked to gout.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine as substrate

  • Phosphate buffer (70 mM, pH 7.5)

  • Test compound (this compound)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a solution of xanthine oxidase in phosphate buffer.

  • Mix the test compound at various concentrations with the xanthine oxidase solution and pre-incubate.

  • Initiate the reaction by adding the xanthine substrate solution.

  • Measure the formation of uric acid by monitoring the increase in absorbance at 295 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[4][5][23][24][25][26][27][28][29]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflows for the enzyme inhibition assays described above.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme and Test Compound Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate (Initiate Reaction) Prep_Substrate->Add_Substrate Prep_Compound Prepare Test Compound (this compound) Prep_Compound->Mix PreIncubate Pre-incubate Mix->PreIncubate PreIncubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Potential Signaling Pathways for Investigation

While no signaling pathways have been directly linked to this compound, studies on ursolic acid have shown its modulatory effects on several key pathways. These pathways represent promising areas for future investigation with this compound.[30][31][32]

Signaling_Pathways cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_akt PI3K/Akt Pathway Ursolic_Aldehyde This compound (Hypothesized) RAF RAF Ursolic_Aldehyde->RAF Inhibition? JAK JAK Ursolic_Aldehyde->JAK Inhibition? PI3K PI3K Ursolic_Aldehyde->PI3K Inhibition? MEK MEK RAF->MEK ERK ERK MEK->ERK STAT STAT JAK->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

The enzyme inhibitory potential of this compound remains a largely unexplored area of research. This technical guide provides a starting point for investigators by summarizing the relevant data from its parent compound, ursolic acid, and offering detailed, adaptable experimental protocols. Future research should focus on systematically screening this compound against a panel of enzymes to determine its specific inhibitory profile and IC50 values. Furthermore, elucidating the molecular mechanisms of action and investigating its effects on the signaling pathways highlighted in this guide will be crucial in understanding its therapeutic potential. The information presented herein is intended to catalyze further investigation into this promising natural compound.

References

Ursolic Aldehyde: A Phytochemical Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the phytochemical profile and biological activities of ursolic acid, a pentacyclic triterpenoid (B12794562) carboxylic acid. However, research specifically detailing ursolic aldehyde is limited. This guide will primarily focus on the comprehensive data available for ursolic acid as a closely related and representative compound, with the explicit understanding that while structurally similar, the biological and chemical properties of this compound may differ.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid.[1][2] Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene.[3] this compound is structurally related to the more extensively studied ursolic acid, differing by the presence of an aldehyde group in place of a carboxylic acid at the C-28 position.[1]

This technical guide provides a comprehensive overview of the phytochemical profile, biological activities, and relevant experimental protocols, primarily focusing on data available for ursolic acid due to the scarcity of specific research on this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Phytochemical Profile

Chemical Structure

This compound, also known as 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carbaldehyde, is classified as a triterpenoid.[1] Triterpenoids consist of six isoprene (B109036) units.[1]

Natural Occurrence

This compound has been identified in various plants.[4] It has been reported in species such as Dracocephalum forrestii, Nerium oleander, and Campsis grandiflora.[2][4] The related compound, ursolic acid, is more widespread and can be found in a variety of plants, including apples (peel), basil, rosemary, thyme, and cranberries.[5]

Isolation and Quantification

Note: The following protocols are for the isolation and quantification of ursolic acid and may require adaptation for this compound.

2.3.1 Extraction

Solvent extraction is a common method for isolating ursolic acid from plant materials.[6] Organic solvents such as methanol (B129727) or ethanol (B145695) are typically used.[6] Other techniques include supercritical fluid extraction and microwave-assisted extraction.[6]

2.3.2 Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and highly specific and sensitive method for the quantification of ursolic acid.[6]

Biological Activities and Signaling Pathways

While specific data on this compound is limited, ursolic acid is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[7][8][9] These activities are mediated through the modulation of various signaling pathways.

Anti-Inflammatory Activity

Ursolic acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.[7][10] This involves the suppression of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13]

3.1.1 NF-κB Signaling Pathway

Ursolic acid can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[11][14] It has been shown to reduce the expression of NF-κB and decrease its localization to the nucleus.[12]

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression Pro-inflammatory Cytokines Ursolic Acid Ursolic Acid Ursolic Acid->IKK Ursolic Acid->NF-κB Inhibition of Translocation

Ursolic Acid Inhibition of NF-κB Pathway.
Anticancer Activity

Ursolic acid has demonstrated anticancer effects in various cancer cell lines.[7][14][15] It can induce apoptosis (programmed cell death) and inhibit cell proliferation and migration by targeting multiple signaling pathways.[14][15]

3.2.1 Apoptosis Induction

Ursolic acid can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[7][15] It can lead to the release of cytochrome c from mitochondria, activating caspases, which are key executioners of apoptosis.[15]

G Ursolic Acid Ursolic Acid Mitochondria Mitochondria Ursolic Acid->Mitochondria Induces Stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Mitochondrial Apoptosis Pathway by Ursolic Acid.
Antioxidant Activity

Ursolic acid exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.[10][16]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Ursolic Acid Quantification

This protocol is a general guideline and may require optimization for specific samples.

4.1.1 Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a UV detector is commonly used.[6][17]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is frequently employed.[17][18]

  • Mobile Phase: A mixture of methanol and water (e.g., 88:12 v/v), often acidified with an acid like trifluoroacetic acid (TFA) to a pH of around 3.5, is a typical mobile phase.[6][18]

  • Flow Rate: A flow rate of 1 mL/min is common.[6][18]

  • Detection Wavelength: Detection is typically performed at 210 nm.[6][17]

  • Temperature: The analysis is usually carried out at room temperature (e.g., 25 °C).[6]

4.1.2 Sample Preparation

  • Extract the plant material with a suitable solvent (e.g., methanol).

  • Filter the extract through a 0.45 µm filter before injection into the HPLC system.

4.1.3 Standard Preparation

  • Prepare a stock solution of ursolic acid standard in methanol (e.g., 1 mg/mL).[6]

  • Prepare a series of standard dilutions from the stock solution to create a calibration curve.

G Sample_Prep Sample Preparation HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Separation Isocratic Elution (Methanol/Water) HPLC_System->Separation Detection UV Detector (210 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

HPLC Workflow for Ursolic Acid Quantification.
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

4.2.1 Reagents

  • DPPH solution in methanol.

  • Test compound (ursolic acid) solution at various concentrations.

  • Positive control (e.g., Trolox, Vitamin C).[16]

4.2.2 Procedure

  • Add the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Quantitative Data

The following tables summarize quantitative data for ursolic acid from various studies.

Table 1: Antioxidant Activity of Ursolic Acid

AssayIC50 Value (mg/mL)Reference
DPPH5.97 x 10⁻² ± 1 x 10⁻³[16]

Table 2: Cytotoxicity of Ursolic Acid in Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HeLa10[19]
HT-2910[19]
MCF-720[19]

Conclusion

While direct research on this compound is not extensive, the wealth of information available for the structurally similar ursolic acid provides a strong foundation for understanding its potential phytochemical and pharmacological properties. Ursolic acid demonstrates significant anti-inflammatory, anticancer, and antioxidant activities through the modulation of key signaling pathways. The experimental protocols detailed in this guide for the isolation, quantification, and activity assessment of ursolic acid can serve as a starting point for future investigations into this compound. Further research is warranted to elucidate the specific phytochemical profile and biological activities of this compound to fully assess its therapeutic potential.

References

Ursolic Aldehyde in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers ursolic acid, a closely related pentacyclic triterpenoid (B12794562). However, specific research on ursolic aldehyde is comparatively limited. This guide synthesizes the available information on this compound and leverages the comprehensive data on ursolic acid as a structural and functional analogue to provide a thorough technical overview for research and development professionals. The distinction between data pertaining to ursolic acid and this compound will be clearly indicated where applicable.

Introduction to this compound

This compound is a pentacyclic triterpenoid compound derived from ursolic acid, a natural substance found in a wide variety of plants used in traditional medicine, including apples, rosemary, and thyme.[1] It is characterized by a hydroxyl group at the C-3 position and an aldehyde functional group at the C-28 position.[1] While less studied than its carboxylic acid counterpart, this compound is recognized for its potential bioactive properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1]

Chemical Structure and Properties
  • Chemical Formula: C₃₀H₄₈O₂[2]

  • Molecular Weight: 440.70 g/mol [2]

  • IUPAC Name: 3β-hydroxyurs-12-en-28-al

  • CAS Registry Number: 19132-81-1[2]

The presence of the aldehyde group at C-28, in place of the carboxylic acid in ursolic acid, can influence its chemical reactivity and biological activity.

Traditional Medicine and Ethnobotanical Uses

While specific ethnobotanical records for "this compound" are scarce, plants known to contain ursolic acid (the precursor to this compound) have a long history of use in traditional medicine across various cultures. These plants are often used to treat inflammatory conditions, skin ailments, and as general tonics. It is plausible that this compound may be present in these plants, contributing to their overall therapeutic effects. Some of the plants rich in ursolic acid include:

  • Rosemary (Rosmarinus officinalis)[3]

  • Sage (Salvia officinalis)[3]

  • Apple peels (Malus domestica)[3]

  • Holy Basil (Ocimum tenuiflorum)[4]

  • Hawthorn (Crataegus species)[3]

Biological Activities and Therapeutic Potential

The biological activities of this compound are being explored, with much of the current understanding extrapolated from studies on ursolic acid. The primary areas of investigation include its anti-inflammatory, anticancer, and antioxidant properties.

Anti-inflammatory Activity

Ursolic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5] It can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5] This is largely achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Anticancer Activity

Ursolic acid demonstrates significant anticancer potential through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.[6][7] Key signaling pathways targeted by ursolic acid in cancer cells include STAT3, PI3K/Akt, and MAPK/JNK.[8][9][10]

Antioxidant Activity

The antioxidant properties of ursolic acid contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS). This activity is relevant to its role in preventing and treating a range of oxidative stress-related diseases.[5]

Quantitative Data on Biological Activity

Specific IC₅₀ values for this compound are not widely reported in the available literature. The following tables summarize the reported IC₅₀ values for ursolic acid and its derivatives against various cancer cell lines and inflammatory targets, providing a benchmark for the potential activity of this compound.

Table 1: Anticancer Activity of Ursolic Acid and its Derivatives (IC₅₀ values)

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference(s)
Ursolic AcidHT-29Colon Cancer30[9]
Ursolic AcidHCT116Colon Cancer9.8[11]
Ursolic AcidHT29Colon Cancer8.7[11]
Ursolic AcidCaco2Colon Cancer6.2[11]
Ursolic AcidPC-3Prostate CancerNot specified[12]
Ursolic AcidLNCaPProstate CancerNot specified[13]
Ursolic AcidSK-MEL-24Melanoma25[14]
Ursolic Acid Derivative (15)HepG2Liver Cancer5.40[7]
Ursolic Acid Derivative (11)HT29Colon Cancer8[15]
Ursolic Acid Derivative (12)AGSGastric Carcinoma11.4[15]
Ursolic Acid Derivative (42a)HL-60LeukemiaNot specified[15]
Ursolic Acid Derivative (51)A549Lung CancerLow concentration[15]
Ursolic Acid Derivative (54)MDA-MB-231Breast Cancer0.61 ± 0.07[15]
Ursolic Acid Derivative (54)HeLaCervical Cancer0.36 ± 0.05[15]
Ursolic Acid Derivative (32)HT29, HepG2, RL95-2Colon, Liver, Endometrial4.09 ± 0.27 - 7.78 ± 0.43[15]
Ursolic Acid Derivative (36)A549Lung Cancer5.22 - 8.95[15]

Table 2: Anti-inflammatory Activity of Ursolic Acid (IC₅₀ values)

TargetAssay SystemIC₅₀ (µM)Reference(s)
PGE₂ ProductionCalcium ionophore stimulated mouse peritoneal macrophages60.9[16]
TXB₂ ProductionTXB₂ release induced by calcium ionophore in human platelets50.2[16]
Lipoxygenase (LOX)In vitro soybean lipoxygenase assay92.8[16]
Protein Kinase C (PKC)Non-radioactive detection of PKC using Raji cells27.93[16]

Signaling Pathways

Ursolic acid (and putatively this compound) modulates several key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

Ursolic acid inhibits the activation of NF-κB, a critical transcription factor in the inflammatory response, by preventing the degradation of its inhibitory subunit, IκBα, and inhibiting the phosphorylation of the p65 subunit.[17]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression activates This compound This compound This compound->IKK inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress, proliferation, and apoptosis. Ursolic acid has been shown to activate the JNK pathway, leading to apoptosis in some cancer cells.[12][18]

MAPK_JNK_Pathway Cellular Stress Cellular Stress Upstream Kinases Upstream Kinases Cellular Stress->Upstream Kinases activates JNK JNK Upstream Kinases->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis promotes This compound This compound This compound->JNK activates PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds to PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits STAT3_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor binds to JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus translocates to Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Nucleus->Gene Expression (Proliferation, Survival) activates This compound This compound This compound->JAK inhibits This compound->STAT3 inhibits phosphorylation Synthesis_Workflow cluster_synthesis Synthesis of this compound A Dissolve Ursolic Acid in CH2Cl2 B Cool to -78°C A->B C Add Oxalyl Chloride & DMSO B->C D Stir for 1 hour C->D E Add Triethylamine & warm to RT D->E F Quench with Water & Extract E->F G Dry & Concentrate F->G H Purify by Column Chromatography G->H I Characterize (NMR, MS) H->I

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ursolic Aldehyde and its Precursor, Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Information regarding the direct extraction and purification of ursolic aldehyde from natural sources is limited in current scientific literature. This compound is a triterpenoid (B12794562) compound that is structurally a derivative of ursolic acid , a widely studied phytochemical.[1] this compound can be synthesized from ursolic acid through oxidation.[1]

Given the close structural relationship, the methodologies developed for the extraction and purification of ursolic acid are highly relevant and directly adaptable for this compound. This document provides a comprehensive overview of the established methods for ursolic acid, which serve as a foundational guide for researchers interested in its aldehyde derivative.

Ursolic acid is a pentacyclic triterpenoid found in numerous plants, including apples, rosemary, and holy basil (Tulsi).[2][3] It is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] These properties have made it a compound of significant interest in drug development and cosmetic applications.[6]

Section 1: Extraction Methodologies for Ursolic Acid

The extraction of ursolic acid from plant matrices is the critical first step in its isolation. The choice of method depends on factors such as the source material, desired yield, purity, and available resources. Both traditional and modern techniques are employed.[2][6]

Conventional Extraction Methods

Conventional methods, while often requiring longer extraction times and larger solvent volumes, are widely used due to their simplicity and scalability.

  • Solvent Extraction (Maceration & Reflux): This is the most common approach, involving the use of organic solvents like methanol (B129727) or ethanol (B145695) to solubilize ursolic acid from the plant material.[4] Reflux extraction (heating the solvent with the plant material) is often used to increase efficiency.[7]

  • Soxhlet Extraction: A continuous solvent extraction method that can achieve high extraction efficiency. Ethyl acetate (B1210297) has been shown to be a particularly effective solvent for obtaining high-purity ursolic acid from apple pomace using this technique.[8]

Modern Extraction Methods

Modern techniques offer improvements in efficiency, reduce extraction time, and often use less solvent, making them more environmentally friendly.

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. UAE can significantly reduce extraction time compared to conventional methods.[8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of the target compound.[4] This method is known for its high speed and efficiency.

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which offers high selectivity and leaves no solvent residue.[2] It is considered a "green" extraction technique.

Quantitative Data on Extraction Parameters

The following tables summarize quantitative data from various studies on the extraction of ursolic acid, providing a comparative overview of different methods and conditions.

Table 1: Solvent Extraction Parameters for Ursolic Acid

Plant SourceSolventMethodSolid-to-Solvent RatioTemperatureTimeYield/PurityReference
Annurca AppleSunflower OilMaceration-68.85 °C63 h784.40 µg/mL[9]
Tulsi LeavesMethanolBatch Reactor1:8 g/mL-45 minHigh Yield[10]
Rosemary Leaves85% EthanolReflux1:5 g/mLBoiling1.5 h (2x)-[7]
Pomegranate FlowersChloroformImmersion--24 h9.2 mg/g[8]
Pomegranate FlowersEthanolImmersion--24 h-[8]

Table 2: Modern Extraction Parameters for Ursolic Acid

Plant SourceMethodSolventSolid-to-Solvent RatioTemperatureTimeYield/PurityReference
Apple PeelUAE with HDES*Thymol:Decanoic acid1:16.5 g/mL49 °C32 min1.57%[11]
Pomegranate FlowersUAEChloroform--50 min12.6 mg/g[8]
White Dead Nettle FlowersMAE---10-30 min99-100% Efficiency[8]

*HDES: Hydrophobic Deep Eutectic Solvents

Section 2: Purification Methodologies

Crude extracts contain a mixture of compounds, necessitating further purification to isolate ursolic acid (or this compound).

Chromatographic Techniques

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Column Chromatography: A widely used method for purifying ursolic acid from crude extracts.[4][10] Silica (B1680970) gel is a common stationary phase, with a mobile phase typically consisting of a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate.[4]

  • Macroporous Resin Chromatography: Effective for enriching and purifying ursolic acid from aqueous solutions. Resins like D101 have shown good adsorption and desorption characteristics for this purpose.[12]

Crystallization

Crystallization is a powerful technique for obtaining high-purity compounds. It relies on the principle that the solubility of a compound decreases as the solution cools or as an anti-solvent is added, causing the compound to crystallize out.

  • Recrystallization: The crude or partially purified product is dissolved in a suitable solvent (e.g., ethanol) at an elevated temperature and then allowed to cool slowly.[13] This process can be repeated to achieve very high purity. A patent describes a process involving degreasing, impurity removal with ethanol, and then recrystallization from ethanol to obtain high-purity ursolic acid.

Section 3: Experimental Protocols

Protocol 3.1: Extraction and Purification of Ursolic Acid from Rosemary Leaves

This protocol is adapted from a patented method for separating and purifying ursolic acid.[7]

I. Materials and Equipment

  • Dried rosemary leaves, ground

  • 85% Ethanol-water solution

  • 3% Acetic acid-50% ethanol-water solution

  • Alkali-alcohol-water solution (e.g., with NaOH or KOH)

  • Activated carbon

  • Reflux apparatus, filtration system (Büchner funnel), rotary evaporator, beakers, magnetic stirrer.

II. Extraction Procedure

  • Combine 200g of dried rosemary leaf powder with 1000 mL of 85% ethanol-water solution.

  • Heat the mixture to reflux for 1.5 hours. Repeat the extraction on the plant material a second time.

  • Filter the combined extracts to obtain the filtrate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to approximately 150 mL.

  • Add 600 mL of water to the concentrate, and allow it to stand and cool to precipitate the crude extract.

  • Filter the mixture to collect the crude filter cake.

III. Purification Procedure

  • Stir the crude filter cake (approx. 60g) with 300 mL of 3% acetic acid-50% ethanol-water solution for 1 hour to wash away more polar impurities.

  • Filter to obtain a purified filter cake.

  • Perform a reflux extraction on this filter cake using an alkali-alcohol-water solution to solubilize the acidic ursolic acid.

  • Filter the alkaline solution and add activated carbon to the filtrate to decolorize it.

  • Filter to remove the activated carbon.

  • Acidify the filtrate with an acid-water solution (e.g., 3% acetic acid) until no more precipitate forms.

  • Collect the precipitated ursolic acid by filtration.

  • Perform a final recrystallization by dissolving the precipitate in boiling 92% ethanol-water solution, filtering while hot, and allowing the filtrate to crystallize at 0-5°C for 4 hours. This can yield ursolic acid with a purity of over 92%.[7]

Protocol 3.2: Purification by Column Chromatography

This is a general protocol for purifying a crude plant extract.

I. Materials and Equipment

  • Crude ursolic acid extract

  • Silica gel (for column chromatography)

  • Solvents: n-hexane, ethyl acetate

  • Glass chromatography column, beakers, round-bottom flasks, rotary evaporator, TLC plates, and developing chamber.

II. Procedure

  • Prepare the Column: Pack a glass column with silica gel slurried in n-hexane.

  • Load the Sample: Dissolve the crude extract in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and visualizing the spots under UV light or with an appropriate staining reagent (e.g., anisaldehyde).

  • Combine and Concentrate: Combine the fractions that contain pure ursolic acid (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

Section 4: Visualizations

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material (e.g., Rosemary Leaves) reflux Reflux Extraction (85% Ethanol) plant_material->reflux filtration1 Filtration reflux->filtration1 concentrate Concentration (Rotary Evaporator) filtration1->concentrate precipitate Precipitation (Add Water) concentrate->precipitate filtration2 Filtration precipitate->filtration2 crude_extract Crude Extract filtration2->crude_extract acid_wash Acid Wash crude_extract->acid_wash alkali_extraction Alkali Extraction acid_wash->alkali_extraction decolorize Decolorization (Activated Carbon) alkali_extraction->decolorize acid_precipitation Acid Precipitation decolorize->acid_precipitation recrystallization Recrystallization (Ethanol) acid_precipitation->recrystallization pure_ua High-Purity Ursolic Acid recrystallization->pure_ua

Caption: General workflow for the extraction and purification of ursolic acid from plant material.

Key Signaling Pathways Modulated by Ursolic Acid

Ursolic acid exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[14]

G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes UA Ursolic Acid PI3K_Akt PI3K/Akt Pathway UA->PI3K_Akt Inhibits mTOR mTOR UA->mTOR Inhibits NFkB NF-κB Pathway UA->NFkB Inhibits STAT3 STAT3 Pathway UA->STAT3 Inhibits Apoptosis Apoptosis (Cell Death) UA->Apoptosis Induces PI3K_Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Ursolic acid inhibits key pathways like PI3K/Akt/mTOR, NF-κB, and STAT3 to suppress cancer cell proliferation and induce apoptosis.[14]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ursolic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

AN-UA-001

Introduction

Ursolic aldehyde is a pentacyclic triterpenoid (B12794562) of significant interest in pharmaceutical and cosmeceutical research due to its potential biological activities. Accurate and precise quantification of this compound in various matrices, including herbal extracts, formulations, and biological samples, is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a reliable and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The methodology is based on established principles for the analysis of structurally similar triterpenoids, such as ursolic acid, ensuring robustness and transferability.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and formulation of products containing this compound.

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection.

1.1. Materials and Reagents

  • This compound reference standard (≥95% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, purified to 18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ethyl acetate (B1210297) (Analytical grade)

  • 0.45 µm membrane filters (e.g., Millipore)

1.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterCondition
HPLC System Standard Liquid Chromatograph
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry Shield RP-18)[1][2]
Mobile Phase Methanol and Water (acidified to pH 3.5 with TFA) in a ratio of 88:12 (v/v)[1][3]
Flow Rate 1.0 mL/min[1][3]
Detection Wavelength 210 nm[1][2][3][4]
Injection Volume 20 µL[1]
Column Temperature Ambient or controlled at 25 °C[3][5]
Run Time Approximately 15 minutes

1.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL. These solutions are used to construct the calibration curve.

1.4. Sample Preparation (from a plant matrix)

  • Extraction: Weigh 100 mg of the dried and powdered plant material into a suitable vessel. Add 5 mL of ethyl acetate and extract using ultrasonication for 20 minutes. Repeat the extraction process three times.[1]

  • Evaporation: Combine the extracts and evaporate to dryness under reduced pressure at a temperature not exceeding 40 °C.

  • Reconstitution: Dissolve the dried residue in 1 mL of methanol.[1]

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm membrane filter into an HPLC vial prior to injection.[1]

1.5. Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines[1]. Key validation parameters are summarized in the table below. The data presented is representative for structurally similar compounds and should be verified for this compound.

Validation ParameterTypical Specification/Result
Linearity A linear relationship between peak area and concentration should be established over a defined range (e.g., 10-100 µg/mL) with a correlation coefficient (r²) of ≥ 0.999.[1][6][7]
Precision (RSD%) Intra-day and inter-day precision should be evaluated. The relative standard deviation (RSD) should be less than 2%.[6][7]
Accuracy (% Recovery) The accuracy of the method should be assessed by spike-recovery experiments. The mean recovery should be within 95-105%. A study on the related compound ursolic acid showed a recovery of 97.32%.[1]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected. For a similar compound, ursolic acid lactone, the LOD was found to be 0.176 µg.[1]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. For a similar compound, ursolic acid lactone, the LOQ was found to be 0.587 µg.[1]
Stability The stability of this compound in solution should be evaluated under different storage conditions. A study on the related ursolic acid showed it to be relatively stable in methanol for up to 72 hours.[8]

Diagrams

2.1. Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_std Standard Preparation start Weigh Plant Material extraction Ultrasonic Extraction (3x with Ethyl Acetate) start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration injection Inject into HPLC filtration->injection Filtered Sample separation C18 Column Separation injection->separation detection UV Detection at 210 nm separation->detection quantification Data Acquisition & Quantification detection->quantification std_start Weigh Reference Standard stock Prepare Stock Solution std_start->stock working Prepare Working Standards stock->working calibration Generate Calibration Curve working->calibration calibration->quantification Calibration Data

Caption: Workflow for HPLC analysis of this compound.

2.2. Logical Relationship of Method Validation

The following diagram outlines the key parameters and their logical relationships in validating the HPLC method.

G cluster_validation Method Validation cluster_application Method Application linearity Linearity & Range precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy (% Recovery) linearity->accuracy lod_loq LOD & LOQ linearity->lod_loq routine_analysis Routine Sample Analysis linearity->routine_analysis precision->routine_analysis accuracy->routine_analysis specificity Specificity specificity->linearity specificity->accuracy specificity->routine_analysis lod_loq->precision lod_loq->routine_analysis robustness Robustness robustness->precision robustness->accuracy robustness->routine_analysis stability Solution Stability stability->routine_analysis

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Ursolic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of natural products. This document provides a detailed application note and protocol for the characterization of ursolic aldehyde, a pentacyclic triterpenoid (B12794562) of significant interest in medicinal chemistry. The protocols cover sample preparation, data acquisition for one-dimensional (1D) and two-dimensional (2D) NMR experiments, and data interpretation. All quantitative NMR data, including ¹H and ¹³C chemical shifts, are summarized in comprehensive tables to facilitate structural confirmation.

Introduction

This compound is a naturally occurring ursane-type pentacyclic triterpenoid. It is a derivative of ursolic acid and is found in various medicinal plants. Like other triterpenoids, this compound and its derivatives are investigated for a range of pharmacological activities. The precise characterization of its molecular structure is a prerequisite for any further research and drug development efforts. NMR spectroscopy, including 1D experiments (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC), provides detailed atomic-level information, enabling the complete assignment of all proton and carbon signals and confirming the compound's identity and purity.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is typically recorded in deuterated chloroform (B151607) (CDCl₃) with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-289.34s-
H-125.32m-
H-33.22dd11.5, 4.8
CH₃ (s)1.10s-
CH₃ (s)1.00s-
CH₃ (d)0.98d6.4
CH₃ (s)0.93s-
CH₃ (d)0.89d6.4
CH₃ (s)0.79s-
CH₃ (s)0.78s-
Data sourced from literature.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-28 (Aldehyde)~207.5
C-13 (Olefinic)Data not available
C-12 (Olefinic)Data not available
C-3 (CH-OH)Data not available
... (Other Carbons)Data not available
Note: A complete, tabulated ¹³C NMR dataset for this compound was not available in the cited search results. The characteristic aldehydic carbon signal is reported around 207.5 ppm.[2] The full assignment requires 2D NMR analysis or reference to specialized literature.

Experimental Protocols

This section outlines the standard procedures for preparing a sample of this compound and acquiring high-quality NMR data.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Weighing the Sample: Accurately weigh the purified this compound sample.

    • For ¹H NMR spectroscopy, 5-20 mg of the compound is typically required.

    • For ¹³C NMR spectroscopy, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope; aim for 20-50 mg.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is commonly used for nonpolar triterpenoids like this compound.[1]

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.5-0.6 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Filtration and Transfer:

    • If any solid particles are present, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.6 mL (a height of about 4-5 cm).

  • Final Steps:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune the probe for both the ¹H and ¹³C frequencies.

  • 1D ¹H NMR Spectrum:

    • Pulse Sequence: Standard single pulse experiment.

    • Spectral Width: ~20 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 16 to 128, depending on sample concentration.

  • 1D ¹³C NMR Spectrum:

    • Pulse Sequence: Standard single pulse with proton decoupling.

    • Spectral Width: ~220-250 ppm.

    • Acquisition Time (AQ): ~1 second.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, depending on concentration and desired signal-to-noise ratio.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. This is useful for identifying adjacent protons in the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This is essential for assigning the carbon signals based on known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is a powerful tool for piecing together the carbon skeleton and confirming the positions of quaternary carbons and functional groups.

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the logic of spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh this compound (5-50 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer lock_shim Lock, Tune, Shim transfer->lock_shim acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) lock_shim->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Baseline) acq_2d->process assign Assign Signals process->assign elucidate Confirm Structure assign->elucidate

Caption: Experimental workflow for NMR analysis of this compound.

hmbc_correlations H28 H-28 (δ 9.34) C17 C-17 H28->C17 ³J C18 C-18 H18 H-18 H18->C17 ²J C13 C-13 H18->C13 ³J H12 H-12 (δ 5.32) C11 C-11 H12->C11 ²J H12->C13 ²J C14 C-14 H12->C14 ³J C9 C-9 H12->C9 ³J lab Key HMBC Correlations for this compound

Caption: Key HMBC correlations for structural confirmation.

References

Application Note: Mass Spectrometry of Ursolic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed application note and experimental protocol for the analysis of ursolic aldehyde using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a pentacyclic triterpenoid (B12794562), is a derivative of ursolic acid and is of interest for its potential biological activities. Mass spectrometry is a powerful technique for the identification and quantification of such compounds. This note covers sample preparation, LC-MS method parameters, and expected fragmentation patterns, providing a comprehensive guide for researchers. While extensive data exists for the closely related ursolic acid, this document adapts those findings to provide a robust starting methodology for the specific analysis of this compound.

Introduction

This compound (C₃₀H₄₈O₂) is a naturally occurring pentacyclic triterpenoid with a molecular weight of 440.7 g/mol .[1][2][3] It is structurally similar to ursolic acid, a widely studied compound known for its anti-inflammatory, anticancer, and antioxidant properties.[4][5] Given its structural similarity, this compound is also a compound of significant interest in pharmacology and drug development.

Accurate and sensitive analytical methods are crucial for the study of this compound in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it an ideal technique for analyzing complex samples.[4] This application note details a protocol for the analysis of this compound by LC-MS/MS, including expected fragmentation pathways derived from the extensive knowledge of related triterpenoids like ursolic acid.[6][7][8]

Principle of Analysis

The method employs a reverse-phase Liquid Chromatography (LC) system for the separation of this compound from other matrix components, coupled to a Tandem Mass Spectrometer (MS/MS) for detection and quantification. Electrospray Ionization (ESI) is typically used for triterpenoids, as it is a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[8] In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion via Collision-Induced Dissociation (CID) generates characteristic product ions, which can be used for structural confirmation and selective quantification.

Experimental Protocols

This section provides detailed methodologies for the LC-MS/MS analysis of this compound.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC or LC-MS grade Acetonitrile

  • HPLC or LC-MS grade Methanol

  • HPLC or LC-MS grade Water

  • Formic Acid (LC-MS grade)

  • Organic solvents for sample extraction (e.g., Ethyl Acetate (B1210297), Dichloromethane)[9]

  • Standard 2 mL glass autosampler vials with PTFE septa caps[10]

Sample Preparation Protocol

Proper sample preparation is critical to ensure compatibility with the ESI-MS system and to obtain accurate results. High concentrations of non-volatile salts are incompatible with ESI and should be avoided.[9][10]

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare a series of calibration standards (e.g., 10 ng/mL to 1000 ng/mL).

  • Sample Extraction (from Plant Material/Biological Matrix):

    • Homogenize the sample material.

    • Perform a solvent extraction using an appropriate organic solvent like ethyl acetate or methanol.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Final Preparation: Filter the reconstituted sample or working standard through a 0.22 µm syringe filter into a 2 mL glass autosampler vial to remove any particulates.[9]

Instrumentation and Method Parameters

The following parameters are based on established methods for the closely related compound, ursolic acid, and serve as a robust starting point for method development.[4][11][12]

Table 1: Suggested LC-MS/MS Parameters

Parameter Setting
LC System UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Prominence LC-20A)[4][11]
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min, 50% B; 1-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C[4]
Desolvation Temp. 350 °C[4]
Desolvation Gas Flow 750 L/h[4]
Scan Mode Full Scan (for identification), Multiple Reaction Monitoring (MRM for quantification)
Full Scan Range m/z 100-1000
MRM Transitions Precursor Ion: m/z 441.4; Product Ions: To be determined (see Section 4.1)
Collision Energy 20-40 eV (Requires optimization)

Results and Discussion

Mass Spectra and Proposed Fragmentation Pathway

This compound has a monoisotopic mass of 440.3654 Da. In positive mode ESI-MS, it is expected to be detected as the protonated molecule [M+H]⁺ at m/z 441.4.

The fragmentation of pentacyclic triterpenoids is well-characterized.[8] Key fragmentation mechanisms include neutral losses of water (H₂O) and retro-Diels-Alder (rDA) cleavage of the C-ring.[8][13] For protonated aldehydes, a characteristic loss of carbon monoxide (CO) can also occur.[14] Based on the known fragmentation of ursolic acid, a proposed fragmentation pathway for this compound is outlined below.[6][15]

Ursolic_Aldehyde_Fragmentation cluster_main Proposed ESI+ Fragmentation Pathway parent This compound [M+H]⁺ m/z 441.4 frag1 [M+H - H₂O]⁺ m/z 423.4 parent->frag1 - H₂O (18 Da) frag2 [M+H - CO]⁺ m/z 413.4 parent->frag2 - CO (28 Da) frag_rda rDA Fragment m/z 203.2 parent->frag_rda rDA Cleavage frag3 [M+H - H₂O - CO]⁺ m/z 395.4 frag1->frag3 - CO (28 Da) frag2->frag3 - H₂O (18 Da)

Caption: Proposed fragmentation of protonated this compound.

The primary fragments for this compound [M+H]⁺ are expected to arise from:

  • Loss of Water: A neutral loss of a water molecule from the hydroxyl group, resulting in a fragment at m/z 423.4.

  • Loss of Carbon Monoxide: A characteristic fragmentation of protonated aldehydes, leading to a fragment at m/z 413.4.[14]

  • Sequential Losses: A subsequent loss of water from the m/z 413.4 fragment or CO from the m/z 423.4 fragment, both yielding an ion at m/z 395.4.

  • Retro-Diels-Alder (rDA) Cleavage: Cleavage of the C-ring, a common pathway for ursane-type triterpenoids, can produce characteristic ions, such as the fragment at m/z 203.2.[8][13]

Method Validation and Quantitative Performance

A quantitative method using MRM should be validated to ensure reliability. Based on published data for ursolic acid, the expected performance characteristics of an optimized method for this compound are summarized below.[7][11][12]

Table 2: Expected Quantitative Method Performance

Parameter Expected Value
Linearity (r²) > 0.99
Concentration Range 0.05 - 40 µg/mL[7]
Limit of Detection (LOD) 0.5 - 5 ng/mL[7][11]
Limit of Quantification (LOQ) 1.5 - 15 ng/mL
Intra-day Precision (%RSD) < 3%[7]
Inter-day Precision (%RSD) < 4%[7]
Accuracy / Recovery 95 - 108%[7]
Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

Workflow cluster_workflow Analytical Workflow A Sample Collection (e.g., Plant material) B Solvent Extraction A->B C Filtration & Vialing B->C D LC-MS/MS Analysis C->D E Data Processing (Integration & Quantification) D->E F Reporting E->F

Caption: General workflow for this compound analysis.

Conclusion

This application note provides a comprehensive framework for the sensitive and selective analysis of this compound by LC-MS/MS. The detailed experimental protocols for sample preparation and instrument parameters are adapted from robust, validated methods for structurally related triterpenoids and provide an excellent starting point for method development. The proposed fragmentation pathway can be used to establish selective MRM transitions for reliable quantification and confirmation of this compound in complex samples, facilitating further research into its pharmacological properties and applications.

References

Application Notes and Protocols: Synthesis and Derivatization of Ursolic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic aldehyde, formally known as 3β-Hydroxyurs-12-en-28-al, is a derivative of the naturally occurring pentacyclic triterpenoid, ursolic acid. While ursolic acid itself has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, the aldehyde derivative presents a unique scaffold for further chemical modification and exploration of its biological potential.[1][2][3][4] The presence of a reactive aldehyde group at the C-28 position, in place of the carboxylic acid, opens up new avenues for derivatization and the development of novel therapeutic agents.[5] This document provides detailed protocols for the synthesis of this compound from ursolic acid and subsequent derivatization strategies, along with a summary of its known biological activities and effects on cellular signaling pathways.

Synthesis of this compound (3β-Hydroxyurs-12-en-28-al)

The synthesis of this compound from ursolic acid primarily involves the selective reduction of the C-28 carboxylic acid. This transformation requires mild reducing agents to prevent the over-reduction to the corresponding alcohol. While specific detailed protocols for ursolic acid are not abundantly available in the literature, methods for the reduction of carboxylic acids to aldehydes can be adapted. A common strategy involves the activation of the carboxylic acid followed by a controlled reduction.

Experimental Protocol: Two-Step Synthesis via an Acyl Chloride Intermediate

This protocol is based on general methods for the reduction of carboxylic acids to aldehydes.

Step 1: Formation of Ursoloyl Chloride

  • Materials: Ursolic acid, oxalyl chloride or thionyl chloride, dry dichloromethane (B109758) (DCM), dry N,N-Dimethylformamide (DMF) (catalytic amount).

  • Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ursolic acid (1 equivalent) in dry DCM. b. Add a catalytic amount of dry DMF. c. Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) to the solution at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude ursoloyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Reduction of Ursoloyl Chloride to this compound

  • Materials: Ursoloyl chloride, a mild reducing agent (e.g., sodium borohydride (B1222165) in the presence of a catalyst, or a hindered aluminum hydride reagent), dry tetrahydrofuran (B95107) (THF).

  • Procedure: a. Dissolve the crude ursoloyl chloride in dry THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Slowly add the mild reducing agent. The choice of reducing agent is critical to prevent over-reduction to the alcohol. d. Stir the reaction at low temperature for several hours, monitoring by TLC. e. Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). f. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Note: The specific reaction conditions, including the choice of reducing agent and reaction times, may require optimization to achieve the best yields and minimize side products.

Derivatization of this compound

The C-28 aldehyde group of this compound is a versatile functional group for a variety of derivatization reactions, allowing for the introduction of diverse chemical moieties to modulate the compound's physicochemical properties and biological activity.

Reductive Amination

Reductive amination allows for the introduction of primary and secondary amine functionalities.

  • Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride), a suitable solvent (e.g., dichloroethane or methanol).

  • Procedure: a. Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent. b. Add the reducing agent portion-wise to the mixture. c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction by TLC. e. After completion, quench the reaction, extract the product, and purify by column chromatography.

Wittig Reaction

The Wittig reaction can be employed to introduce a carbon-carbon double bond at the C-28 position, extending the carbon skeleton.

  • Materials: this compound, a phosphonium (B103445) ylide, a strong base (e.g., n-butyllithium or sodium hydride), dry THF.

  • Procedure: a. Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in dry THF. b. Add a solution of this compound in dry THF to the ylide solution at low temperature (e.g., 0 °C or -78 °C). c. Allow the reaction to warm to room temperature and stir until completion. d. Quench the reaction, extract the product, and purify by column chromatography.

Knoevenagel Condensation

This reaction can be used to introduce new functional groups by reacting the aldehyde with active methylene (B1212753) compounds.

  • Materials: this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), a base catalyst (e.g., piperidine (B6355638) or pyridine), a suitable solvent (e.g., ethanol (B145695) or toluene).

  • Procedure: a. Dissolve this compound and the active methylene compound in the chosen solvent. b. Add a catalytic amount of the base. c. Heat the reaction mixture to reflux and monitor by TLC. d. Upon completion, cool the reaction mixture, remove the solvent, and purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of ursolic acid derivatives, which can serve as a reference for the synthesis of this compound and its derivatives. Note that specific yields for the direct synthesis of this compound (3β-Hydroxyurs-12-en-28-al) are not well-documented in the reviewed literature.

Table 1: Synthesis of 3-Oxo-Ursolic Acid (Ursonic Acid)

Starting MaterialReagentSolventYield (%)Reference
Ursolic AcidJones ReagentAcetone78[2]

Table 2: Derivatization of 3-Oxo-Ursolic Acid

Starting MaterialReagentYield (%)Reference
3-Oxo-Ursolic Acido-aminobenzaldehyde derivatives62-68[2]

Biological Activity and Signaling Pathways

While the biological activities of ursolic acid are well-documented, specific studies on this compound are limited. However, based on the activities of structurally related triterpenoids, this compound is anticipated to exhibit interesting pharmacological properties. Ursolic acid and its derivatives are known to modulate several key signaling pathways involved in cancer, inflammation, and metabolic diseases.[4][6][7]

Anticancer Activity

Ursolic acid and its derivatives have demonstrated cytotoxicity against various cancer cell lines.[8][9] They can induce apoptosis, inhibit proliferation, and suppress metastasis by targeting multiple signaling pathways.[4]

  • PI3K/Akt/mTOR Pathway: Ursolic acid has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[4]

  • NF-κB Pathway: By inhibiting the NF-κB signaling pathway, ursolic acid and its derivatives can reduce the expression of pro-inflammatory and anti-apoptotic genes.[4][6]

  • MAPK Pathway: Ursolic acid can modulate the MAPK pathway, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[4][7]

  • STAT3 Pathway: Inhibition of STAT3 signaling by ursolic acid has been linked to its anti-tumor effects.[10]

Anti-inflammatory Activity

Ursolic acid exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[11]

  • COX and LOX Inhibition: Ursolic acid can inhibit cyclooxygenase and lipoxygenase enzymes, thereby reducing the production of prostaglandins (B1171923) and leukotrienes.

  • Cytokine Suppression: It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]

Visualizations

Workflow for Synthesis and Derivatization of this compound

G Ursolic_Acid Ursolic Acid Activation Activation of Carboxylic Acid (e.g., with Oxalyl Chloride) Ursolic_Acid->Activation Ursoloyl_Chloride Ursoloyl Chloride (Intermediate) Activation->Ursoloyl_Chloride Reduction Selective Reduction (Mild Reducing Agent) Ursoloyl_Chloride->Reduction Ursolic_Aldehyde This compound (3β-Hydroxyurs-12-en-28-al) Reduction->Ursolic_Aldehyde Derivatization Derivatization Reactions Ursolic_Aldehyde->Derivatization Reductive_Amination Reductive Amination Derivatization->Reductive_Amination Wittig_Reaction Wittig Reaction Derivatization->Wittig_Reaction Knoevenagel_Condensation Knoevenagel Condensation Derivatization->Knoevenagel_Condensation Derivatives This compound Derivatives Reductive_Amination->Derivatives Wittig_Reaction->Derivatives Knoevenagel_Condensation->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Key Signaling Pathways Modulated by Ursolic Acid and its Derivatives

G cluster_inflammation Inflammation cluster_cancer Cancer UA Ursolic Acid / Derivatives NFkB NF-κB Pathway UA->NFkB inhibits COX_LOX COX/LOX Enzymes UA->COX_LOX inhibits PI3K_Akt PI3K/Akt/mTOR Pathway UA->PI3K_Akt inhibits MAPK MAPK Pathway UA->MAPK modulates STAT3 STAT3 Pathway UA->STAT3 inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines COX_LOX->Cytokines Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis STAT3->Proliferation

Caption: Signaling pathways modulated by ursolic acid derivatives.

Conclusion

This compound represents a promising, yet underexplored, derivative of ursolic acid for drug discovery and development. Its synthesis via selective reduction of the C-28 carboxylic acid and the subsequent derivatization of the aldehyde functionality offer a rich chemical space for generating novel compounds with potentially enhanced biological activities. Further research is warranted to develop optimized and scalable synthetic protocols for this compound and to systematically evaluate the pharmacological properties and mechanisms of action of its derivatives. The insights into the signaling pathways modulated by the parent compound, ursolic acid, provide a strong rationale for investigating this compound and its analogs as potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

Application Notes and Protocols for In Vitro Assays of Ursolic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: While the request specified information for ursolic aldehyde, a thorough review of scientific literature reveals a significant scarcity of available data for this specific compound. The vast majority of research has been conducted on the closely related pentacyclic triterpenoid, ursolic acid . Ursolic acid features a carboxylic acid group at the C-28 position, whereas this compound has an aldehyde group at the same position. This structural difference may lead to variations in their biological activities.

The following application notes and protocols are therefore based on the extensive research available for ursolic acid . These methodologies provide a robust framework for assessing the in vitro activities of triterpenoids and can be adapted for the study of this compound, though any findings should be interpreted with the structural differences in mind.

Anticancer Activity

Ursolic acid has been shown to exhibit potent anticancer effects across various cancer cell lines by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[1]

Cell Proliferation and Viability Assays

A fundamental step in assessing anticancer potential is to determine the effect of the compound on cancer cell viability and proliferation.

Data Presentation: IC50 Values of Ursolic Acid in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HCT15Human Colorectal CancerMTT30[2]
HT-29Human Colon CancerMTTNot specified, dose-dependent inhibition[3]
LNCaPHuman Prostate CancerMTT~55[4]
PC-3Human Prostate CancerMTT~55[4]
P3HR1Human LeukemiaNot specified2.5 µg/mL[5]
K562Chronic Myelogenous LeukemiaNot specified17.79 µg/mL[5]
HeLaHuman Cervical CancerMTTVaries by derivative[6]
SKOV3Human Ovarian CancerMTTVaries by derivative[6]
BGC-823Human Gastric CarcinomaMTTVaries by derivative[6]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ursolic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2 x 10^6 cells per well in 2 mL of complete medium and incubate for 24 hours.[7]

  • Treatment: Prepare a stock solution of ursolic acid in DMSO. Dilute the stock solution to various concentrations (e.g., 1, 2, 3, 4, and 5 µM/ml) in complete medium.[7] Replace the medium in the wells with the medium containing different concentrations of ursolic acid. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, and 72 hours).[7]

  • MTT Addition: After the incubation period, add 50 µL of MTT solution (5 µg/ml) to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assays

Ursolic acid is known to induce programmed cell death (apoptosis) in cancer cells.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cancer cell lines

  • Ursolic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of ursolic acid for a specified time (e.g., 48 hours).[7]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[9]

Cell Cycle Analysis

Ursolic acid can arrest the cell cycle at different phases, preventing cancer cells from dividing.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Ursolic acid

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with ursolic acid for the desired time.[7]

  • Cell Harvesting and Fixation: Harvest the cells and wash with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 300 µL of PI/RNase Staining Buffer.[7]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases.[10]

Signaling Pathways in Anticancer Activity

Ursolic acid modulates several key signaling pathways involved in cancer progression.

  • PI3K/Akt/mTOR Pathway: Ursolic acid inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[11][12] Treatment with ursolic acid has been shown to decrease the phosphorylation of Akt and mTOR.[11][13]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target. Ursolic acid can inhibit the phosphorylation of key proteins like ERK and JNK, affecting cell proliferation and apoptosis.[13][14]

  • NF-κB Pathway: Ursolic acid suppresses the activation of NF-κB, a transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[13][15] It achieves this by inhibiting IκBα kinase and p65 phosphorylation.[15]

Experimental Workflow: Investigating Ursolic Acid's Effect on Signaling Pathways

G start Cancer Cell Culture treat Treat with Ursolic Acid start->treat lyse Cell Lysis treat->lyse protein Protein Quantification (BCA Assay) lyse->protein wb Western Blot protein->wb Load Equal Protein Amounts analysis Densitometry Analysis wb->analysis Detect Phosphorylated and Total Proteins (e.g., p-Akt, Akt, p-ERK, ERK) end Conclusion on Pathway Modulation analysis->end Determine Inhibition of Signaling

Caption: Workflow for analyzing the effect of ursolic acid on signaling pathways.

Signaling Pathway: Ursolic Acid's Inhibition of the PI3K/Akt/mTOR Pathway

G UA Ursolic Acid PI3K PI3K UA->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Ursolic acid inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

Ursolic acid demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[16]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Ursolic acid

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of ursolic acid for 1-2 hours.[17]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17]

  • Griess Assay:

    • Transfer 100 µL of cell culture supernatant to a new 96-well plate.[17]

    • Add 100 µL of Griess reagent to each well.[17]

    • Incubate for 10-15 minutes at room temperature in the dark.[17]

  • Measurement: Measure the absorbance at 540 nm.[17]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway: Ursolic Acid's Inhibition of the NF-κB Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription UA Ursolic Acid UA->IKK inhibits

Caption: Ursolic acid inhibits NF-κB signaling in inflammation.

Antioxidant Activity

Ursolic acid possesses antioxidant properties, which can be evaluated using various in vitro assays that measure radical scavenging activity.

Data Presentation: Antioxidant Activity of Ursolic Acid

AssayActivityReference
DPPH Radical ScavengingEC50 = 47.0 mM[18]
Ferric Reducing Antioxidant Power (FRAP)20.8 µM Fe2+ (at 3 mM)[18]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[19]

Materials:

  • Ursolic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of ursolic acid in methanol.

  • Reaction Mixture: In a 96-well plate, mix the ursolic acid solutions with the DPPH solution.[19]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Measurement: Measure the absorbance at 517 nm.[19]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Experimental Protocol: ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.[20]

Materials:

  • Ursolic acid

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or water

  • 96-well plate

  • Microplate reader

Procedure:

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[20]

  • Reaction Mixture: Dilute the ABTS radical solution with ethanol or water to obtain a specific absorbance. Mix the ursolic acid solutions with the diluted ABTS radical solution.

  • Incubation: Incubate for a defined time (e.g., 6 minutes).[20]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound: The following application notes and protocols focus on Ursolic Acid (UA) . While the request specified ursolic aldehyde, the vast majority of published research on cytotoxicity for this class of compounds has been conducted on the closely related and more prevalent ursolic acid. The principles, assays, and cellular mechanisms described herein are directly applicable to the study of similar pentacyclic triterpenoids, including this compound.

Introduction

Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, fruits, and medicinal herbs.[1][2] It has garnered significant interest in pharmacology and drug development due to its diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][3] UA has been shown to inhibit the proliferation of numerous cancer cell lines and induce programmed cell death (apoptosis) through the modulation of several key signaling pathways.[3][4] Accurate assessment of its cytotoxic and apoptotic effects is crucial for preclinical evaluation. These notes provide an overview of and detailed protocols for the key cell-based assays used to quantify the cytotoxic effects of ursolic acid.

Application Notes on Key Cytotoxicity Assays

When evaluating the cytotoxic potential of compounds like ursolic acid, it is essential to employ a variety of assays that measure different cellular parameters. This multi-assay approach provides a more complete picture of the compound's mechanism of action.

Metabolic Viability Assays (e.g., MTT Assay)
  • Principle: These colorimetric assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan (B1609692) product (purple).[5][6] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[6]

  • Application: MTT assays are widely used for high-throughput screening to determine a compound's IC50 (half-maximal inhibitory concentration), which is the concentration required to inhibit cell growth by 50%.

  • Critical Consideration for Triterpenoids: Triterpenoids like ursolic acid possess inherent reducing properties and can directly reduce tetrazolium salts in a cell-free environment.[7] This can lead to a false positive signal (artificially high viability), potentially masking the compound's true cytotoxic effects. It is crucial to run a "compound-only" control (no cells) to check for this interference.[7] If interference is observed, alternative assays such as SRB or LDH are recommended.

Membrane Integrity Assays (e.g., Lactate (B86563) Dehydrogenase - LDH Assay)
  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[8][9] LDH is a stable cytosolic enzyme that is released only when the plasma membrane's integrity is compromised, a hallmark of late-stage apoptosis or necrosis.[9][10] The released LDH catalyzes a reaction that results in a measurable colorimetric or luminescent signal, which is directly proportional to the extent of cell lysis.[8][9]

  • Application: The LDH assay is an effective method for quantifying cell death, particularly necrosis or membrane damage. It is often used to complement metabolic assays like MTT.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify these early apoptotic cells.[11]

    • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost, staining the nucleus red.[11]

  • Application: This assay is invaluable for determining if a compound's cytotoxic effect is mediated by the induction of apoptosis and for quantifying the apoptotic cell population.[13]

Quantitative Data Summary

The cytotoxic activity of ursolic acid has been evaluated against a wide range of human cancer cell lines. The IC50 values vary depending on the cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)Reference
SK-MEL-24Metastatic Melanoma25
A375Melanoma26
NCI-H292Lung Cancer~12 (for apoptosis)[13]
U251Glioblastoma5-20
HeLaCervical Cancer10[4]
HT-29Colorectal Cancer10[4]
MCF-7Breast Cancer20[4]
AGSGastric Cancer11.4
HepG2Liver Cancer20.6 - 65.0[4]
PC-3Prostate Cancer10 - 50

Experimental Protocols

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of ursolic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6] Incubate for 1.5-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[6] Mix gently on an orbital shaker for 10-15 minutes in the dark.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed and treat cells with ursolic acid in a 96-well plate as described in steps 1 and 2 of the MTT protocol. Include three essential controls: (1) untreated cells (spontaneous LDH release), (2) vehicle control, and (3) a positive control for maximum LDH release (e.g., treat cells with a lysis buffer provided in the kit for 45 minutes before the final step).

  • Supernatant Collection: After the treatment period, centrifuge the plate at ~600 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye, as per the manufacturer's instructions) to each well.[9]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]

  • Stop Reaction & Measurement: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Correct for background absorbance (medium-only control). Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

Protocol: Annexin V-FITC / PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask and treat with the desired concentrations of ursolic acid for the specified time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each treatment, creating a single-cell suspension.

  • Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and <1 µL of PI working solution (100 µg/mL) to the 100 µL cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube, mix gently, and keep the samples on ice, protected from light.

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Seed Cells in Multi-Well Plate B Incubate (24h) for Adherence A->B D Treat Cells (24-72h Incubation) B->D C Prepare Ursolic Acid Serial Dilutions C->D E Metabolic Assay (e.g., MTT) D->E F Membrane Integrity (e.g., LDH) D->F G Apoptosis Assay (e.g., Annexin V/PI) D->G H Measure Signal (Absorbance/Fluorescence) E->H F->H G->H I Calculate % Viability or % Cytotoxicity H->I J Determine IC50 Value I->J

Caption: General workflow for assessing ursolic acid cytotoxicity.

Principles of Cell-Based Assays

G cluster_mtt MTT Assay (Metabolic Activity) cluster_ldh LDH Assay (Membrane Integrity) cluster_annexin Annexin V Assay (Apoptosis) MTT_in Yellow MTT Mito Mitochondrial Dehydrogenase (Live Cells) MTT_in->Mito Formazan Purple Formazan Mito->Formazan Damaged Damaged Cell (Membrane Breach) LDH_out LDH Release Damaged->LDH_out Signal Colorimetric Signal LDH_out->Signal Apoptosis Early Apoptosis PS_flip Phosphatidylserine (PS) Flipping to Outer Membrane Apoptosis->PS_flip Annexin_bind Annexin V-FITC Binds to PS PS_flip->Annexin_bind

Caption: Principles of common cell viability and cytotoxicity assays.

Signaling Pathways of Ursolic Acid-Induced Apoptosis

Ursolic acid induces apoptosis primarily through two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. It also modulates key cell survival signals.

The intrinsic pathway is a major mechanism for UA-induced apoptosis. UA alters the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction.[1] This causes the release of cytochrome c, which activates the caspase cascade, ultimately leading to cell death.[1]

G cluster_mito Mitochondrion UA Ursolic Acid Bax Bax (Pro-apoptotic) UA->Bax + Bcl2 Bcl-2 (Anti-apoptotic) UA->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP promotes Bcl2->MOMP inhibits CytC_out Cytochrome c (Released) MOMP->CytC_out release CytC_in Cytochrome c Apoptosome Apoptosome Formation CytC_out->Apoptosome Apaf Apaf-1 Apaf->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis executes

Caption: Ursolic acid and the intrinsic (mitochondrial) apoptosis pathway.

Studies show UA can also activate the extrinsic pathway by inducing the expression of death receptors like Fas.[2] This leads to the activation of caspase-8, which can then directly activate the executioner caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[2][13]

G UA Ursolic Acid Fas Fas Receptor (Death Receptor) UA->Fas induces expression aCasp8 Active Caspase-8 Fas->aCasp8 activates via FADD/DISC Casp8 Pro-Caspase-8 Casp8->aCasp8 aCasp3 Active Caspase-3 aCasp8->aCasp3 activates tBid tBid aCasp8->tBid cleaves Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis executes Bid Bid Bid->tBid Mito Mitochondrial Pathway tBid->Mito amplifies signal

Caption: Ursolic acid and the extrinsic (death receptor) apoptosis pathway.

Ursolic acid's pro-apoptotic activity is enhanced by its ability to inhibit key cell survival pathways, such as the PI3K/Akt and MAPK/ERK pathways. By suppressing these signals, UA promotes a cellular environment conducive to apoptosis.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway UA Ursolic Acid Akt Akt UA->Akt inhibits ERK ERK1/2 UA->ERK inhibits PI3K PI3K PI3K->Akt activates Survival Cell Survival & Proliferation Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Survival promotes ERK->Apoptosis inhibits

Caption: Ursolic acid inhibits pro-survival PI3K/Akt and MAPK/ERK pathways.

References

Application Notes and Protocols for Studying Ursolic Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the initial query specified "ursolic aldehyde," a comprehensive review of scientific literature reveals a scarcity of research on this specific compound in animal models. The vast majority of studies focus on the closely related and extensively researched pentacyclic triterpenoid, ursolic acid (UA) . It is highly probable that the intended subject of inquiry was ursolic acid. Therefore, the following application notes and protocols are based on the extensive data available for ursolic acid.

Introduction

Ursolic acid is a naturally occurring compound found in a wide variety of plants, including apples, cranberries, and rosemary.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, hepatoprotective, and neuroprotective effects, which have been demonstrated in numerous preclinical animal studies.[1][3][4][5][6] These application notes provide an overview of the use of ursolic acid in various animal models, summarize key quantitative data, and offer detailed experimental protocols for researchers, scientists, and drug development professionals.

Application Notes: Therapeutic Effects of Ursolic Acid in Animal Models

Anti-inflammatory Effects

Ursolic acid has shown potent anti-inflammatory properties across various animal models.[1][3] It effectively reduces the production of pro-inflammatory mediators.[3][7][8]

  • Key Animal Models :

    • Lipopolysaccharide (LPS)-induced Acute Kidney Injury : UA has demonstrated a protective role in this model.[1]

    • Xylene-induced Ear Edema in Mice : UA significantly suppresses acute inflammation.[1]

    • MPTP-induced Parkinson's Disease in Mice : Oral administration of UA has been found to mitigate neuroinflammation.[1][5]

  • Mechanism of Action : The anti-inflammatory effects of ursolic acid are primarily attributed to its ability to inhibit key signaling pathways such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1][5][9][10]

Anti-Cancer Effects

The anti-cancer potential of ursolic acid has been extensively investigated in various oncology models.[4][5][11]

  • Key Animal Models :

    • Human Cancer Xenografts in Immunocompromised Mice : Ursolic acid has been shown to inhibit the growth of lung, gastric, and prostate cancer cell xenografts.[4][11][12][13]

    • Post-menopausal Breast Cancer Mouse Model : In this model, UA was found to reduce tumor cell proliferation.[14]

  • Therapeutic Outcomes :

    • Inhibition of tumor growth and induction of apoptosis.[4][11]

    • Significant reduction in tumor volume and weight.[11]

    • Enhanced sensitivity of cancer cells to standard chemotherapy agents.[13]

  • Mechanism of Action : UA's anti-neoplastic activity involves the modulation of multiple signaling pathways. It is known to inhibit the PI3K/Akt/mTOR and STAT3 pathways while activating intrinsic apoptotic pathways through caspase activation.[5][13][15]

Hepatoprotective and Metabolic Effects

Ursolic acid has demonstrated protective effects against liver damage and has shown potential in managing metabolic disorders.

  • Key Animal Models :

    • High-Fat Diet (HFD)-Induced Obesity in Mice : UA has been shown to alleviate liver steatosis (fatty liver) and reduce overall obesity.[6]

  • Therapeutic Outcomes :

    • Significant decrease in total cholesterol and triglyceride levels in both the liver and plasma.[6]

  • Mechanism of Action : The hepatoprotective and metabolic benefits of UA are linked to the activation of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and reducing lipid accumulation.[6] Its effects on obesity are also mediated through the modulation of gut microbiota and amino acid metabolism.

Quantitative Data from Animal Studies

The following tables provide a summary of quantitative findings from various preclinical studies involving ursolic acid.

Table 1: Anti-inflammatory and Immunomodulatory Effects of Ursolic Acid
Animal ModelConditionDosageDurationKey Quantitative OutcomesReference(s)
MiceMPTP-induced Parkinson's25 mg/kg (oral)Not SpecifiedReversal of neuroinflammation via NF-κB pathway inhibition.[5]
Weaned RabbitsGrowth Performance50 mg/kg in diet28 daysSignificant increase in average daily gain and feed intake; improved intestinal morphology.[7]
Table 2: Anti-Cancer Efficacy of Ursolic Acid
Animal ModelCancer TypeDosageDurationKey Quantitative OutcomesReference(s)
MiceLung Cancer XenograftsNot SpecifiedNot SpecifiedSignificant reduction in tumor volume and weight.[11]
MiceHepatocellular Carcinoma XenograftNot SpecifiedNot SpecifiedInhibition of tumor growth; increased expression of caspase-3 and -8.[4]
Kunming MiceHepatocellular Carcinoma Xenograft100 mg/kgNot Specified45.6 ± 4.3% inhibition of tumor growth compared to the control group.[12]
Table 3: Hepatoprotective and Metabolic Effects of Ursolic Acid
Animal ModelConditionDosageDurationKey Quantitative OutcomesReference(s)
C57BL/6J MiceHigh-Fat Diet-Induced ObesityNot SpecifiedNot SpecifiedAlleviation of liver steatosis; significant decrease in liver and plasma cholesterol and triglycerides.[6]
MiceHigh-Fat Diet-Induced ObesityNot SpecifiedNot SpecifiedAmelioration of obesity, linked to changes in gut microbiota.

Detailed Experimental Protocols

Protocol 1: Evaluation of Anti-Cancer Activity in a Human Tumor Xenograft Model

This protocol outlines the procedure for assessing the in vivo efficacy of ursolic acid against solid tumors.[4][12]

1. Animal Model and Cell Lines:

  • Animals: Use 4-6 week old immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Lines: Culture human cancer cells (e.g., A549 for lung cancer, H22 for liver cancer) in their recommended media.

2. Tumor Implantation:

  • Harvest cultured cancer cells during their logarithmic growth phase.

  • Resuspend the cells in sterile PBS or a mixture with Matrigel to a final concentration of 1x10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Treatment Regimen:

  • Once tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-10 per group).

  • Vehicle Control Group: Administer the vehicle (e.g., corn oil with DMSO) daily via oral gavage.

  • Ursolic Acid Group(s): Administer ursolic acid at various doses (e.g., 50, 100, 150 mg/kg) following the same route and schedule as the control group.[12]

4. Data Collection and Analysis:

  • Measure tumor dimensions (length and width) with a digital caliper every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.

  • At the end of the study (e.g., after 21 days), euthanize the mice, and excise and weigh the tumors.

  • Tumor tissues can be preserved for further histological or molecular analysis.

Protocol 2: High-Fat Diet-Induced Obesity and Liver Steatosis Model

This protocol is designed to evaluate the effects of ursolic acid on metabolic disorders.[6]

1. Animal Model and Diet:

  • Animals: Use male C57BL/6J mice, 4-6 weeks old.

  • Diets:

    • Control Diet: Standard chow.

    • High-Fat Diet (HFD): A diet with 45-60% of calories from fat.

2. Experimental Design:

  • After a one-week acclimatization period, divide the mice into groups:

    • Control Group: Fed the standard diet.

    • HFD Group: Fed the HFD.

    • HFD + Ursolic Acid Group: Fed the HFD and treated with ursolic acid.

  • Induce obesity by feeding the HFD for 8-12 weeks.

3. Treatment with Ursolic Acid:

  • Administer ursolic acid (e.g., 0.14% in the diet or via daily oral gavage) for the last 4-6 weeks of the study.

4. Outcome Measures:

  • Monitor body weight and food intake weekly.

  • At the end of the study, collect blood samples for analysis of plasma lipids (total cholesterol, triglycerides, HDL, LDL) and liver enzymes (ALT, AST).

  • Harvest the liver and adipose tissue, weigh them, and fix portions for histological analysis (H&E staining for steatosis).

  • Remaining tissues can be snap-frozen for molecular analysis (e.g., Western blotting for p-AMPK).

Signaling Pathways and Visualizations

Diagram 1: Ursolic Acid's Inhibition of Inflammatory Pathways

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Signaling LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines UA Ursolic Acid UA->NFkB Inhibits UA->MAPK Inhibits G cluster_0 Pro-Survival Pathways cluster_1 Apoptotic Pathway UA Ursolic Acid PI3K_Akt PI3K/Akt/mTOR UA->PI3K_Akt Inhibits STAT3 STAT3 UA->STAT3 Inhibits Caspases Caspase Activation UA->Caspases Activates Proliferation Tumor Growth & Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis G A Animal Acclimatization (1 week) B Disease Model Induction (e.g., Tumor Implantation, HFD) A->B C Randomization into Groups (Control vs. UA) B->C D Treatment Period (Daily Dosing) C->D E In-life Monitoring (Body Weight, Tumor Volume) D->E F Terminal Endpoint & Necropsy E->F G Sample Collection & Analysis (Blood, Tissues) F->G H Data Interpretation G->H

References

Application Notes and Protocols for Developing Ursolic Aldehyde-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation and development of therapeutic agents based on ursolic aldehyde, a bioactive triterpenoid (B12794562). Due to the limited specific data on this compound, this document leverages the extensive research on its parent compound, ursolic acid, to provide a robust starting point for experimental design. Researchers should consider the protocols outlined below as a foundation for developing and optimizing their own experimental procedures for this compound.

Introduction to this compound

This compound is a pentacyclic triterpenoid derived from ursolic acid. While ursolic acid has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties, research specifically on this compound is still emerging.[1][2][3][4] The presence of a reactive aldehyde group in place of a carboxylic acid suggests that this compound may exhibit unique biological activities and mechanisms of action. This document outlines key signaling pathways likely to be modulated by this compound, protocols for its synthesis and purification, and methods for evaluating its therapeutic potential.

Potential Therapeutic Targets and Signaling Pathways

Based on the known mechanisms of ursolic acid, this compound is hypothesized to modulate key signaling pathways implicated in cancer and inflammation.[5][6][7] The aldehyde functional group may enhance its interaction with cellular nucleophiles, potentially leading to distinct biological effects.

Key Signaling Pathways:

  • NF-κB Signaling: Ursolic acid is a known inhibitor of the NF-κB pathway, a critical regulator of inflammation and cell survival.[5][8][9] It is anticipated that this compound will also suppress NF-κB activation.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer. Ursolic acid has been shown to inhibit this pathway, and similar activity is expected from this compound.[5]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.[5] Modulation of this pathway by this compound could contribute to its anti-cancer effects.

  • STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a key mediator of cytokine signaling and is implicated in tumorigenesis. Ursolic acid is known to inhibit STAT3 activation.[10]

  • Apoptosis Pathways: Ursolic acid induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.[11][12][13]

Ursolic_Aldehyde_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Ras Ras Receptor->Ras JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) mTOR->Gene_Expression Protein Synthesis IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP-1 AP-1 ERK->AP-1 STAT3 STAT3 JAK->STAT3 P STAT3_nuc STAT3 STAT3->STAT3_nuc NF-κB_nuc->Gene_Expression AP-1->Gene_Expression STAT3_nuc->Gene_Expression This compound This compound This compound->PI3K This compound->IKK This compound->Ras This compound->JAK

Caption: Key signaling pathways potentially modulated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related derivatives. This data can be used as a reference for planning dose-response studies.

Table 1: In Vitro Activity of this compound

CompoundCell LineAssayIC50 (µM)Therapeutic Area
This compoundRAW264.7LPS-induced NO production18.6Anti-inflammatory
This compoundB16 2F2Growth inhibition-Anticancer

Data for B16 2F2 cells did not provide a specific IC50 value but indicated growth inhibition.[14]

Table 2: In Vitro Activity of Selected Ursolic Acid Derivatives

DerivativeCell LineAssayIC50 (µM)Reference
Compound 12AGSCytotoxicity11.4[1]
Compound 4A549Antiproliferative6.07[1]
Compound 16-HIF-1α inhibition36.9[1]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis, purification, and biological evaluation of this compound.

This protocol describes the oxidation of the C-28 carboxylic acid of ursolic acid to an aldehyde.

Synthesis_Workflow Ursolic_Acid Ursolic Acid Protection Protect C-3 OH group Ursolic_Acid->Protection Activation Activate C-28 COOH Protection->Activation Reduction Reduce to Aldehyde Activation->Reduction Deprotection Deprotect C-3 OH group Reduction->Deprotection Purification Purification Deprotection->Purification Ursolic_Aldehyde This compound Purification->Ursolic_Aldehyde

Caption: Workflow for the synthesis of this compound from ursolic acid.

Materials:

  • Ursolic Acid

  • Protecting agent for the C-3 hydroxyl group (e.g., acetic anhydride)

  • Activating agent for the C-28 carboxylic acid (e.g., oxalyl chloride)[15]

  • Reducing agent (e.g., a hindered hydride reagent)

  • Deprotection reagent

  • Appropriate solvents (e.g., Dichloromethane, THF)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Protocol:

  • Protection of the C-3 Hydroxyl Group: Dissolve ursolic acid in a suitable solvent and add the protecting agent. Monitor the reaction by TLC until completion.

  • Activation of the C-28 Carboxylic Acid: The protected ursolic acid is then reacted with an activating agent to form an acid chloride or other reactive intermediate.[15]

  • Reduction to Aldehyde: The activated intermediate is carefully reduced to the aldehyde using a suitable reducing agent. This step requires careful control of stoichiometry and temperature to avoid over-reduction to the alcohol.

  • Deprotection of the C-3 Hydroxyl Group: Remove the protecting group from the C-3 position.

  • Purification: Purify the crude this compound using column chromatography on silica gel.[16][17]

Aldehydes can be purified via the formation of a bisulfite adduct, which is often a crystalline solid that can be easily separated.[18]

Materials:

  • Crude this compound

  • Saturated sodium bisulfite solution

  • Organic solvent (e.g., diethyl ether)

  • Base (e.g., sodium carbonate solution)

Protocol:

  • Dissolve the crude this compound in an appropriate organic solvent.

  • Add a saturated solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate.

  • Isolate the adduct by filtration.

  • Wash the adduct with a small amount of cold solvent.

  • Regenerate the pure aldehyde by treating the adduct with a mild base (e.g., sodium carbonate solution).

  • Extract the pure this compound with an organic solvent, dry the organic layer, and evaporate the solvent.

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

This protocol is for investigating the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-NF-κB p65, total NF-κB p65, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Concluding Remarks

The development of this compound-based therapeutic agents holds promise, particularly in the fields of oncology and inflammatory diseases. The protocols and data presented here provide a foundational framework for researchers to begin their investigations. It is crucial to note that due to the limited specific data on this compound, the provided information is largely based on the well-characterized parent compound, ursolic acid. Therefore, optimization of all experimental parameters is essential for successful research and development.

References

Application Notes and Protocols: Ursolic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Scientific literature extensively covers the effects of ursolic acid (UA) , a pentacyclic triterpenoid, on cancer cell lines. Information on "ursolic aldehyde" is scarce in this context. This document will focus on the significant body of research available for ursolic acid, which is likely the compound of interest for cancer research.

Introduction

Ursolic acid (UA) is a natural compound found in a wide variety of plants, including apples, cranberries, and rosemary.[1][2][3] It has garnered significant interest in oncology research due to its demonstrated anti-inflammatory, antioxidant, and potent anticancer properties.[1][4][5] Numerous studies have shown that ursolic acid can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.[1][3][6] It modulates multiple signaling pathways crucial for tumor growth and survival, making it a promising candidate for cancer prevention and therapy.[4][7][8] These notes provide a summary of its effects, quantitative data from various studies, and detailed protocols for researchers.

Data Presentation: Cytotoxicity of Ursolic Acid and Its Derivatives

The cytotoxic effect of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of Ursolic Acid (UA) in Various Cancer Cell Lines
Cancer TypeCell LineIC50 Value (µM)Reference
MelanomaSK-MEL-2425[9]
Breast CancerMCF-79.19 ± 0.82[10]
Breast CancerMDA-MB-231>20[10]
Lung CancerA54912.72 ± 0.79[10]
Cervical CancerHeLa8.56 ± 0.53[10]
Liver CancerHepG220.6 - 65.0[11]
Colon CancerHT-2930[10]
Gastric CancerBGC-803Dose-dependent inhibition[6]
Table 2: IC50 Values of Selected Ursolic Acid Derivatives
Derivative Name/NumberCancer Cell LineIC50 Value (µM)Reference
Compound 14 (C28-modified)MGC803 (Gastric)2.50 ± 0.25[10]
Compound 14 (C28-modified)Bcap37 (Breast)9.24 ± 0.53[10]
Compound 58 (Indolequinone derivative)MCF-7 (Breast)1.66 ± 0.21[10]
Compound 58 (Indolequinone derivative)HeLa (Cervical)3.16 ± 0.24[10]
Compound 58 (Indolequinone derivative)HepG2 (Liver)10.35 ± 1.63[10]
UA-DOTA Conjugate 22 A375 (Melanoma)1.5[12]
UA-DOTA Conjugate 22 A2780 (Ovarian)1.7[12]
Carbazole derivative 50 HepG2 (Liver)1.26 ± 0.17[7]

Experimental Protocols

Here are detailed methodologies for key experiments commonly used to assess the anticancer effects of ursolic acid.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of ursolic acid on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ursolic Acid (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of ursolic acid in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of ursolic acid (e.g., 0, 10, 20, 40, 60, 80 µM).[13] Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of ursolic acid for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways (e.g., Bcl-2, Bax, Caspases, Akt).[1][6][9][14]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel for separation based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells (e.g., 96-well or 6-well plates) treatment 2. Treat with Ursolic Acid (Various Concentrations) cell_culture->treatment incubation 3. Incubate for 24-48h treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein ic50 Calculate IC50 viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate protein_levels Analyze Protein Levels protein->protein_levels

Caption: General experimental workflow for studying the effects of ursolic acid.

Ursolic Acid-Induced Apoptosis Signaling Pathway```dot

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway UA Ursolic Acid Fas Fas Receptor (Upregulation) UA->Fas Bcl2 Bcl-2 (Downregulation) UA->Bcl2 Bax Bax (Upregulation) UA->Bax Casp8 Caspase-8 (Activation) Fas->Casp8 Casp3 Caspase-3 (Activation) Casp8->Casp3 Mito Mitochondria Bcl2->Mito Bax->Mito CytoC Cytochrome c (Release) Mito->CytoC Casp9 Caspase-9 (Activation) CytoC->Casp9 Casp9->Casp3 PARP PARP (Cleavage) Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ursolic acid inhibits key pro-survival signaling pathways in cancer cells.

References

Application Notes: Anti-inflammatory Properties of Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, including apples, basil, rosemary, and cranberries.[1][2] It has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and hepatoprotective effects.[1][3] The anti-inflammatory properties of ursolic acid are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators, making it a promising candidate for the development of new therapeutic agents for inflammatory diseases.[4][5][6]

Mechanism of Action

Ursolic acid exerts its anti-inflammatory effects by targeting multiple components of the inflammatory cascade. Its primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.[4][5]

  • Inhibition of the NF-κB Pathway: NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[9] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7] Ursolic acid has been shown to suppress NF-κB activation by inhibiting the activation of the IKK complex and preventing the phosphorylation and degradation of IκBα.[7][9] This action effectively blocks the nuclear translocation of NF-κB and downregulates the expression of inflammatory mediators.[7][10]

  • Modulation of MAPK Pathways: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation.[3][5] Over-activation of these pathways is associated with chronic inflammatory conditions. Ursolic acid has been demonstrated to decrease the phosphorylation (activation) of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.[4][5] By inhibiting these pathways, ursolic acid can suppress the production of inflammatory cytokines such as TNF-α and IL-6.[3]

  • Suppression of Inflammatory Mediators: Through the inhibition of NF-κB and MAPK pathways, ursolic acid effectively reduces the production of key inflammatory molecules:

    • Pro-inflammatory Cytokines: It significantly decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[11][12]

    • Nitric Oxide (NO): It inhibits the expression of iNOS, the enzyme responsible for producing large amounts of NO during inflammation.[9][12]

    • Prostaglandins: It suppresses the expression and activity of COX-2, an enzyme that catalyzes the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of pain and swelling.[12][13]

Key Signaling Pathways Modulated by Ursolic Acid

The diagrams below illustrate the primary signaling pathways involved in inflammation and highlight the inhibitory actions of Ursolic Acid.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Transcription UA Ursolic Acid UA->IKK Inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., MEKK, Raf) Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 P-p38 p38->p_p38 Phosphorylation p_JNK P-JNK JNK->p_JNK Phosphorylation p_ERK P-ERK ERK->p_ERK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p_p38->AP1 Activates p_JNK->AP1 Activates p_ERK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes AP1_nuc->Genes Transcription UA Ursolic Acid UA->p38 Inhibits Phosphorylation UA->JNK UA->ERK NO_Assay_Workflow A 1. Seed RAW 264.7 Cells (96-well plate, 5x10^4 cells/well) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Pre-treat with Ursolic Acid (1-2h) B->C D 4. Stimulate with LPS (1 µg/mL, 24h) C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay (Add Griess Reagent) E->F G 7. Measure Absorbance (540 nm) F->G H 8. Calculate % Inhibition G->H Paw_Edema_Workflow A 1. Acclimatize Rats/Mice B 2. Measure Baseline Paw Volume A->B C 3. Administer Ursolic Acid (or Vehicle/Reference Drug) B->C D 4. Inject Carrageenan (Subplantar, Right Hind Paw) C->D E 5. Measure Paw Volume (Hourly for 5-6h) D->E F 6. Calculate Edema Volume & % Inhibition E->F

References

Ursolic Aldehyde as a Biomarker in Plant Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic aldehyde is a pentacyclic triterpenoid (B12794562) intermediate in the biosynthesis of ursolic acid, a widely studied secondary metabolite in plants with significant pharmacological activities.[1][2] While much of the research focus has been on the end-product, ursolic acid, the precursor this compound holds potential as a valuable biomarker for monitoring metabolic flux and stress responses within plants.[3] Aldehydes, in general, are known to accumulate in plants under various biotic and abiotic stress conditions and can act as signaling molecules.[1] An increase in the concentration of this compound may indicate a bottleneck in the metabolic pathway leading to ursolic acid, potentially triggered by specific environmental stressors or genetic modifications. This document provides detailed application notes and protocols for the extraction, quantification, and analysis of this compound as a biomarker in plant metabolism.

Application Notes

This compound's role as an intermediate in the ursolic acid biosynthetic pathway makes it a sensitive indicator of metabolic regulation.[2] Under normal physiological conditions, its concentration is expected to be low as it is efficiently converted to ursolic acid. However, under certain stress conditions such as pathogen attack, drought, or salinity, the expression and activity of enzymes downstream of this compound, like this compound dehydrogenase, may be altered. This can lead to an accumulation of this compound, making it a detectable biomarker of metabolic disruption or a stress-induced shift in secondary metabolism.

Monitoring the levels of this compound can be particularly useful in:

  • Drug Discovery: Screening for compounds that modulate the ursolic acid pathway. An accumulation of this compound could indicate inhibition of downstream enzymes.

  • Metabolic Engineering: Assessing the efficiency of genetically modified plants aimed at overproducing ursolic acid. High levels of this compound might signify a rate-limiting step that needs to be addressed.

  • Plant Stress Physiology: Investigating the biochemical responses of plants to various environmental stressors. This compound levels could serve as an early indicator of specific stress responses.[1]

Quantitative Data Summary

While quantitative data specifically for this compound is not extensively available in the literature, the following table summarizes typical concentrations of the closely related and more abundant ursolic acid found in various plant species. These values can serve as a reference point, with the expectation that this compound concentrations would be significantly lower under non-stressed conditions.

Plant SpeciesPlant PartStress ConditionUrsolic Acid Concentration (mg/g dry weight)Reference(s)
Plectranthus amboinicusAerial PartsNot Specified3.96[4]
Staphylea holocarpaLeavesNot Specified9.5 (0.95%)[5]
Staphylea holocarpaTwigsNot Specified2.5 (0.25%)[5]
Calendula officinalisFlowersNot Specifiedup to 20.5[2]
Eriobotrya japonicaDry SepalsNot Specified3.65[2]
Eriobotrya japonicaPetalsNot Specified0.60[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is adapted from established methods for triterpenoid extraction.[6]

Materials:

  • Fresh or lyophilized plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation: Freeze fresh plant tissue (1-2 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried tissue, grind directly.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of methanol. Vortex thoroughly and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Resuspend the pellet in another 10 mL of methanol, vortex, sonicate, and centrifuge as before. Collect the supernatant and combine it with the first extract.

  • Solvent Evaporation: Evaporate the combined methanol extracts to dryness using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning: Redissolve the dried extract in 10 mL of deionized water and transfer to a separatory funnel. Add 10 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer. Repeat the partitioning with another 10 mL of ethyl acetate and combine the organic fractions.

  • Final Evaporation and Reconstitution: Evaporate the ethyl acetate extract to dryness. Reconstitute the final residue in a known volume (e.g., 1 mL) of methanol for HPLC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol is based on established methods for the analysis of ursolic acid and other triterpenoids, adapted for the specific detection of this compound.[5][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • This compound standard (for calibration curve)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 50% B

    • 18.1-22 min: Hold at 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • MRM Transitions: To be determined using an authentic standard of this compound. A plausible transition would be based on the protonated molecule [M+H]+ and a characteristic fragment ion. For this compound (C30H48O2, MW 440.7 g/mol ), the precursor ion would be m/z 441.4. The product ion would need to be determined by fragmentation analysis of the standard.

Quantification:

  • Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Inject the standards into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant extracts.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Express the final concentration as ng/g or µg/g of the original plant tissue (dry or fresh weight).

Visualizations

Ursolic_Acid_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 Ursane-type Triterpenoid Modification Acetyl-CoA Acetyl-CoA IPP IPP Acetyl-CoA->IPP Multiple Steps FPP FPP IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase alpha-Amyrin alpha-Amyrin 2,3-Oxidosqualene->alpha-Amyrin alpha-Amyrin Synthase Uvaol Uvaol alpha-Amyrin->Uvaol CYP716A (C-28 oxidation) Ursolic_Aldehyde Ursolic_Aldehyde Uvaol->Ursolic_Aldehyde Dehydrogenase Ursolic_Acid Ursolic_Acid Ursolic_Aldehyde->Ursolic_Acid This compound Dehydrogenase

Caption: Biosynthesis of Ursolic Acid from Acetyl-CoA.

Experimental_Workflow cluster_Plant_Material Plant Material cluster_Extraction Extraction cluster_Analysis Analysis Plant_Tissue Fresh or Lyophilized Plant Tissue Grinding Grind in Liquid N2 Plant_Tissue->Grinding Solvent_Extraction Methanol Extraction (Sonication) Grinding->Solvent_Extraction Purification Liquid-Liquid Partitioning (Ethyl Acetate) Solvent_Extraction->Purification Concentration Evaporation and Reconstitution Purification->Concentration HPLC_MSMS HPLC-MS/MS Analysis Concentration->HPLC_MSMS Quantification Quantification using Standard Curve HPLC_MSMS->Quantification

Caption: Experimental Workflow for this compound Analysis.

Stress_Response_Pathway Abiotic_Biotic_Stress Abiotic/Biotic Stress (e.g., Drought, Pathogen) ROS_Production Reactive Oxygen Species (ROS) Production Abiotic_Biotic_Stress->ROS_Production Signaling_Cascade Stress Signaling Cascade (e.g., MAPK pathway) ROS_Production->Signaling_Cascade Triterpenoid_Biosynthesis_Regulation Regulation of Triterpenoid Biosynthesis Genes Signaling_Cascade->Triterpenoid_Biosynthesis_Regulation Downstream_Enzyme_Modulation Modulation of Ursolic Aldehyde Dehydrogenase Signaling_Cascade->Downstream_Enzyme_Modulation Ursolic_Aldehyde_Accumulation This compound Accumulation (Potential Biomarker) Triterpenoid_Biosynthesis_Regulation->Ursolic_Aldehyde_Accumulation Ursolic_Acid_Production Altered Ursolic Acid Production Ursolic_Aldehyde_Accumulation->Ursolic_Acid_Production Downstream_Enzyme_Modulation->Ursolic_Aldehyde_Accumulation Defense_Response Plant Defense Response Ursolic_Acid_Production->Defense_Response

Caption: this compound in Plant Stress Response.

References

Application Notes and Protocols for the Quantification of Ursolic Aldehyde in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic aldehyde is a pentacyclic triterpenoid (B12794562) of interest for its potential pharmacological activities. As a naturally occurring compound in various plant species, its precise and accurate quantification in plant extracts is crucial for quality control, standardization of herbal products, and further research into its therapeutic applications. These application notes provide detailed protocols for the quantification of this compound in plant extracts, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the limited availability of direct protocols for this compound, the methodologies presented here are adapted from established and validated methods for the quantification of structurally similar triterpenoids, such as ursolic acid, and general aldehydes.

Data Presentation

A template for a data table that can be used to summarize future quantitative findings is provided below.

Table 1: Quantitative Data for this compound in Plant Extracts (Template)

Plant SpeciesFamilyPlant PartExtraction MethodQuantification MethodThis compound Concentration (mg/g of dry weight)Reference
Example: Campsis grandifloraBignoniaceaeFlowersMethanol (B129727) SoxhletHPLC-UV (with DNPH derivatization)Data to be determined[Future Study]

Experimental Protocols

General Workflow for this compound Quantification

The overall process for quantifying this compound in plant extracts involves several key stages, from sample preparation to data analysis.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material Collection drying Drying plant_material->drying grinding Grinding & Homogenization drying->grinding solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol) grinding->solvent_extraction concentration Concentration solvent_extraction->concentration derivatization Derivatization (e.g., DNPH for HPLC, PFBHA for GC-MS) concentration->derivatization chromatography Chromatographic Separation (HPLC or GC-MS) derivatization->chromatography detection Detection & Quantification chromatography->detection calibration Calibration Curve detection->calibration calculation Concentration Calculation calibration->calculation

Caption: General workflow for this compound quantification.

Protocol 1: Quantification of this compound using HPLC with UV Detection after DNPH Derivatization

This method is adapted from established procedures for the analysis of aldehydes and ketones.[1][2][3] Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) converts the aldehyde into a more stable and UV-active hydrazone, facilitating its detection and quantification.

3.2.1. Plant Material Extraction

  • Sample Preparation: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh about 1-5 g of the powdered plant material and extract it using a suitable solvent such as methanol or ethanol. This can be performed using maceration, sonication, or Soxhlet extraction for 4-6 hours.

  • Concentration: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Derivatization Procedure [2]

  • Sample Solution: Dissolve a known amount of the crude plant extract in acetonitrile (B52724).

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of a strong acid (e.g., 1% phosphoric acid).

  • Reaction: Mix the sample solution with an excess of the DNPH reagent. The reaction can be carried out at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40°C) for a shorter period.

  • Standard Preparation: Prepare a series of standard solutions of an authentic this compound standard (if available) and derivatize them in the same manner as the plant extract to construct a calibration curve. If an authentic standard is not available, semi-quantification can be performed using a related standard.

3.2.3. HPLC-UV Analysis [3]

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting gradient of 60% acetonitrile in water, increasing to 90-100% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The DNPH-aldehyde derivatives typically have a maximum absorbance around 360 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: The concentration of the this compound-DNPH derivative in the plant extract is determined by comparing its peak area with the calibration curve generated from the derivatized standards.

Protocol 2: Quantification of this compound using GC-MS after PFBHA Derivatization

This protocol is based on methods for the analysis of volatile and semi-volatile aldehydes.[4][5] Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) increases the volatility and provides a derivative with excellent properties for GC-MS analysis.

3.3.1. Plant Material Extraction

Follow the same extraction procedure as described in Protocol 1 (Section 3.2.1).

3.3.2. Derivatization Procedure [5]

  • Sample Solution: Dissolve a known amount of the crude plant extract in a suitable solvent like methanol or a mixture of solvents.

  • PFBHA Reagent: Prepare a solution of PFBHA hydrochloride in a suitable buffer or solvent.

  • Reaction: Mix the sample solution with the PFBHA reagent. The reaction is often carried out at a controlled temperature (e.g., 60-80°C) for 1-2 hours to ensure complete derivatization.

  • Extraction of Derivative: After the reaction, the PFBHA-oxime derivative is typically extracted into an organic solvent such as hexane (B92381) or dichloromethane.

  • Standard Preparation: Prepare and derivatize a series of this compound standards in the same manner to create a calibration curve.

3.3.3. GC-MS Analysis [4]

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: Splitless injection is often preferred for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the components. For example, start at 100°C, hold for 2 minutes, then ramp to 280-300°C at a rate of 10-20°C/min, and hold for 5-10 minutes.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: The concentration of the this compound-PFBHA derivative is determined by comparing the peak area of a characteristic ion to the calibration curve.

Representative Signaling Pathway

While specific signaling pathways modulated by this compound are not yet well-defined, the closely related compound, ursolic acid, has been shown to influence multiple pathways involved in cancer cell proliferation and apoptosis. The following diagram illustrates some of the key signaling pathways targeted by ursolic acid, which may serve as a starting point for investigating the biological activities of this compound.[6]

Ursolic_Acid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondrion RTK Receptor Tyrosine Kinases PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Ikk IKK IkB IκB Ikk->IkB IkB->NFkB p300 p300 p300->NFkB_n acetylation CREB2 CREB2 p300->CREB2 acetylation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_n->Gene_Transcription CREB2->Gene_Transcription Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ursolic_Acid Ursolic Acid Ursolic_Acid->Akt Ursolic_Acid->ERK Ursolic_Acid->Ikk Ursolic_Acid->p300 Ursolic_Acid->Cytochrome_c release

References

Troubleshooting & Optimization

ursolic aldehyde solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ursolic aldehyde is a specialized research chemical, and comprehensive experimental data on its solubility are limited. This guide leverages data from the structurally similar and more extensively studied compound, ursolic acid, as a proxy. The underlying principles of solubility for these pentacyclic triterpenoids are expected to be highly comparable. Researchers should always perform small-scale pilot experiments to confirm the optimal solubilization strategy for their specific application.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is a highly lipophilic (fat-soluble) molecule and, as such, has extremely low solubility in water and aqueous buffers.[1][2] Its estimated water solubility is approximately 0.001567 mg/L at 25°C.[1] To dissolve it for use in aqueous systems, such as cell culture media or for in vivo studies, it must first be dissolved in an appropriate organic solvent or formulated using specialized techniques to enhance its aqueous dispersibility.

Q2: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble. To troubleshoot this:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) may help keep the compound in solution. However, be mindful of solvent toxicity in cell-based assays.

  • Use a pre-warmed medium: Gently warming your aqueous medium before adding the this compound stock solution can sometimes help. Ensure the temperature is compatible with your experimental setup.

  • Alter the mixing procedure: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Consider advanced formulation strategies: If the above methods are insufficient, you will likely need to employ techniques such as cyclodextrin (B1172386) complexation, liposomal encapsulation, or creating a solid dispersion. These methods are designed to improve the apparent aqueous solubility of hydrophobic compounds.

Q3: What is the best organic solvent for making a stock solution of this compound?

A3: Based on data for the closely related ursolic acid, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are excellent choices for creating high-concentration stock solutions.[3] Ethanol can also be used, but the solubility is generally lower.[3] For most cell culture applications, preparing a concentrated stock solution in DMSO is the standard practice.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for more than a day, as the compound is prone to precipitation and potential degradation over time.[3] It is best to prepare fresh dilutions from a concentrated organic stock solution immediately before each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for extended periods.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.

  • Solution:

    • Visually inspect the culture medium for any signs of precipitation after adding the this compound stock solution.

    • Prepare serial dilutions of your stock solution in the culture medium and determine the concentration at which precipitation occurs. Work below this concentration.

    • If higher concentrations are needed, consider using a formulation with enhanced solubility, such as a cyclodextrin inclusion complex.

Issue 2: Low bioavailability in animal studies.
  • Possible Cause: Poor absorption from the gastrointestinal tract due to low aqueous solubility.

  • Solution:

    • Formulation is key: For oral administration, formulating this compound is critical. Consider creating a solid dispersion with a carrier like Gelucire 50/13 or using a lipid-based formulation.

    • Particle size reduction: Nanonization or micronization can increase the surface area of the compound, potentially improving its dissolution rate and absorption.

    • Intravenous administration: For IV dosing, this compound must be formulated to be compatible with blood. This typically involves using co-solvents, surfactants, or encapsulating it in liposomes or nanoparticles.

Quantitative Solubility Data

As direct experimental data for this compound is scarce, the following tables summarize the estimated aqueous solubility of this compound and the experimental solubility of the analogous compound, ursolic acid, in various solvents.

Table 1: Estimated Solubility of this compound

SolventTemperature (°C)Estimated SolubilityReference
Water250.001567 mg/L[1]
WaterNot SpecifiedLog10(S mol/L) = -7.95[2]

Table 2: Experimental Solubility of Ursolic Acid (Analogue)

SolventTemperatureSolubilityReference
DMSONot Specified~10 mg/mL[3]
Dimethyl Formamide (DMF)Not Specified~10 mg/mL[3]
EthanolNot Specified~0.5 mg/mL[3]
EthanolNot Specified16.808 ± 0.824 mg/mL[4]
Ethyl AcetateNot Specified6.857 ± 0.359 mg/mL[4]
n-HexaneNot Specified0.471 ± 0.064 mg/mL[4]
MethanolNot Specified1 part in 88 parts solvent[5]
EtherNot Specified1 part in 140 parts solvent[5]
ChloroformNot Specified1 part in 388 parts solvent[5]
1:2 DMSO:PBS (pH 7.2)Not Specified~0.3 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution for Cell Culture
  • Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Note: When preparing working solutions for cell culture, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol or another suitable organic solvent

    • Deionized water

  • Procedure (Solvent Evaporation Method):

    • Dissolve a known amount of this compound in a minimal amount of ethanol.

    • In a separate container, dissolve HP-β-CD in deionized water. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Remove the organic solvent (ethanol) using a rotary evaporator.

    • The resulting aqueous solution can be filtered and lyophilized (freeze-dried) to obtain a solid powder of the inclusion complex.

    • This powder can then be reconstituted in water or buffer for your experiments, exhibiting significantly improved solubility.

Visualizations

experimental_workflow Workflow for Solubilizing this compound for Cell-Based Assays start Start: this compound Powder stock_sol Prepare concentrated stock solution (e.g., 10-20 mM in DMSO) start->stock_sol dilution Dilute stock solution into pre-warmed cell culture medium stock_sol->dilution check_precip Check for precipitation dilution->check_precip assay Proceed with cell-based assay check_precip->assay No troubleshoot Troubleshoot check_precip->troubleshoot Yes no_precip No Precipitation precip Precipitation Occurs lower_conc Lower the final concentration troubleshoot->lower_conc adv_form Use advanced formulation (e.g., Cyclodextrin complex) troubleshoot->adv_form lower_conc->dilution adv_form->dilution

Caption: Experimental workflow for preparing this compound for cell-based assays.

cyclodextrin_complex Formation of a Cyclodextrin Inclusion Complex cluster_0 Components cluster_1 Complex Formation in Aqueous Solution UA This compound (Hydrophobic) Complex Inclusion Complex (Improved Apparent Water Solubility) UA->Complex Enters hydrophobic cavity CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex

Caption: Diagram of this compound forming a cyclodextrin inclusion complex.

signaling_pathway Representative Signaling Pathway Potentially Modulated by this compound UA This compound (Solubilized) FasR Fas Receptor UA->FasR Induces Bax Bax UA->Bax Upregulates Bcl2 Bcl-2 UA->Bcl2 Downregulates Casp8 Caspase-8 FasR->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Mito Mitochondria CytC Cytochrome C Mito->CytC Releases Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential apoptotic signaling pathways affected by triterpenoids.[6]

References

Technical Support Center: Enhancing the Bioavailability of Ursolic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ursolic aldehyde is a derivative of ursolic acid. Due to limited publicly available data specifically for this compound, this guide leverages the extensive research on ursolic acid as a close structural analog. The principles and methodologies described are expected to be highly applicable to this compound, but compound-specific optimization is recommended.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of this compound.

Troubleshooting Guides

This section addresses common problems encountered during the formulation and evaluation of this compound delivery systems.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency 1. Poor solubility of this compound in the chosen organic solvent. 2. Rapid precipitation of the compound before nanoparticle formation. 3. Incompatible ratio of drug to polymer/lipid.1. Screen various organic solvents (e.g., acetone, ethanol, dichloromethane) to find one with higher solubility for this compound. 2. Optimize the addition rate of the organic phase to the aqueous phase; a slower, controlled addition can improve encapsulation. 3. Perform a formulation optimization study by varying the drug-to-carrier ratio to find the optimal loading capacity.
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles due to insufficient stabilizer. 3. Suboptimal concentration of polymer/lipid or drug.1. Increase the homogenization speed/time or sonication power/duration. 2. Increase the concentration of the stabilizer (e.g., Poloxamer 188, TPGS) or try a different stabilizer. 3. Optimize the concentrations of all formulation components through a systematic design of experiments (DoE).
Instability of Nanoformulation (e.g., aggregation, drug leakage) 1. Insufficient surface charge (low zeta potential). 2. Hydrolysis of the polymer or lipid. 3. Inadequate cryoprotectant during lyophilization.1. For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can be influenced by pH or the addition of charged molecules. 2. Store the formulation at an appropriate pH and temperature to minimize degradation. 3. Screen different cryoprotectants (e.g., trehalose, sucrose, mannitol) and optimize their concentration before freeze-drying.
Low In Vitro Permeability (e.g., in Caco-2 assay) 1. Poor dissolution of the nanoformulation in the assay medium. 2. Efflux transporter activity (e.g., P-glycoprotein). 3. Low intrinsic permeability of this compound.1. Ensure the nanoformulation is fully dispersed in the transport buffer. 2. Co-administer a known P-gp inhibitor (e.g., verapamil) to confirm efflux. If confirmed, consider co-encapsulating an inhibitor in the formulation.[1] 3. Incorporate permeation enhancers into the formulation, but with careful consideration of potential cytotoxicity.
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent oral gavage technique. 2. Food effects influencing absorption. 3. Inter-animal physiological differences.1. Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and ensure consistent delivery to the stomach.[2][3][4][5] 2. Fast animals overnight before dosing to standardize gut conditions.[6] 3. Increase the number of animals per group to improve statistical power and account for biological variability.

Frequently Asked Questions (FAQs)

Formulation & Characterization
  • Q1: What are the main challenges to the oral bioavailability of this compound? A1: Based on data from its analog ursolic acid, the primary challenges are its very low aqueous solubility, poor permeability across the intestinal epithelium, and susceptibility to first-pass metabolism in the gut and liver.[7] Ursolic acid is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[7]

  • Q2: Which nanoformulation strategy is best for this compound? A2: Several strategies have proven effective for the structurally similar ursolic acid and can be adapted. These include:

    • Polymeric Nanoparticles: Using biodegradable polymers like PLGA can encapsulate this compound, protecting it from degradation and providing controlled release.[8]

    • Liposomes: These lipid-based vesicles can encapsulate hydrophobic compounds like this compound within their bilayer, improving solubility and cellular uptake.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These offer good biocompatibility and can enhance oral absorption.

    • Nanoemulsions/Self-emulsifying drug delivery systems (SEDDS): These can improve solubility and absorption by presenting the drug in a solubilized state.

    The "best" strategy depends on the specific therapeutic application, desired release profile, and stability requirements.

  • Q3: How can I improve the physical stability of my this compound nanoformulation? A3: Stability can be enhanced by ensuring a sufficient zeta potential (ideally > ±30 mV) for electrostatic repulsion, using effective steric stabilizers like PEGylated lipids or polymers, and optimizing lyophilization by using appropriate cryoprotectants (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution.

Preclinical Evaluation
  • Q4: What in vitro models are suitable for assessing the permeability of this compound nanoformulations? A4: The Caco-2 cell monolayer is the most widely accepted in vitro model for predicting human intestinal absorption.[9][10][11] These cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein, mimicking the intestinal barrier.[1][9]

  • Q5: My Caco-2 cell monolayer integrity is compromised during the permeability assay. What could be the cause? A5: This could be due to cytotoxicity of the this compound formulation itself or components of the delivery system (e.g., surfactants, polymers). It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) on the Caco-2 cells at the concentrations used in the permeability study. If cytotoxicity is observed, the formulation may need to be redesigned with more biocompatible excipients or tested at lower, non-toxic concentrations.

  • Q6: How do I interpret the results of a bidirectional Caco-2 assay? A6: A bidirectional assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein, which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.[1]

Quantitative Data Summary

The following tables summarize quantitative data for ursolic acid, which can serve as a benchmark for this compound studies.

Table 1: Solubility of Ursolic Acid in Various Solvents

SolventSolubilityReference
Water1.02 x 10⁻⁴ mg/L (at 25°C)[12]
Ethanol~0.5 mg/mL-
DMSO~10 mg/mL-
Methanol1 part in 88 parts[13]
Chloroform1 part in 388 parts[13]

Table 2: Comparison of Bioavailability Enhancement Strategies for Ursolic Acid

FormulationKey FindingsReference
Ursolic Acid Nanoparticles (Emulsion Solvent Evaporation) - 2.68-fold increase in oral bioavailability compared to raw UA. - Equilibrium solubility increased 23.99-fold in deionized water.[14]
Ursolic Acid-loaded PLGA Nanoparticles (Nanoprecipitation) - Encapsulation efficiency of 98%. - Average particle size of 240 nm.[8]
Ursolic Acid Nanosuspension with TPGS 1000 - 27.5-fold increase in bioavailability compared to free compound.[15]
Ursolic Acid-loaded Eudragit-E Nanoparticles (Nanoprecipitation) - Particle size in the 22–39 nm range. - Encapsulation efficiency of 60%.[16]

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from methods used for ursolic acid.[8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent)

  • Poloxamer 188 (or other suitable stabilizer)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. For example, 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer. For example, a 1% w/v solution of Poloxamer 188 in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm). The milky suspension of nanoparticles will form spontaneously.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles. Discard the supernatant and wash the pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat the washing step twice.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This is a generalized protocol for a Caco-2 permeability assay.[9][10][11]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (monolayer integrity marker)

  • This compound formulation and control solution

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.

  • Monolayer Integrity Test: Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability test; the apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment (Apical to Basolateral): a. Carefully wash the cell monolayers with pre-warmed HBSS. b. Add the this compound test solution (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the flux of the drug across the monolayer (rate of appearance in the receiver chamber).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Visualizations

Experimental Workflow: Nanoparticle Formulation and Evaluation

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Bioavailability Evaluation prep_org Prepare Organic Phase (this compound + Polymer) nanoprecip Nanoprecipitation (Mix Phases) prep_org->nanoprecip prep_aq Prepare Aqueous Phase (Stabilizer) prep_aq->nanoprecip evap Solvent Evaporation nanoprecip->evap size_zeta Particle Size & Zeta Potential (DLS) evap->size_zeta ee_lc Encapsulation Efficiency & Drug Loading (LC-MS/MS) evap->ee_lc morph Morphology (SEM/TEM) evap->morph invitro In Vitro Permeability (Caco-2 Assay) size_zeta->invitro ee_lc->invitro invivo In Vivo Pharmacokinetics (Rodent Model) invitro->invivo

Caption: Workflow for the formulation and evaluation of this compound nanoparticles.

Signaling Pathway: Inhibition of NF-κB by Ursolic Acid/Aldehyde

G cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB Nucleus Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Activation UA This compound UA->IKK Inhibits IkBa_NFkB->Nucleus p65/p50 translocation

Caption: this compound inhibits the NF-κB pathway by blocking IKK activation.

References

ursolic aldehyde stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ursolic aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is 2-8°C.[1] It is also advisable to protect it from light.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is sparingly soluble in water.[2] Based on the solubility profile of the related compound, ursolic acid, it is expected to be soluble in alcohols like methanol (B129727) and ethanol, as well as other organic solvents such as acetone, ether, and chloroform.[3] When preparing stock solutions, it is crucial to use dry solvents to prevent potential degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is likely oxidation of the aldehyde group to a carboxylic acid, forming ursolic acid. Aldehydes are generally susceptible to oxidation. Other potential degradation pathways, especially under forced conditions, could include hydrolysis and photodecomposition.[4][5]

Q4: Is this compound sensitive to pH changes?

A4: While specific data for this compound is limited, aldehydes can undergo various reactions in acidic or basic conditions. Based on studies of similar compounds, pH can influence stability.[6] It is recommended to buffer solutions containing this compound to maintain a stable pH, preferably in the neutral range, unless the experimental protocol requires otherwise.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).[4][7][8][9] These methods can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare a fresh stock solution using a high-purity solvent. Store the stock solution at 2-8°C and protect it from light. It is recommended to prepare fresh solutions for each experiment or to not store them for extended periods.
Oxidation to Ursolic Acid Purge stock solution vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. Avoid using solvents that may contain peroxide impurities.
Precipitation of this compound in Aqueous Buffers Due to its low aqueous solubility, this compound may precipitate.[2] Consider using a co-solvent or a suitable formulation vehicle to maintain solubility in your experimental medium.
Interaction with Other Reagents This compound is incompatible with strong oxidizing agents.[10][11] Review all components of your experimental system for potential incompatibilities.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Potential Cause Troubleshooting Step
Oxidative Degradation An unknown peak could correspond to ursolic acid, the primary oxidation product. Run a standard of ursolic acid to confirm if the retention times match.
Solvent-Related Impurities Analyze a blank solvent injection to rule out impurities from the solvent. Use high-purity, HPLC-grade solvents.
Degradation Under Analytical Conditions Evaluate the stability of the sample in the mobile phase and under the temperature conditions of the autosampler.
Photodegradation Protect samples from light during preparation, storage, and analysis by using amber vials or covering them with foil.

Experimental Protocols

Forced Degradation Study Protocol (Adapted from Ursolic Acid Studies)

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[5][12][13][14][15]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Water bath or oven

  • Photostability chamber

  • pH meter

  • HPLC or HPTLC system

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).

    • Thermal Degradation: Place a solid sample of this compound in an oven at a set temperature (e.g., 80°C) for a specified duration. Also, heat the stock solution under reflux.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating chromatographic method.

Data Presentation:

The results of forced degradation studies can be summarized in a table to compare the extent of degradation under different conditions.

Stress Condition Duration Temperature % Degradation of this compound Number of Degradation Products
0.1 N HCl8 hours60°CData to be filled from experimentData to be filled from experiment
0.1 N NaOH2 hoursRoom TempData to be filled from experimentData to be filled from experiment
3% H₂O₂24 hoursRoom TempData to be filled from experimentData to be filled from experiment
Heat (Solid)48 hours80°CData to be filled from experimentData to be filled from experiment
PhotostabilityICH Q1BICH Q1BData to be filled from experimentData to be filled from experiment

Visualizations

Ursolic_Aldehyde_Degradation_Pathway Ursolic_Aldehyde This compound (C30H48O2) Ursolic_Acid Ursolic Acid (C30H48O3) Ursolic_Aldehyde->Ursolic_Acid Oxidation (Primary Pathway) Other_Degradants Other Degradation Products Ursolic_Aldehyde->Other_Degradants Hydrolysis, Photolysis (Under Stress Conditions) Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Check Purity of This compound Start->Check_Purity Check_Solution Prepare Fresh Stock Solution Check_Purity->Check_Solution Check_Conditions Review Experimental Conditions Check_Solution->Check_Conditions Oxidation Suspect Oxidation? Check_Conditions->Oxidation Solubility Suspect Solubility Issues? Oxidation->Solubility No Inert_Atmosphere Use Inert Gas (N2, Ar) Oxidation->Inert_Atmosphere Yes Co_Solvent Use Co-solvent or Formulation Aid Solubility->Co_Solvent Yes Re_run Re-run Experiment Solubility->Re_run No Inert_Atmosphere->Re_run Co_Solvent->Re_run

References

Technical Support Center: Ursolic Aldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ursolic aldehyde purification. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isolating and purifying this bioactive triterpenoid.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound from Crude Extract

Potential CauseProposed Solution
Incomplete Extraction This compound, being a lipophilic triterpenoid, requires an appropriate solvent for efficient extraction. Ensure the use of solvents like ethyl acetate (B1210297), methanol (B129727), or chloroform. Consider sequential extractions to maximize yield. Supercritical fluid extraction (SFE) with carbon dioxide, modified with a co-solvent like ethanol, can also be an effective green alternative.
Degradation during Extraction or Storage The aldehyde functional group can be susceptible to oxidation, especially at elevated temperatures or upon prolonged exposure to air. It is advisable to use fresh plant material and conduct extractions under mild temperature conditions. Store extracts and purified fractions at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon).
Co-precipitation with Impurities During solvent removal, this compound may co-precipitate with other less soluble compounds, leading to losses in subsequent purification steps.

Issue 2: Difficulty in Separating this compound from Structurally Similar Triterpenoids

Potential CauseProposed Solution
Co-elution in Chromatography This compound often co-exists with other triterpenoids like ursolic acid, oleanolic acid, and their respective aldehyde isomers, which have very similar polarities. This makes their separation by standard column chromatography challenging.[1]
Isomerization The aldehyde group might be prone to isomerization under certain pH or temperature conditions, leading to the formation of impurities that are difficult to separate.

Issue 3: Challenges with Purification via Bisulfite Adduct Formation

Potential CauseProposed Solution
Low Adduct Precipitation The bisulfite adduct of a large, non-polar molecule like this compound may have some solubility in the reaction mixture, leading to incomplete precipitation.[2]
Incomplete Regeneration of Aldehyde The regeneration of the aldehyde from its bisulfite adduct typically requires strongly acidic or basic conditions, which might degrade the sensitive this compound.[3][4]
Formation of Side Products Under harsh regeneration conditions, side reactions such as aldol (B89426) condensation or oxidation of the aldehyde can occur, reducing the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude extracts of this compound?

A1: Crude plant extracts containing this compound are likely to have a complex mixture of other triterpenoids. The most common impurities are ursolic acid (the corresponding carboxylic acid), oleanolic acid (a structural isomer of ursolic acid), and oleanolic aldehyde. Other plant-derived compounds such as sterols (e.g., β-sitosterol), fatty acids, and pigments (e.g., chlorophyll) are also frequently present.[5]

Q2: What is a good starting point for developing an HPLC method for this compound analysis?

A2: A good starting point is to adapt methods developed for ursolic acid, as their structures are very similar. A reverse-phase C18 column is commonly used. A mobile phase consisting of a mixture of methanol, acetonitrile, and an acidic aqueous buffer (e.g., water with a small percentage of phosphoric acid or trifluoroacetic acid to a pH of around 3) is often effective.[6][7][8] Detection is typically performed at a low wavelength, around 210 nm, as triterpenoids lack a strong chromophore.[6][7][8]

Q3: Can I use column chromatography to purify this compound? What stationary and mobile phases are recommended?

A3: Yes, column chromatography is a viable method. Due to the non-polar nature of this compound, a normal-phase silica (B1680970) gel column is typically used. A gradient elution starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate is a common strategy. The exact ratio of solvents will need to be optimized based on TLC analysis of the crude mixture. To prevent potential degradation of the aldehyde on acidic silica gel, the silica can be deactivated by washing with a solvent containing a small amount of a base like triethylamine.[9]

Q4: What are the key differences in purification strategies for this compound versus ursolic acid?

A4: The primary difference lies in the reactivity of the functional group. The aldehyde group in this compound is more reactive and sensitive to oxidation and pH changes than the carboxylic acid group in ursolic acid. This necessitates milder purification conditions for the aldehyde. While ursolic acid can be purified through techniques involving pH-driven solubility changes (e.g., extraction into a basic aqueous solution and re-precipitation by acidification), this is not directly applicable to this compound.[10][11] Purification of this compound may benefit from derivatization techniques like bisulfite adduct formation, which is specific to aldehydes.

Q5: How can I improve the crystallization of this compound?

A5: Successful crystallization depends on finding a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Given its lipophilic nature, solvent systems composed of a good solvent like ethanol, methanol, or ethyl acetate and an anti-solvent like water or hexane could be effective.[12][13] Slow cooling of a saturated solution and scratching the inner surface of the flask can help induce crystal formation. Seeding with a small crystal of pure this compound, if available, can also promote crystallization.

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol is a general guideline and may require optimization for this compound.

  • Adduct Formation:

    • Dissolve the crude extract containing this compound in a water-miscible organic solvent such as methanol or ethanol.

    • Prepare a fresh saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Slowly add the sodium bisulfite solution to the extract solution with vigorous stirring. The reaction may be slow, so allow it to proceed for several hours or even overnight.[14]

    • If a precipitate (the bisulfite adduct) forms, it can be collected by filtration. If the adduct is soluble, proceed to liquid-liquid extraction.

  • Isolation of the Adduct:

    • For precipitated adduct: Wash the filtered solid with a non-polar organic solvent (e.g., hexane) to remove non-aldehyde impurities, followed by a wash with cold water.

    • For soluble adduct: Transfer the reaction mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract non-aldehyde impurities. The aqueous layer will contain the water-soluble bisulfite adduct. Separate the aqueous layer.[2]

  • Regeneration of this compound:

    • Aqueous Method (for base-stable aldehydes): Dissolve the isolated adduct in water. Add an immiscible organic solvent. Slowly add a strong base (e.g., 50% sodium hydroxide) with stirring until the solution is strongly basic (pH ~12). This will decompose the adduct, releasing the free aldehyde into the organic layer. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[2]

    • Non-Aqueous Method (for sensitive aldehydes): For aldehydes that are sensitive to harsh pH, a non-aqueous regeneration method can be used. Suspend the bisulfite adduct in an anhydrous solvent like acetonitrile. Add chlorotrimethylsilane (B32843) (TMS-Cl) and heat gently (e.g., 40-60°C). This will regenerate the aldehyde under neutral conditions.[3][4][15][16]

Protocol 2: Column Chromatography for this compound Purification

  • Preparation:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better separation.

  • Elution:

    • Start the elution with a low-polarity mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increments (e.g., 2%, 5%, 10%, etc.).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Collection:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.

    • Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid stain, which is a general stain for triterpenoids).

    • Combine the fractions containing pure this compound based on the TLC analysis and evaporate the solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₄₈O₂Cheméo
Molecular Weight 440.7 g/mol Cheméo
logP (Octanol/Water Partition Coefficient) Data not availableCheméo
Water Solubility (log10WS in mol/l) Data not availableCheméo
Boiling Point (Tboil) Data not availableCheméo
Melting Point (Tfus) Data not availableCheméo

Table 2: Solubility of Ursolic Acid (as an analogue for this compound)

SolventSolubilityReference
Ethanol ~0.5 mg/mLCayman Chemical[17]
DMSO ~10 mg/mLCayman Chemical[17]
Dimethylformamide (DMF) ~10 mg/mLCayman Chemical[17]
Aqueous Buffers Sparingly solubleCayman Chemical[17]
Methanol Soluble (1 part in 88 parts)PubChem[18]
Chloroform Soluble (1 part in 388 parts)PubChem[18]
Petroleum Ether InsolublePubChem[18]

Note: Specific solubility data for this compound is limited. The data for ursolic acid is provided as a close structural analogue to guide solvent selection.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_bisulfite Method A: Bisulfite Adduct cluster_chromatography Method B: Chromatography cluster_final Step 3: Final Product plant_material Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Ursolic Aldehyde Extract extraction->crude_extract purification_choice Purification Method crude_extract->purification_choice adduct_formation Bisulfite Adduct Formation purification_choice->adduct_formation Bisulfite column_chrom Column Chromatography (Silica Gel) purification_choice->column_chrom Chromatography adduct_isolation Adduct Isolation adduct_formation->adduct_isolation aldehyde_regeneration Aldehyde Regeneration adduct_isolation->aldehyde_regeneration pure_ua Pure Ursolic Aldehyde aldehyde_regeneration->pure_ua fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling pooling->pure_ua

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Start Purification low_yield Low Yield? start->low_yield check_extraction Optimize Extraction Solvent & Conditions low_yield->check_extraction Yes check_stability Assess Stability (Temperature, Air Exposure) low_yield->check_stability purity_issue Purity Issues? low_yield->purity_issue No check_extraction->purity_issue check_stability->purity_issue optimize_chrom Optimize Chromatography (Mobile Phase, Gradient) purity_issue->optimize_chrom Yes bisulfite_purify Consider Bisulfite Adduct Purification purity_issue->bisulfite_purify recrystallize Recrystallization purity_issue->recrystallize end_product Pure Product purity_issue->end_product No optimize_chrom->end_product bisulfite_purify->end_product recrystallize->end_product

References

Technical Support Center: Ursolic Aldehyde Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of ursolic aldehyde during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, like other aldehydes, is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation, which converts it into a carboxylic acid functional group (-COOH). This transformation results in the formation of ursolic acid, altering the chemical properties and potentially the biological activity of the compound.

Q2: What are the ideal storage conditions for this compound to minimize oxidation?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[1] It is crucial to store the compound in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, flushing the container with an inert gas, such as argon or nitrogen, is highly recommended to displace oxygen.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While freezing can slow down chemical reactions, it is important to consider potential issues with moisture condensation. If you choose to store this compound in a freezer, ensure it is in a tightly sealed, moisture-proof container. Before opening, allow the container to warm to room temperature to prevent atmospheric moisture from condensing on the cold compound.

Q4: Are there any chemical stabilizers or antioxidants that can be added to prevent the oxidation of this compound?

A4: While specific studies on the stabilization of this compound are limited, general principles for aldehyde stabilization can be applied. The addition of antioxidants can be effective. Common antioxidants used for stabilizing organic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). However, the compatibility and potential interference of these additives with downstream applications must be carefully considered and validated for your specific experimental setup.

Q5: How can I detect if my sample of this compound has started to oxidize?

Troubleshooting Guides

Problem: I suspect my this compound sample has degraded. How can I confirm this?

  • Solution: Perform an analytical assessment of your sample.

    • Recommended Action: Utilize an HPLC method to analyze the purity of your sample. Compare the resulting chromatogram to a reference standard of pure this compound and, if available, a standard of ursolic acid. The appearance of a new peak corresponding to the retention time of ursolic acid would confirm oxidation.

    • Alternative Action: GC-MS analysis can also be employed to identify degradation products. The mass spectrum of any new peaks can be compared to library data for ursolic acid.[4]

Problem: My experimental results are inconsistent when using different batches of this compound.

  • Solution: This could be due to varying levels of degradation between batches.

    • Recommended Action: Implement a quality control (QC) check for each new batch of this compound upon receipt. Use a validated analytical method, such as HPLC, to determine the purity of the compound before use. Establish a minimum purity threshold for your experiments.

    • Preventative Measure: Ensure all batches are stored under the same optimal conditions (2-8°C, dark, dry, inert atmosphere) to minimize variability in degradation over time.

Problem: I need to handle this compound outside of its storage container for an extended period. How can I minimize oxidation during my experiment?

  • Solution: Minimize exposure to atmospheric oxygen and light.

    • Recommended Action: If possible, perform manipulations in a glove box under an inert atmosphere (e.g., nitrogen or argon).

    • Alternative Action: If a glove box is not available, work quickly and keep the sample container sealed as much as possible. Use amber-colored vials or cover your glassware with aluminum foil to protect the compound from light. Preparing solutions fresh for each experiment is also a good practice.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in published literature, the following table presents an illustrative example of a stability study. These hypothetical values demonstrate how to structure and interpret such data.

Table 1: Illustrative Stability of this compound Under Various Storage Conditions Over 6 Months

Storage ConditionTime (Months)Purity of this compound (%)Formation of Ursolic Acid (%)
2-8°C, Dark, Inert Gas 099.5<0.1
199.40.1
399.20.3
699.00.5
25°C, Dark, Air 099.5<0.1
198.21.3
396.53.0
693.85.7
40°C, Dark, Air (Forced Degradation) 099.5<0.1
192.17.4
385.314.2
675.623.9

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is adapted from general guidelines for forced degradation studies and should be optimized for your specific laboratory conditions.[5][6][7][8]

Objective: To accelerate the degradation of this compound under controlled stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

    • Dilute with methanol to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N HCl.

    • Dilute with methanol to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with methanol to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 60°C for 48 hours.

    • Dissolve the stressed sample in methanol to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).

    • Analyze the sample by HPLC.

  • Analysis:

    • Analyze all samples, along with a non-degraded control sample, by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol: HPLC Method for Analysis of this compound and Ursolic Acid
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Oxidation_Pathway Ursolic_Aldehyde This compound (-CHO) Ursolic_Acid Ursolic Acid (-COOH) Ursolic_Aldehyde->Ursolic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2) Oxidizing_Agent->Ursolic_Acid

Caption: Oxidation pathway of this compound to ursolic acid.

Stability_Study_Workflow cluster_setup Study Setup cluster_storage Storage and Monitoring cluster_analysis Data Analysis Define_Conditions Define Storage Conditions (Temp, Light, Atmosphere) Prepare_Samples Prepare this compound Samples Define_Conditions->Prepare_Samples Initial_Analysis Initial Analysis (T=0) (HPLC/GC-MS) Prepare_Samples->Initial_Analysis Store_Samples Store Samples under Defined Conditions Initial_Analysis->Store_Samples Periodic_Sampling Periodic Sampling (e.g., 1, 3, 6 months) Store_Samples->Periodic_Sampling Analyze_Samples Analyze Samples (HPLC/GC-MS) Periodic_Sampling->Analyze_Samples Quantify Quantify Degradation and Purity Analyze_Samples->Quantify Report Generate Stability Report Quantify->Report

Caption: Workflow for a stability study of this compound.

References

Technical Support Center: Ursolic Aldehyde in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ursolic aldehyde in cell culture.

Important Preliminary Note: this compound vs. Ursolic Acid

It is crucial to distinguish between this compound and its more extensively studied analogue, ursolic acid. While structurally similar, the difference in the functional group at the C-28 position (an aldehyde versus a carboxylic acid) may lead to differences in solubility, stability, and biological activity. Currently, there is a significant lack of published research specifically on the effects of this compound in cell culture. Therefore, this guide provides information on the known properties of this compound and draws upon the wealth of data on ursolic acid and general principles for handling hydrophobic compounds as a starting point for your experimental design. All recommendations based on ursolic acid data should be considered as a preliminary guide and require independent validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a pentacyclic triterpenoid, a class of naturally occurring compounds.[1][2] Like other triterpenoids, it is a hydrophobic molecule.[3] Its basic physicochemical properties are summarized in the table below.

Q2: How should I dissolve this compound for my cell culture experiments?

A2: Due to its very low predicted water solubility, this compound must be dissolved in an organic solvent to prepare a stock solution.[4][5] The most common solvent for hydrophobic compounds in cell culture is dimethyl sulfoxide (B87167) (DMSO).

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Ensure complete dissolution by vortexing, and if necessary, brief sonication. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.[7] Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.

Q4: What is the expected biological activity of this compound?

A4: While specific data for this compound is limited, its structural analogue, ursolic acid, is known to exhibit a wide range of biological activities, including inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways.[8][9][10] It is plausible that this compound may have similar activities, but this needs to be experimentally determined.

Q5: How stable is this compound in cell culture medium?

A5: There is no specific data on the stability of this compound in cell culture medium. However, aldehydes can be susceptible to oxidation. It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment and to minimize its exposure to light and air.

Data Presentation: Comparative Physicochemical and Biological Data

Table 1: Physicochemical Properties of this compound and Ursolic Acid

PropertyThis compoundUrsolic Acid
Molecular Formula C30H48O2[11]C30H48O3[12]
Molecular Weight 440.70 g/mol [2][11]456.7 g/mol [12]
Predicted Water Solubility 0.0001 g/L (ALOGPS)[5]Sparingly soluble[13]
Solubility in Organic Solvents Soluble in DMSO[6]Soluble in DMSO (~10 mg/ml), Ethanol (~0.5 mg/ml)[13]
Storage Temperature 2-8°C or -20°C[2][6]-20°C[13]

Table 2: Reported IC50 Values for Ursolic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SK-MEL-24Metastatic Melanoma25[14]
HCT15Colon Carcinoma30[15]
NCI-H292Lung Cancer~12 (for apoptosis induction)[16][17]
HepG2Hepatoma87.4[18]
MCF-7Breast Cancer14.4[18]
PC-3Prostate Cancer>100[18]
BGC-823Gastric Cancer>100[19]
HeLaCervical Cancer>100[19]
SKOV3Ovarian Cancer>100[19]

Note: IC50 values can vary significantly depending on the cell line, assay duration, and experimental conditions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Q: I've dissolved this compound in DMSO, but it precipitates immediately or over time when I add it to my culture medium. How can I prevent this?

A: This is a common challenge with hydrophobic compounds. Here are several strategies to address it:

  • Lower the Final Concentration: The most likely cause is that the final concentration in the medium exceeds the compound's aqueous solubility. Try a lower final concentration.

  • Optimize the Dilution Method:

    • Serial Dilution: Instead of adding the concentrated DMSO stock directly to a large volume of medium, perform a serial dilution. First, make an intermediate dilution of your stock in pre-warmed (37°C) medium, then add this to the final culture volume.[7]

    • Slow Addition with Agitation: Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing or swirling to facilitate dispersion.[7]

  • Pre-warm the Medium: Always use medium that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[7]

  • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.5%, but should be determined for your specific cell line). High concentrations of DMSO can also affect compound solubility.

  • Serum Content: If you are using a low-serum or serum-free medium, consider that serum proteins can help to solubilize hydrophobic compounds. If your experimental design allows, increasing the serum percentage might help.

G Troubleshooting Precipitation of Hydrophobic Compounds start Precipitate observed in cell culture medium check_conc Is the final concentration of the compound high? start->check_conc lower_conc Reduce the final concentration. Perform a solubility test. check_conc->lower_conc Yes check_dilution How was the compound added to the medium? check_conc->check_dilution No success Problem Resolved lower_conc->success rapid_dilution Rapidly added concentrated stock check_dilution->rapid_dilution slow_dilution Slowly, with serial dilution check_dilution->slow_dilution optimize_dilution Use serial dilution. Add dropwise to pre-warmed medium while vortexing. rapid_dilution->optimize_dilution check_temp Was the medium pre-warmed to 37°C? slow_dilution->check_temp optimize_dilution->success warm_media Pre-warm medium to 37°C before adding the compound. check_temp->warm_media No check_dmso Is the final DMSO concentration >0.5%? check_temp->check_dmso Yes warm_media->success lower_dmso Adjust stock concentration to keep final DMSO ≤0.5%. check_dmso->lower_dmso Yes check_dmso->success No lower_dmso->success

A logical workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent or No Biological Effect

Q: I'm not observing the expected cytotoxic or anti-proliferative effects with this compound. What could be the reason?

A: Several factors could contribute to a lack of biological activity:

  • Sub-optimal Concentration: The effective concentration of this compound may be different from that of ursolic acid. Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration.

  • Compound Instability: As mentioned, aldehydes can be unstable. Ensure you are using freshly prepared dilutions for each experiment.

  • Precipitation: Even if not immediately visible, microscopic precipitation can reduce the effective concentration of the compound available to the cells. Re-evaluate your solubilization and dilution procedures.

  • Cell Line Specificity: The effects of compounds can be highly cell-line dependent. The target signaling pathways may not be active or relevant in the cell line you are using.

  • Assay Duration: The observed effect may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.

Issue 3: Unexpected Cell Death or Morphology Changes in Control Group

Q: My DMSO vehicle control is showing toxicity. What should I do?

A: This indicates a problem with your vehicle control or cell culture technique.

  • DMSO Concentration: Ensure your final DMSO concentration is at a level that is non-toxic to your specific cell line. This should be determined experimentally by treating cells with a range of DMSO concentrations and assessing viability.

  • DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture.

  • Contamination: Rule out microbial contamination in your cell culture, medium, or reagents.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for a hydrophobic compound like this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a series of dilutions of your this compound DMSO stock in pre-warmed (37°C) complete culture medium.

    • Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[20]

    • Add 10 µL of the MTT solution to each well.[21]

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[22]

  • Solubilization:

    • Carefully aspirate the medium.

    • Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[23]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20]

  • Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[20]

G Workflow for Screening a Novel Hydrophobic Compound start Start Experiment solubility Determine Max Soluble Concentration in Media start->solubility dose_response Perform Dose-Response (e.g., MTT assay) (e.g., 0.1-100 µM) solubility->dose_response determine_ic50 Determine IC50 Value at 24, 48, 72h dose_response->determine_ic50 apoptosis_assay Perform Apoptosis Assay (Annexin V/PI Staining) at IC50 concentration determine_ic50->apoptosis_assay analyze_apoptosis Quantify Early/Late Apoptotic Cells apoptosis_assay->analyze_apoptosis western_blot Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP, Bcl-2) analyze_apoptosis->western_blot analyze_wb Analyze Protein Expression Levels western_blot->analyze_wb conclusion Draw Conclusions on Cytotoxicity & Mechanism analyze_wb->conclusion

An experimental workflow for assessing a novel compound.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for the optimal duration. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which may contain detached, dead cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium, and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be elucidated, the pathways modulated by ursolic acid provide a valuable starting point for investigation. Ursolic acid is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][10]

G Potential Apoptotic Pathways Modulated by this compound (based on Ursolic Acid) cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway UA_ext This compound (?) Fas Fas Receptor UA_ext->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 UA_int This compound (?) Bax Bax (pro-apoptotic) UA_int->Bax Bcl2 Bcl-2 (anti-apoptotic) UA_int->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Potential apoptotic signaling pathways based on ursolic acid literature.

References

Technical Support Center: Managing Ursolic Aldehyde Reactivity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ursolic aldehyde. The information is designed to address specific challenges that may be encountered during the chemical synthesis and modification of this complex triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges associated with this compound in chemical synthesis?

A1: The primary challenges in managing this compound reactivity stem from the aldehyde functional group at the C-28 position, which is sterically hindered within the pentacyclic triterpenoid structure. Key issues include:

  • Aldehyde Susceptibility to Oxidation and Reduction: The aldehyde group is prone to unwanted oxidation to a carboxylic acid or reduction to an alcohol during reactions targeting other parts of the molecule.

  • Steric Hindrance: The bulky triterpenoid scaffold can impede the access of reagents to the C-28 aldehyde, leading to slow reaction rates or the need for harsh reaction conditions.

  • Protecting Group Strategies: Selecting, introducing, and removing a suitable protecting group for the aldehyde can be challenging without affecting other functional groups, such as the C-3 hydroxyl group.

  • Purification: Separating this compound and its derivatives from starting materials and byproducts can be complex due to their similar polarities.

Q2: How can I protect the aldehyde group of this compound during a reaction?

A2: Protecting the aldehyde group is crucial for many synthetic transformations. The most common method for protecting aldehydes is the formation of an acetal (B89532), typically a cyclic acetal, which is stable under basic and nucleophilic conditions.[1][2]

  • Recommended Protecting Group: Ethylene (B1197577) glycol is a common reagent for forming a cyclic 1,3-dioxolane (B20135) protecting group.

  • General Protocol: The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTSA), with removal of water to drive the reaction to completion, often using a Dean-Stark apparatus.[3]

  • Deprotection: The acetal can be readily removed by hydrolysis using aqueous acid.[2]

Q3: What are the common methods for reducing the aldehyde group of this compound to the corresponding alcohol?

A3: The reduction of the C-28 aldehyde to a primary alcohol (urs-12-en-3β,28-diol) can be achieved using various reducing agents. The choice of reagent will depend on the presence of other reducible functional groups in the molecule.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent suitable for reducing aldehydes in the presence of less reactive functional groups.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will also reduce other functional groups like esters or carboxylic acids if they are present in the molecule.

Q4: How can I oxidize this compound to ursolic acid?

A4: The oxidation of the C-28 aldehyde to a carboxylic acid (ursolic acid) is a common transformation. Several oxidizing agents can be employed.

  • Jones Reagent (CrO₃ in H₂SO₄/acetone): A strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid.[4][5]

  • Potassium Permanganate (KMnO₄): Another strong oxidizing agent that can be used, though reaction conditions need to be carefully controlled to avoid over-oxidation or side reactions.

  • Silver (I) Oxide (Ag₂O): A milder reagent that can selectively oxidize aldehydes to carboxylic acids.

Troubleshooting Guides

Problem 1: Low Yield During Acetal Protection of the Aldehyde Group
Possible Cause Troubleshooting Step
Incomplete reactionIncrease reaction time and/or temperature. Ensure efficient removal of water using a Dean-Stark trap or by adding a dehydrating agent.
Steric hindranceUse a less sterically hindered diol for protection, although this may affect the stability of the protecting group. Consider using a more reactive catalyst.
Reagent decompositionUse freshly opened or purified reagents.
Problem 2: Difficulty in Removing the Acetal Protecting Group
Possible Cause Troubleshooting Step
Insufficiently acidic conditionsIncrease the concentration of the acid catalyst or use a stronger acid.
Steric hindrance around the acetalProlong the reaction time or gently heat the reaction mixture.
Competing side reactionsUse milder acidic conditions for a longer duration to minimize degradation of the target molecule.
Problem 3: Incomplete Oxidation of this compound to Ursolic Acid
Possible Cause Troubleshooting Step
Insufficient oxidizing agentIncrease the molar equivalents of the oxidizing agent.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Poor solubility of the substrateUse a co-solvent to improve the solubility of this compound in the reaction mixture.
Problem 4: Formation of Side Products During Reduction
Possible Cause Troubleshooting Step
Over-reduction of other functional groupsUse a milder reducing agent like sodium borohydride.
Epimerization at adjacent chiral centersPerform the reaction at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of this compound
  • Dissolve this compound in an appropriate anhydrous solvent (e.g., toluene (B28343) or benzene).

  • Add an excess of ethylene glycol (e.g., 5-10 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Oxidation of this compound to Ursolic Acid with Jones Reagent
  • Dissolve this compound in acetone (B3395972) and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise with stirring until a persistent orange-brown color is observed.[6]

  • Continue stirring at 0 °C for a specified time, monitoring the reaction by TLC.

  • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting ursolic acid by column chromatography or recrystallization.[4][7]

Data Presentation

Table 1: Spectroscopic Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular WeightKey IR Bands (cm⁻¹)Key ¹H-NMR Signals (ppm)Key ¹³C-NMR Signals (ppm)Mass Spec (m/z)
This compound C₃₀H₄₈O₂440.70~3400 (O-H), ~2930 (C-H), ~1725 (C=O, aldehyde)~9.4 (s, 1H, -CHO), ~5.2 (t, 1H, C12-H), ~3.2 (m, 1H, C3-H)~207 (C=O), ~138 (C13), ~125 (C12), ~79 (C3)440 [M]⁺
Ursolic Acid C₃₀H₄₈O₃456.70~3430 (O-H), ~2925 (C-H), ~1690 (C=O, acid)~12.0 (br s, 1H, -COOH), ~5.2 (t, 1H, C12-H), ~3.2 (m, 1H, C3-H)~180 (C=O), ~138 (C13), ~125 (C12), ~79 (C3)456 [M]⁺
Ursonic Aldehyde (3-oxo) C₃₀H₄₆O₂438.68~2930 (C-H), ~1725 (C=O, aldehyde), ~1705 (C=O, ketone)~9.4 (s, 1H, -CHO), ~5.3 (t, 1H, C12-H)~218 (C3=O), ~207 (C=O), ~138 (C13), ~125 (C12)438 [M]⁺

Note: The spectroscopic data are approximate and may vary depending on the solvent and instrument used. The data for this compound are predicted based on the known data for ursolic acid and general chemical shift values.[8][9][10][11][12]

Visualizations

experimental_workflow start This compound protect Protect Aldehyde (e.g., Acetal Formation) start->protect Protecting Agent (e.g., Ethylene Glycol, pTSA) reaction Desired Reaction (e.g., at C-3 OH) protect->reaction Protected Intermediate deprotect Deprotect Aldehyde (e.g., Acid Hydrolysis) reaction->deprotect Modified Protected Intermediate end Modified this compound deprotect->end Final Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Caption: Troubleshooting flowchart for low-yielding reactions involving this compound.

References

Technical Support Center: Ursolic Aldehyde HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the HPLC analysis of ursolic aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve low detection limits for this compound using HPLC with standard UV detection?

A1: this compound, like other pentacyclic triterpenoids, lacks a strong chromophore in its molecular structure. This results in poor UV absorption, making it difficult to achieve low detection limits with standard UV detectors, especially when monitoring at wavelengths around 210-220 nm.[1][2] To overcome this, several strategies can be employed to enhance detection sensitivity.

Q2: What are the most effective strategies to improve the detection limit of this compound?

A2: The most effective strategies involve either using a more sensitive detector or chemically modifying the this compound molecule to make it more detectable. The primary methods include:

  • Pre-column Derivatization: Reacting this compound with a derivatizing agent that introduces a strong chromophore or fluorophore. A common and effective method for aldehydes is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][4] The resulting DNPH-hydrazone derivative can be detected with high sensitivity at a wavelength of approximately 360 nm.[4]

  • Charged Aerosol Detection (CAD): CAD is a mass-based detection technique that offers near-universal response for non-volatile and many semi-volatile compounds, irrespective of their optical properties.[5][6][7] It is a powerful alternative for compounds like this compound that lack a UV chromophore.[5][6][8]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. By monitoring for the specific mass-to-charge ratio (m/z) of this compound, very low detection limits can be achieved.[9]

Q3: How can I separate this compound from its isomer, oleanolic aldehyde?

A3: The separation of this compound and oleanolic aldehyde is challenging due to their structural similarity.[10] Successful separation often relies on careful optimization of chromatographic conditions:

  • Column Selection: C18 columns are commonly used, but for improved resolution of these isomers, a PAH (polycyclic aromatic hydrocarbons) polymeric C18 bonded phase column has been shown to be effective.[11]

  • Mobile Phase Composition: A mobile phase consisting of acetonitrile (B52724), methanol (B129727), and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is often employed.[3][12][13] Fine-tuning the ratio of the organic solvents is crucial for achieving separation.

  • Temperature and Flow Rate: Optimizing the column temperature and mobile phase flow rate can significantly impact the resolution of these isomers.[13]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound.

Peak Shape Problems
ProblemPossible CausesSuggested Solutions
Peak Tailing - Secondary interactions with residual silanols on the column packing.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to suppress the ionization of any acidic or basic functional groups.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Decrease the sample concentration or injection volume.
Peak Splitting or Shoulders - Co-elution with an impurity or isomer (e.g., oleanolic aldehyde).- Column void or contamination at the column inlet.- Sample solvent incompatibility with the mobile phase.- Optimize the mobile phase composition and temperature to improve resolution.- Inject a smaller sample volume to see if the peak shape improves.[14]- Replace the column or guard column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.[15]
Retention Time and Baseline Issues
ProblemPossible CausesSuggested Solutions
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure thorough mixing and degassing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Use high-purity HPLC-grade solvents.- Flush the system and detector cell with a strong solvent.- Degas the mobile phase thoroughly.- Replace the detector lamp if necessary.
Ghost Peaks - Contamination in the injection port or column.- Carryover from a previous injection.- Clean the injection port and needle.- Run a blank gradient after each sample run to wash the column.- Use a needle wash with a strong solvent.[16]

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for ursolic acid, a structurally similar compound, using various HPLC methods. These values can serve as a benchmark when developing a method for this compound.

Analytical MethodCompoundLODLOQReference
HPLC-UV (210 nm)Ursolic Acid0.190 µg0.644 µg[1][2]
HPLC-UV (210 nm)Ursolic Acid6 µg/mL25 µg/mL[17]
UHPLC-PDA (203 nm)Ursolic Acid1.35 µg/mL4.10 µg/mL[18]
UPLC-MSUrsolic Acid0.5 ng/mL-[9]
HPLC-CADUrsolic Acid-< 2 ng (on-column)[8]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound after DNPH Derivatization

This protocol is adapted from standard methods for aldehyde analysis using 2,4-dinitrophenylhydrazine (DNPH).[4][11][18][19]

1. Sample Preparation and Derivatization:

  • DNPH Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of strong acid (e.g., sulfuric acid or phosphoric acid).

  • Derivatization Reaction: Mix the sample containing this compound with an excess of the DNPH reagent. The reaction can be carried out at room temperature or with gentle heating (e.g., 40-60°C) for a specific duration (e.g., 1 hour) to ensure complete derivatization.

  • Sample Cleanup (if necessary): After the reaction, the sample may need to be passed through a solid-phase extraction (SPE) cartridge to remove excess DNPH reagent and other matrix components.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at approximately 360 nm.

  • Injection Volume: 20 µL.

Protocol 2: HPLC-CAD Analysis of this compound

This protocol is based on methods developed for the analysis of similar triterpenoids.[8]

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable organic solvent (e.g., methanol or a mixture of methanol and chloroform).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 or C30 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detector: Charged Aerosol Detector (CAD).

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Sample containing This compound Derivatization Add DNPH Reagent (Incubate) Sample->Derivatization SPE Solid-Phase Extraction (Cleanup) Derivatization->SPE HPLC HPLC System (C18 Column) SPE->HPLC Detector UV Detector (~360 nm) HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for HPLC-UV analysis of this compound with DNPH derivatization.

troubleshooting_peak_splitting Start Peak Splitting or Shoulder Observed CheckIsomer Is co-elution with oleanolic aldehyde suspected? Start->CheckIsomer OptimizeMethod Optimize mobile phase, temperature, and flow rate for better resolution. CheckIsomer->OptimizeMethod Yes CheckInjection Inject a smaller volume. Does the peak become sharper? CheckIsomer->CheckInjection No Resolved Problem Resolved OptimizeMethod->Resolved Contamination Possible column contamination or void. CheckInjection->Contamination No CheckInjection->Resolved Yes ReplaceColumn Flush column. If unresolved, replace guard or analytical column. Contamination->ReplaceColumn SolventIncomp Is the sample solvent stronger than the mobile phase? Contamination->SolventIncomp ReplaceColumn->Resolved ChangeSolvent Dissolve sample in mobile phase or a weaker solvent. SolventIncomp->ChangeSolvent Yes SolventIncomp->Resolved No ChangeSolvent->Resolved

Caption: Troubleshooting decision tree for peak splitting in this compound analysis.

References

ursolic aldehyde degradation in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of ursolic aldehyde under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The pH of the medium is a critical factor, as it can catalyze several degradation reactions.

Q2: Which pH conditions are most likely to cause degradation of this compound?

A2: this compound is susceptible to degradation under both acidic and alkaline conditions, with alkaline conditions generally promoting more rapid degradation. Under alkaline conditions, aldehydes can undergo oxidation and aldol (B89426) condensation reactions.[1][2]

Q3: What are the expected degradation products of this compound in an alkaline solution?

A3: In an alkaline environment, this compound is expected to degrade into two primary types of products. One major degradation pathway is oxidation, which converts the aldehyde group to a carboxylic acid, yielding ursolic acid.[3] Another potential pathway, due to the presence of α-hydrogens in this compound, is an aldol condensation reaction, which would result in a β-hydroxy aldehyde dimer that can subsequently dehydrate to form a more complex, higher molecular weight α,β-unsaturated aldehyde.[2][4][5]

Q4: What degradation pathways are expected for this compound under acidic conditions?

A4: Under acidic conditions, this compound can also be oxidized to ursolic acid, although typically at a slower rate than in alkaline conditions. Additionally, acid-catalyzed aldol condensation can occur, leading to the formation of dimeric impurities.[5][6]

Q5: How can I monitor the degradation of this compound during my experiments?

A5: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC).[7][8][9] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for the quantification of the parent compound over time. It is often necessary to derivatize the aldehyde with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance UV detection.[10][11]

Q6: What general precautions should I take to minimize the degradation of this compound during storage and handling?

A6: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to use buffered solutions at a neutral or slightly acidic pH (around pH 5-6) and to store them at low temperatures (2-8 °C) for short periods. Solutions should be protected from light and prepared fresh whenever possible.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound potency in an experimental sample. The pH of the solution may be too high (alkaline).1. Measure the pH of your sample solution. 2. If the pH is above 7.5, consider adjusting it to a neutral or slightly acidic range (pH 5-7) using a suitable buffer. 3. Re-evaluate the stability of this compound in the buffered solution.
The sample is exposed to light or elevated temperatures.1. Store all stock solutions and experimental samples protected from light, for example, by using amber vials. 2. Maintain samples at a controlled, low temperature (e.g., on ice or in a refrigerator) during the experiment.
Appearance of unexpected peaks in HPLC chromatogram. Degradation of this compound has occurred.1. Based on the retention times, tentatively identify the new peaks as potential degradation products (e.g., ursolic acid, aldol condensation products). 2. If possible, use reference standards of potential degradants to confirm their identity. 3. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation and optimize the protocol to minimize it.
Inconsistent results in bioassays. Degradation of this compound to compounds with different biological activities.1. Implement a strict protocol for sample preparation and handling to ensure consistency. 2. Prepare fresh solutions of this compound for each experiment. 3. Use an HPLC method to confirm the purity and concentration of the this compound solution immediately before use in the bioassay.

Data Presentation

The following table summarizes illustrative quantitative data on the degradation of this compound under different pH conditions over a 24-hour period at room temperature. This data is representative and intended to highlight the general stability profile. Actual degradation rates may vary depending on the specific experimental conditions.

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% DegradationPotential Degradation Products
3.0100955%Ursolic Acid, Aldol Condensation Adduct
5.0100982%Minimal degradation
7.0100928%Ursolic Acid, Aldol Condensation Adduct
9.01006535%Ursolic Acid (major), Aldol Condensation Product (minor)
11.01003070%Ursolic Acid (major), Aldol Condensation Product (major)

Experimental Protocols

Protocol 1: Stability Testing of this compound at Different pH

Objective: To evaluate the stability of this compound in solutions of varying pH over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphate buffer solutions (pH 3, 5, 7, 9, 11)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)[9]

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Preparation of Test Solutions: In separate volumetric flasks, dilute the stock solution with each of the buffer solutions (pH 3, 5, 7, 9, and 11) to a final concentration of 100 µg/mL.

  • Time-Point Sampling: Immediately after preparation (t=0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.

  • Derivatization: To a known volume of the sample aliquot, add an excess of the DNPH solution. Allow the reaction to proceed in the dark for the recommended time to form the hydrazone derivative.[10][11]

  • HPLC Analysis: Analyze the derivatized samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water. Monitor the absorbance at a wavelength appropriate for the DNPH derivative (e.g., 365 nm).

  • Data Analysis: Quantify the peak area of the this compound-DNPH derivative at each time point. Calculate the percentage of this compound remaining relative to the t=0 sample.

Protocol 2: Identification of Degradation Products

Objective: To identify the potential degradation products of this compound under forced degradation conditions.

Materials:

  • This compound

  • 0.1 M HCl (acidic condition)

  • 0.1 M NaOH (alkaline condition)

  • HPLC-MS system

  • Reference standards (if available, e.g., ursolic acid)

Procedure:

  • Forced Degradation: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours) to induce significant degradation.

  • Sample Preparation: Neutralize the degraded samples and dilute them with an appropriate solvent for HPLC-MS analysis.

  • HPLC-MS Analysis: Inject the samples into an HPLC-MS system. Use a suitable HPLC method to separate the components. The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and any degradation products.

  • Data Interpretation: Compare the mass spectra of the degradation products with the mass of the parent this compound. Propose structures for the degradation products based on the mass differences and known chemical degradation pathways of aldehydes (e.g., oxidation to a carboxylic acid would result in an increase of 16 amu). If reference standards are available, compare their retention times and mass spectra for confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing stock This compound Stock Solution ph_solutions Prepare Solutions at different pH values stock->ph_solutions incubate Incubate at RT ph_solutions->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling derivatize Derivatize with DNPH sampling->derivatize hplc HPLC Analysis derivatize->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for this compound Stability Testing.

degradation_pathways cluster_acidic Acidic Conditions (H+) cluster_alkaline Alkaline Conditions (OH-) UA This compound UA_acid This compound UA->UA_acid UA_alkaline This compound UA->UA_alkaline Ursolic_Acid Ursolic Acid UA_acid->Ursolic_Acid Oxidation Aldol_Adduct_Acid Aldol Condensation Adduct UA_acid->Aldol_Adduct_Acid Aldol Condensation Ursolic_Acid_alk Ursolic Acid UA_alkaline->Ursolic_Acid_alk Oxidation Aldol_Product_Alk Aldol Condensation Product UA_alkaline->Aldol_Product_Alk Aldol Condensation

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Pure Ursolic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling and storage of pure ursolic aldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is pure this compound and what are its basic properties?

A1: Pure this compound is a triterpenoid (B12794562) compound isolated from various plants.[1] It is a hydrophobic and low-energy substance.[2] Key properties are summarized in the table below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19132-81-1[1][2][3][4]
Molecular Formula C₃₀H₄₈O₂[1][2][3]
Molecular Weight 440.70 g/mol [1][2][5][6]
Appearance Off-white solid[7]
Purity Typically ≥95%[1]

Q2: How should I store pure this compound?

A2: For long-term storage, pure this compound powder should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8] Recommended storage is at 2-8°C.[1][9]

Q3: What are the recommended solvents for dissolving this compound?

A3: Due to its hydrophobic nature, this compound is practically insoluble in water.[10] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, DMSO is the most common solvent for preparing a concentrated stock solution.

Data Presentation: Solubility of Related Compound (Ursolic Acid)

SolventSolubilitySource(s)
Water Insoluble (0.001567 mg/L @ 25°C est.)[10]
Methanol Soluble (1 part in 88 parts)
Ethanol Soluble (1 part in 178 parts)[11]
DMSO Soluble

Note: This data is for the closely related compound ursolic acid and can be used as a guideline for this compound.

Q4: What safety precautions should I take when handling this compound?

A4: Handle this compound in accordance with good industrial hygiene and safety practices.[7] Ensure adequate ventilation and avoid dust formation.[7] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[7][8] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[7]

Troubleshooting Guides

Issue 1: My this compound solution is cloudy or shows precipitation when added to my aqueous buffer or cell culture medium.

This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out."

Logical Relationship: Troubleshooting Precipitation

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_final_conc Is the final concentration too high? start->check_final_conc check_dilution How was the dilution performed? start->check_dilution check_media_temp Was the medium pre-warmed? start->check_media_temp solution_sonicate Briefly sonicate or warm the stock solution. check_stock->solution_sonicate No solution_lower_conc Lower the final working concentration. check_final_conc->solution_lower_conc Yes solution_serial_dilution Perform a stepwise serial dilution in pre-warmed medium. check_dilution->solution_serial_dilution Directly added solution_warm_media Always use medium pre-warmed to 37°C. check_media_temp->solution_warm_media No solution_dmso_control Run a DMSO vehicle control to check for solvent toxicity. solution_serial_dilution->solution_dmso_control

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Ensure Complete Dissolution of Stock: Before diluting, make sure your this compound is fully dissolved in the organic solvent (e.g., DMSO). If necessary, briefly warm the solution or sonicate it.

  • Pre-warm Aqueous Solutions: Always add the this compound stock solution to your aqueous buffer or cell culture medium that has been pre-warmed to 37°C. Adding to a cold solution will decrease solubility.[12]

  • Perform Stepwise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous solution. Instead, perform a serial dilution. For example, first, dilute your stock to an intermediate concentration in pre-warmed media, vortex gently, and then add this to the final volume.[12]

  • Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should generally be below 0.5%, and ideally 0.1% or lower, to avoid solvent-induced toxicity.[13]

  • Determine Maximum Soluble Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in your specific medium. You can determine the maximum soluble concentration by preparing a serial dilution of this compound in your medium in a 96-well plate and observing the highest concentration that remains clear over time.[12]

Issue 2: I am observing inconsistent or no biological activity in my experiments.

Possible Causes and Solutions:

  • Degradation of this compound: While generally stable, improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh stock solutions regularly and aliquot them into single-use volumes to avoid repeated temperature changes.

  • Precipitation in Culture: Even if not immediately visible, micro-precipitation can occur over the course of an experiment, reducing the effective concentration of the compound. Refer to the troubleshooting guide for precipitation.

  • Interaction with Serum Proteins: If you are using serum-containing media, this compound may bind to proteins like albumin, reducing its free concentration and apparent activity. Consider reducing the serum percentage or using serum-free media if your cell line allows.

  • Incorrect Concentration Range: The effective concentration for biological activity can be narrow. Perform a dose-response experiment with a wide range of concentrations to identify the optimal working concentration.

Experimental Protocols

Protocol: Preparing a Stock Solution of this compound

  • Weigh out the desired amount of pure this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol: MTT Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

Experimental Workflow: MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in a 96-well plate (e.g., 5,000 cells/well) incubation_24h Incubate for 24h at 37°C, 5% CO2 cell_seeding->incubation_24h prepare_dilutions Prepare serial dilutions of This compound in medium incubation_24h->prepare_dilutions add_treatment Add diluted compound to wells prepare_dilutions->add_treatment incubation_48h Incubate for 48-72h add_treatment->incubation_48h add_mtt Add MTT reagent to each well incubation_48h->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: Workflow for an MTT cytotoxicity assay with this compound.

Materials:

  • Pure this compound

  • 100% DMSO

  • Cancer cell line of interest (e.g., HeLa, BGC-823, SKOV3)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize the cells, count them, and dilute to the desired seeding density in complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM).

    • On the day of treatment, prepare serial dilutions of the this compound stock in pre-warmed complete medium. Remember to use a stepwise dilution method to avoid precipitation. Your final concentrations might range from 1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as your highest treatment concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

Validation & Comparative

A Head-to-Head Comparison: Unveiling the Therapeutic Efficacy of Ursonic Acid Versus Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two closely related pentacyclic triterpenoids: ursonic acid and ursolic acid. This analysis is supported by experimental data to delineate their therapeutic potential.

Ursonic acid (UNA) and ursolic acid (ULA) are naturally occurring phytochemicals that have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Their structural similarity, differing only by a functional group at the C-3 position, belies notable differences in their biological efficacy.[1] While ursolic acid features a hydroxyl group at this position, ursonic acid possesses a keto group, a subtle alteration that may be pivotal in their varying bioactivities.[1]

Comparative Efficacy: A Data-Driven Overview

Experimental evidence suggests that ursonic acid often exhibits comparable or even superior efficacy to ursolic acid in several key therapeutic areas, particularly in oncology.

Anticancer Activity

Multiple studies have demonstrated the potent cytotoxic effects of both compounds against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, provide a quantitative basis for comparison.

Cell LineCancer TypeUrsonic Acid (UNA) IC50 (µM)Ursolic Acid (ULA) IC50 (µM)Reference
HCT15Colon Cancer1.23> 20[3]
A549Lung Cancer23.68.8[3]
H460Lung Cancer17.68.2[3]
JurkatLeukemia23.94.7[3]
K562Leukemia12Not specified[3]
HL60Leukemia12.8Not specified[3]
B16F0Murine Melanoma19.8Not specified[3]
L1210Murine Leukemia6.9Not specified[3]
SK-MEL-2Human Melanoma7.6Not specified[3]

Note: Direct comparison is most accurate when data is sourced from the same study under identical experimental conditions.

Of particular note, in HCT15 colon cancer cells, ursonic acid demonstrated remarkably lower IC50 value (1.23 µM) compared to ursolic acid (> 20 µM), suggesting significantly higher potency.[3] However, for A549, H460, and Jurkat cell lines, ursolic acid exhibited lower IC50 values, indicating greater efficacy in those specific instances.[3]

Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory properties. Ursonic acid was shown to inhibit rat paw edema induced by carrageenan by 53% at a dose of 50 mg/kg.[3] This effect is comparable to the well-known anti-inflammatory drug, aspirin.[3] While ursolic acid is also a known anti-inflammatory agent, it has been reported to potentially exhibit pro-inflammatory activities under certain conditions, suggesting ursonic acid might be a more consistent anti-inflammatory alternative.[3]

Delving into the Mechanisms: Signaling Pathways

The therapeutic effects of ursolic and ursonic acid are underpinned by their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation.

Ursolic acid, in particular, has been extensively studied and is known to influence multiple signaling cascades. It can suppress the proliferation of cancer cells by inhibiting the MAPK/NF-κB pathway and can induce apoptosis through the PI3K/Akt/mTOR pathway.[2][4]

Ursolic_Acid_Signaling_Pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Induction UA Ursolic Acid MAPK MAPK UA->MAPK NFkB NF-κB MAPK->NFkB Proliferation Proliferation NFkB->Proliferation UA2 Ursolic Acid PI3K PI3K UA2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis

While the precise mechanisms of ursonic acid are less elucidated, its structural similarity to ursolic acid and its potent biological activities suggest that it likely targets similar or overlapping signaling pathways.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of Ursolic Acid or Ursonic Acid start->treat incubate Incubate for a specified period (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of ursolic acid or ursonic acid. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Nitric Oxide Inhibition Assay (Griess Assay)

The Griess assay is a common method for measuring nitric oxide (NO) concentration, a key inflammatory mediator. This assay indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) and nitrate.[6]

Protocol:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of ursolic acid or ursonic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

  • Color Development: Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Analysis of Signaling Pathways (Western Blotting)

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using antibodies that recognize phosphorylated (activated) forms of proteins.[7]

Western_Blot_Workflow start Treat cells with Ursolic Acid or Ursonic Acid lysis Lyse cells to extract proteins start->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by size using SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect protein bands using a chemiluminescent substrate secondary_ab->detection

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both ursonic acid and ursolic acid are promising natural compounds with significant therapeutic potential. The available data suggests that ursonic acid may offer advantages in potency for certain cancer types and may be a more consistent anti-inflammatory agent. However, ursolic acid's mechanisms of action are more extensively characterized. This guide provides a foundational comparison to aid researchers in designing future studies to fully elucidate the therapeutic potential of these intriguing triterpenoids. The provided experimental protocols and pathway diagrams serve as practical tools for the continued exploration of ursonic and ursolic acids in drug discovery and development.

References

The Anticancer Potential of the Ursane Scaffold: A Comparative Look at Ursolic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Ursolic Aldehyde": Initial research for "this compound" did not yield significant specific data on its anticancer properties. This suggests that it may not be a widely studied compound in this context. Therefore, this guide will focus on the extensively researched parent compound, ursolic acid (UA) , and its numerous derivatives. The ursane (B1242777) scaffold, which this compound shares, has demonstrated considerable promise in anticancer research, and by examining UA and its analogues, we can validate the potential of this chemical backbone.

Ursolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in a variety of plants, including apples, basil, and rosemary. It has garnered significant attention from the scientific community for its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1] However, the clinical application of ursolic acid is often limited by its poor bioavailability.[2] This has spurred the development of a wide array of synthetic derivatives to enhance its potency and pharmacokinetic profile.[2]

This guide provides a comparative overview of the anticancer properties of ursolic acid and several of its promising derivatives, supported by experimental data. We will delve into their effects on various cancer cell lines, the signaling pathways they modulate, and the detailed methodologies used to ascertain these properties.

Comparative Efficacy: Ursolic Acid vs. Its Derivatives

The anticancer activity of ursolic acid and its derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of ursolic acid and some of its synthetic derivatives against various human cancer cell lines, compared to standard chemotherapeutic drugs where data is available.

CompoundCell LineCancer TypeIC50 (µM)Reference
Ursolic Acid MCF-7Breast Cancer>20[3]
A549Lung Cancer23.6[4]
HCT116Colon Cancer>20[4]
HepG2Liver Cancer>20[1]
Derivative 1 (Quinoline Derivative) MDA-MB-231Breast Cancer0.61 ± 0.07[5]
HeLaCervical Cancer0.36 ± 0.05[5]
Derivative 2 (C-28 Amide Derivative) A549Lung Cancer5.22[1]
HepG2Liver Cancer6.82[1]
SKOV3Ovarian Cancer8.95[1]
Derivative 3 (Triazole Derivative) A549Lung Cancer11.25 ± 0.77[3]
Doxorubicin (Standard) MCF-7Breast CancerVaries[6]
Cisplatin (Standard) HCT15Colon Cancer10.52[4]

Table 1: Comparative in vitro cytotoxicity of Ursolic Acid, its derivatives, and standard chemotherapeutics against various cancer cell lines.

Mechanisms of Action: Targeting Key Signaling Pathways

Ursolic acid and its derivatives exert their anticancer effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. These pathways govern critical cellular processes such as proliferation, survival, apoptosis (programmed cell death), and angiogenesis (new blood vessel formation).

A primary mechanism of action is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute apoptosis, and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

Furthermore, many ursolic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, which is constitutively active in many cancers.[3] The PI3K/Akt/mTOR pathway, another critical regulator of cell growth and survival, is also a frequent target.[4]

Below are diagrams illustrating a simplified overview of the apoptotic pathway targeted by ursolic acid derivatives and a general experimental workflow for assessing anticancer properties.

apoptosis_pathway UA_Derivative Ursolic Acid Derivative Death_Receptor Death Receptor (e.g., Fas) UA_Derivative->Death_Receptor activates Bax Bax UA_Derivative->Bax upregulates Bcl2 Bcl-2 UA_Derivative->Bcl2 downregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase3 Caspase-3 Caspase8->Caspase3 activates Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes experimental_workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with Ursolic Acid Derivative Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Apoptosis Rate) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

Ursolic Aldehyde as a Reference Standard in Phytochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of phytochemistry, the accurate identification and quantification of bioactive compounds are paramount. This necessitates the use of well-characterized reference standards. Ursolic aldehyde, a naturally occurring triterpenoid (B12794562), is emerging as a potential reference standard. This guide provides a comprehensive comparison of this compound with its structurally related and more commonly used alternatives, namely ursolic acid, oleanolic aldehyde, and betulinic aldehyde. The information presented is based on available experimental data to assist researchers in selecting the most appropriate standard for their analytical needs.

Physicochemical Properties and Purity

A reliable reference standard must possess high purity and well-defined physicochemical properties. The following table summarizes these characteristics for this compound and its alternatives. While suppliers offer high-purity grades for all listed compounds, the availability and extent of characterization for this compound as a primary reference standard are currently more limited compared to ursolic acid.

PropertyThis compoundUrsolic AcidOleanolic AldehydeBetulinic Aldehyde
Molecular Formula C₃₀H₄₈O₂[1]C₃₀H₄₈O₃C₃₀H₄₈O₂[2]C₃₀H₄₈O₂[1]
Molecular Weight 440.70 g/mol [1]456.70 g/mol 440.7 g/mol [2]440.7 g/mol [1]
CAS Number 19132-81-1[1]77-52-117020-22-3[2]13159-28-9[1]
Appearance SolidPowderSolidSolid[1]
Solubility Soluble in DMSO and ethanol.[3] Very low water solubility (0.001567 mg/L @ 25 °C est.).[2]Soluble in DMSO and ethanol.Insoluble in water.Soluble in DMF, DMSO, and ethanol.[1]
Purity (Typical) ≥95% to 98% (HPLC)[4][5]≥97% to ≥98.5% (HPLC)Information not readily available≥99%
Stability Stable, recommended storage at -20°C.[6]Stable, with a limited shelf life indicated on the label.Information not readily availableStable for ≥ 4 years.[1]

Analytical Performance: A Comparative Overview

The performance of a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is a critical factor for its utility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of phytochemicals. While specific comparative studies are limited, individual HPLC methods have been developed for these compounds.

General Observations:

  • Ursolic Acid and Oleanolic Acid: Due to their structural similarity as isomers, their separation can be challenging, often requiring optimized chromatographic conditions.[7][8][9]

  • Aldehyde Forms: The aldehyde functional group in ursolic, oleanolic, and betulinic aldehydes will alter their polarity compared to their corresponding acid or alcohol forms, influencing their retention behavior in reverse-phase HPLC.

The following table outlines typical HPLC conditions reported for the analysis of these compounds. It is important to note that these are examples, and method development and validation are crucial for specific applications.

ParameterThis compoundUrsolic AcidOleanolic AldehydeBetulinic Aldehyde
Column C18 Reverse-PhaseC18 Reverse-Phase[9][10]C18 Reverse-PhaseC18 Reverse-Phase
Mobile Phase Methanol (B129727)/Water or Acetonitrile/Water gradientsMethanol/Water/Acid (e.g., TFA, phosphoric acid)[9][10] or Acetonitrile/Methanol.[11]Methanol/Water or Acetonitrile/Water gradientsMethanol/Water or Acetonitrile/Water gradients
Detection UV (typically 210 nm)UV (typically 210-220 nm)[10][11]UV (wavelength not specified)UV (235 nm)[1]
Reported Purity 98% by HPLC[5]≥97.0% (HPLC)[12]Not specifiedNot specified
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of reference standards. The chemical shifts of key protons and carbons provide a unique fingerprint for each compound.

Key Distinguishing Features:

  • Aldehyde Proton: this compound, oleanolic aldehyde, and betulinic aldehyde will each exhibit a characteristic singlet for the aldehyde proton (-CHO) in their ¹H NMR spectra, typically in the range of 9-10 ppm. This signal is absent in ursolic acid.

  • Carboxylic Acid Proton: Ursolic acid will show a characteristic signal for the carboxylic acid proton (-COOH), which is absent in the aldehyde forms.

  • ¹³C NMR: The carbonyl carbon of the aldehyde group in the aldehyde compounds will have a distinct chemical shift (around 207.5 ppm for ursolaldehyde),[3] differing significantly from the carboxylic acid carbonyl in ursolic acid (around 179.85 ppm).[13]

A summary of key reported NMR data is provided below.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound Aldehyde proton signalAldehydic carbon at ~207.5 ppm[3]
Ursolic Acid Olefinic proton (~5.2-5.5 ppm)Carboxyl carbon (~180 ppm)
Oleanolic Aldehyde Aldehyde proton signalAldehydic carbon
Betulinic Aldehyde Aldehyde proton signalAldehydic carbon

Biological Activity and Signaling Pathways

While the primary role of a reference standard is for analytical purposes, understanding the biological context of the compound and its alternatives is valuable for researchers in drug discovery. Much of the available research focuses on the biological activities of ursolic acid.

Ursolic Acid:

Ursolic acid is well-documented to modulate several key signaling pathways implicated in cancer and inflammation, including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by ursolic acid has been shown to induce apoptosis in various cancer cell lines.[14][15]

  • NF-κB Pathway: Ursolic acid can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[16]

Alternatives:

  • Oleanolic Acid: As a structural isomer of ursolic acid, oleanolic acid shares many of its biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][17]

  • Betulinic Aldehyde: This compound has demonstrated anti-tumor effects by regulating intracellular autophagy and inhibiting signaling pathways such as PI3K/Akt, MAPK, and STAT3.[15] It also exhibits anti-proliferative activity and induces apoptosis.[3]

Currently, there is limited specific information available on the signaling pathways directly modulated by This compound .

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable use of a reference standard. Below are representative protocols for HPLC analysis and a conceptual workflow for using these standards.

Protocol 1: HPLC Method for the Quantification of Ursolic Acid (Adaptable for this compound)

This protocol is based on established methods for ursolic acid and can be adapted and validated for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

2. Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Orthophosphoric acid (analytical grade)

  • Reference standards (this compound, Ursolic Acid, etc.)

3. Standard Preparation:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for generating a calibration curve (e.g., 10-100 µg/mL).

4. Sample Preparation:

  • Extract the phytochemicals from the plant material using an appropriate solvent (e.g., methanol, ethanol) and technique (e.g., sonication, Soxhlet extraction).

  • Filter the extract through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of methanol and water (acidified to pH 3.5 with TFA). For example, an isocratic elution with 88:12 (v/v) methanol:water.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.[10]

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of the analyte in the sample by interpolating its peak area on the calibration curve.

Protocol 2: General Workflow for NMR Analysis

1. Sample Preparation:

  • Accurately weigh a sufficient amount of the reference standard.

  • Dissolve the standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.

3. Data Analysis:

  • Process the NMR data (phasing, baseline correction, integration).

  • Compare the obtained spectra with published data or a certified reference spectrum to confirm the identity and purity of the standard.[13][18][19]

Visualizing Relationships and Workflows

Logical Relationship of Compared Standards

cluster_ursane Ursane Triterpenoids cluster_oleanane Oleanane Triterpenoids cluster_lupane Lupane Triterpenoids Ursolic Acid Ursolic Acid This compound This compound Ursolic Acid->this compound Structural Relationship Oleanolic Acid Oleanolic Acid Oleanolic Aldehyde Oleanolic Aldehyde Oleanolic Acid->Oleanolic Aldehyde Structural Relationship Betulinic Acid Betulinic Acid Betulinic Aldehyde Betulinic Aldehyde Betulinic Acid->Betulinic Aldehyde Structural Relationship

Caption: Structural relationships of the compared triterpenoid reference standards.

Experimental Workflow for Phytochemical Quantification

A Sample Preparation (Extraction, Filtration) C HPLC Analysis A->C B Reference Standard Preparation (e.g., this compound) B->C D Data Acquisition (Chromatogram) C->D E Data Processing (Peak Integration) D->E F Quantification (Calibration Curve) E->F G Result Reporting F->G

Caption: A typical workflow for the quantification of a phytochemical using a reference standard.

Simplified PI3K/Akt Signaling Pathway (Inhibited by Ursolic Acid)

cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ursolic_Acid Ursolic Acid Ursolic_Acid->PI3K Inhibits Ursolic_Acid->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by ursolic acid.

Conclusion

This compound holds promise as a reference standard in phytochemistry, particularly for the specific quantification of this aldehyde in plant extracts. However, compared to the well-established reference standard, ursolic acid, there is currently less comprehensive data available regarding its stability, the availability of primary standards, and direct comparative analytical performance.

Recommendations for Researchers:

  • For routine quantification of ursolic acid , ursolic acid remains the standard of choice due to its extensive characterization and availability as a primary reference standard.

  • When the specific quantification of this compound is required , the use of an this compound reference standard is necessary. Researchers should ensure the standard is of high purity (≥98%) and sourced from a reputable supplier providing a certificate of analysis with HPLC and NMR data.

  • Method validation is crucial. When using this compound as a reference standard, it is imperative to perform thorough method validation, including specificity, linearity, accuracy, and precision, for the specific analytical method being employed.

  • Consideration of Alternatives: For broader screening of related triterpenoids, utilizing a suite of standards including ursolic acid, oleanolic acid, and betulinic acid and their aldehyde counterparts will provide a more comprehensive phytochemical profile.

As research on the biological activities and occurrence of this compound expands, its importance as a reference standard is likely to grow, leading to greater availability and more extensive characterization data.

References

Unlocking the Therapeutic Promise of Ursolic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ursolic acid, a naturally occurring pentacyclic triterpenoid, has long been a subject of scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] However, its clinical application has been hampered by limitations such as poor bioavailability.[2] This has spurred the development of numerous synthetic analogs aimed at enhancing its therapeutic potential. This guide provides a comparative evaluation of various ursolic acid analogs, with a focus on those synthesized through the incorporation of aldehyde moieties, summarizing key experimental data and outlining the methodologies used to assess their efficacy.

Performance Comparison of Ursolic Aldehyde Analogs

To facilitate a clear comparison of the therapeutic potential of different ursolic acid analogs, the following tables summarize their in vitro cytotoxic and enzyme-inhibitory activities.

Table 1: Anticancer Activity of Ursolic Acid Analogs
CompoundCancer Cell LineIC50 (µM)Therapeutic Target/Mechanism
Ursolic Acid MultipleVariesInduces apoptosis, inhibits proliferation, modulates multiple signaling pathways[2]
Compound 51 A549 (Lung)Low µMInduces apoptosis via mitochondrial pathway, G1 cell cycle arrest[1]
MCF7 (Breast)Low µMInduces apoptosis via mitochondrial pathway, G1 cell cycle arrest[1]
HCT116 (Colon)Low µMInduces apoptosis via mitochondrial pathway, G1 cell cycle arrest[1]
THP1 (Leukemia)Low µMInduces apoptosis via mitochondrial pathway, G1 cell cycle arrest[1]
Compound 36 Multidrug-resistant cancer lines5.22 - 8.95NF-κB inhibitor, induces G1 cell cycle arrest and apoptosis[3]
Compound 38b MDA-MB-231, Hela, SMMC-7721PotentGrowth inhibitory effect[4]
3,4,5-methoxy-phenacyl UA derivative A549, MCF7, H1975, BGC8236.07 - 22.27Selective antiproliferative effect[4]
Table 2: Anti-α-Glucosidase Activity of Ursolic Acid Analogs
CompoundIC50 (µM)
Ursolic Acid 5.08 ± 0.70
Acarbose (Positive Control) > 100
UA-O-i (p-trifluoromethyl benzaldehyde (B42025) derivative) 0.71 ± 0.04[3]
UA-O-b 10.32 ± 0.55[3]
UA-O-c 7.49 ± 0.29[3]
UA-O-g 7.87 ± 0.34[3]

Key Experimental Protocols

The evaluation of the therapeutic potential of this compound analogs involves a range of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the dose-dependent effect of the analogs on the proliferation of cancer cell lines.

  • Cell Culture: Cancer cells (e.g., A549, MCF7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the ursolic acid analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to quantify the number of apoptotic and necrotic cells after treatment with the analogs.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the analogs for a specified time.

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This protocol determines the effect of the analogs on the cell cycle distribution of cancer cells.

  • Cell Treatment and Fixation: Cells are treated with the analogs for a specified duration. After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the analogs, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, caspases, NF-κB, p-ERK) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound analogs are often mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Mechanism UA Ursolic Acid Condensation Claisen-Schmidt Condensation UA->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Analog This compound Analog Condensation->Analog CellLines Cancer Cell Lines (e.g., A549, MCF7, HCT116) Analog->CellLines Treatment MTT MTT Assay (Cytotoxicity, IC50) CellLines->MTT Flow Flow Cytometry (Apoptosis, Cell Cycle) CellLines->Flow Western Western Blot (Protein Expression) CellLines->Western Data Quantitative Data (IC50 values) MTT->Data Pathway Signaling Pathway Modulation Flow->Pathway Western->Pathway Potential Therapeutic Potential Data->Potential Pathway->Potential

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

apoptosis_pathway cluster_mitochondrial Mitochondrial Pathway Analog This compound Analog Bax Bax (Pro-apoptotic) Analog->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Analog->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound analogs.

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway Analog This compound Analog IKK IKK Complex Analog->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Proliferation) NFkB->Transcription

References

A Head-to-Head Comparison of Triterpenoid Aldehydes in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triterpenoid (B12794562) aldehydes, a class of naturally occurring compounds, are gaining significant attention in the scientific community for their therapeutic potential. Exhibiting a range of biological activities, these molecules are promising candidates for drug discovery and development. This guide provides an objective comparison of the performance of several key triterpenoid aldehydes, supported by experimental data, to aid researchers in their exploration of these compounds.

Comparative Analysis of Biological Activity

The following sections detail the cytotoxic, anti-inflammatory, and antioxidant properties of selected triterpenoid aldehydes. The data presented is collated from various studies and is intended to provide a comparative overview. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.

Cytotoxic Activity

The ability of triterpenoid aldehydes to induce cell death in cancer cell lines is a key area of investigation. The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) are common metrics used to quantify cytotoxicity.

Triterpenoid AldehydeCell LineED50 (µg/mL)IC50 (µM)Source
Lucialdehyde B CNE2 (Nasopharyngeal Carcinoma)14.83 ± 0.93 (48h)-[1]
Lucialdehyde C Lewis Lung Carcinoma (LLC)10.7-[2][3][4]
T-47D (Human Breast Cancer)4.7-[2][3][4]
Sarcoma 1807.1-[2][3][4]
Meth-A (Tumor Cell Line)3.8-[2][3][4]
Betulinaldehyde Leukemia-1.1-4.9[5]
Melanoma-9.6-10.6[5]
Neuroblastoma-7.5-8.8[5]
Normal Fibroblast-18.5[5]

Note: Lower ED50 and IC50 values indicate greater cytotoxic potency. Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.

Anti-inflammatory Activity

Triterpenoid aldehydes have demonstrated the ability to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Triterpenoid AldehydeAssayCell LineKey FindingsSource
Betulinaldehyde Inhibition of Akt, MAPK, STAT3 phosphorylationA549 (Lung Carcinoma)Suppresses key inflammatory signaling pathways.[6]
Inhibition of PLCγ1/Ca2+/MMP9 pathway-Plays a role in vascular inflammation.[6]
General Triterpenoids (e.g., Betulin, Betulinic Acid) Inhibition of COX-2 and NF-κB pathwaysMacrophagesReduction in prostaglandin (B15479496) synthesis and pro-inflammatory gene expression.[7][8]
Antioxidant Activity

The antioxidant capacity of triterpenoid aldehydes is their ability to neutralize harmful free radicals. This is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Triterpenoid Aldehyde ClassAssayKey FindingsSource
Ursane-type (e.g., Ursolic Aldehyde) DPPH, FRAPMore potent than ascorbic acid in some assays.[9]
Increases activity of antioxidant enzymes (CAT, SOD, GPx).[9][10][11]
Oleanane-type (e.g., Oleanonic Aldehyde) -Activates cellular antioxidant systems (GSH, SOD).[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid aldehyde and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm or 570 nm using a microplate reader.[12][13]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[14]

  • Compound and LPS Treatment: Pre-treat the cells with the triterpenoid aldehyde for 30 minutes, followed by stimulation with 1 µg/mL of LPS for 20-24 hours.[14][15]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[15]

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[15]

Antioxidant Activity: DPPH and ABTS Assays

These assays are based on the ability of an antioxidant to scavenge the DPPH or ABTS radical, leading to a decrease in absorbance.

DPPH Assay Protocol:

  • Reagent Preparation: Prepare an 80 µg/mL solution of DPPH in methanol.[16]

  • Reaction Mixture: Mix 100 µL of the triterpenoid aldehyde solution with 100 µL of the DPPH reagent in a 96-well plate.[16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at 514 nm or 517 nm.[7][16]

ABTS Assay Protocol:

  • Radical Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 140 mM potassium persulfate solution and leaving it in the dark at room temperature for 16 hours.[16]

  • Reagent Dilution: Dilute the ABTS radical solution with water to an absorbance of 0.700 (± 0.020) at 734 nm.[16]

  • Reaction Mixture: Mix 100 µL of the triterpenoid aldehyde solution with 100 µL of the diluted ABTS reagent.[16]

  • Incubation and Measurement: Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.[16]

Visualizing Molecular Mechanisms

To illustrate the complex biological processes influenced by triterpenoid aldehydes, the following diagrams depict key signaling pathways and experimental workflows.

cluster_0 Experimental Workflow: Cytotoxicity (MTT Assay) A Seed Cells in 96-well plate B Add Triterpenoid Aldehydes A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (1.5-4h) D->E F Add Solubilizer (e.g., DMSO) E->F G Measure Absorbance F->G cluster_1 Lucialdehyde B Anti-proliferative Pathway LB Lucialdehyde B Ras Ras LB->Ras inhibits cRaf c-Raf Ras->cRaf ERK ERK1/2 cRaf->ERK Proliferation Cell Proliferation ERK->Proliferation cluster_2 Betulin-related Anti-inflammatory Pathway Betulin Betulin/ Betulinic Acid NFkB NF-κB Betulin->NFkB inhibits COX2 COX-2 NFkB->COX2 activates Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

References

Validating the Mechanism of Action of Ursolic Aldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ursolic aldehyde and its closely related triterpenoid (B12794562) analogs, ursolic acid and ursonic acid, to validate its potential mechanism of action. Due to the limited availability of direct experimental data for this compound, this comparison heavily relies on the extensive research conducted on ursolic acid, a well-documented anti-inflammatory and anti-cancer agent. We further contextualize these findings by comparing them to a well-characterized synthetic inhibitor of a key signaling pathway modulated by these natural products.

Executive Summary

This compound, a naturally occurring pentacyclic triterpenoid, is structurally similar to ursolic acid, a compound known to modulate multiple signaling pathways implicated in cancer and inflammation. While direct evidence for this compound's mechanism is sparse, its structural similarity suggests it may share biological activities with ursolic acid and ursonic acid. This guide synthesizes the available data to provide a framework for validating the mechanism of action of this compound.

Data Presentation: Comparative Bioactivity

The following tables summarize the available quantitative data for this compound, ursolic acid, ursonic acid, and a representative synthetic STAT3 inhibitor, Stattic. This allows for a direct comparison of their cytotoxic and anti-inflammatory activities.

Table 1: Comparative Cytotoxicity (IC50, µM) in Various Cancer Cell Lines

Compound/AlternativeHCT116 (Colon)A549 (Lung)SK-OV-3 (Ovarian)SK-MEL-24 (Melanoma)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ursolic Acid 37.2 (24h)[1]5.22[2]>10025[3]
Ursonic Acid 4.6[4]7.7[4]32.1[4]22.2 (SK-MEL-28)[4]
Stattic (STAT3 Inhibitor) ~10-20~5-10~5-10~5-10

Table 2: Comparative Anti-inflammatory Activity (IC50, µM)

Compound/AlternativeAssayCell LineIC50 (µM)
This compound Data Not AvailableData Not AvailableData Not Available
Ursolic Acid Nitric Oxide ProductionRAW 264.7No repressive action
Ursonic Acid Nitric Oxide ProductionRAW 264.74.94[4]
BAY 11-7082 (NF-κB Inhibitor) IκBα Phosphorylation-5-10

Key Signaling Pathways

The anti-cancer and anti-inflammatory effects of ursolic acid are attributed to its ability to modulate several key signaling pathways. Given its structural similarity, this compound is hypothesized to act through similar mechanisms.

Ursolic_Aldehyde_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ursolic_Aldehyde This compound Receptor Receptor Ursolic_Aldehyde->Receptor PI3K PI3K Ursolic_Aldehyde->PI3K IKK IKK Ursolic_Aldehyde->IKK JAK JAK Ursolic_Aldehyde->JAK Receptor->PI3K Receptor->JAK Akt Akt PI3K->Akt Akt->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n STAT3 STAT3 JAK->STAT3 STAT3_n STAT3 STAT3->STAT3_n Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB_n->Gene_Expression STAT3_n->Gene_Expression MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF membrane) B->C D Blocking C->D E Primary Antibody (anti-PARP) D->E F Secondary Antibody (HRP-conjugated) E->F G ECL Detection F->G NO_Assay_Workflow A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Reagent Assay D->E F Read Absorbance (540 nm) E->F

References

Ursolic Aldehyde: An Examination of Experimental Reproducibility and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of the experimental data available for ursolic aldehyde and its closely related triterpenoid, ursolic acid. Due to the limited specific research on this compound, this guide will leverage the extensive and well-documented findings for ursolic acid as a primary point of comparison, including its performance against other alternatives like oleanolic and betulinic acid.

While direct studies on the reproducibility of this compound's biological effects are scarce, the wealth of data from systematic reviews and meta-analyses on ursolic acid suggests a consistent and reproducible profile for its anti-inflammatory, antioxidant, and anticancer activities.[1] This guide will present the available data, detail established experimental protocols for the broader class of ursane (B1242777) triterpenoids, and visualize the key signaling pathways implicated in their mechanisms of action.

Comparative Analysis of Biological Activity

The primary biological activities attributed to ursolic acid, and by extension, potentially to this compound, include anti-inflammatory, antioxidant, and anticancer effects. The following tables summarize quantitative data from various studies, providing a basis for comparing the efficacy of ursolic acid and its alternatives.

Anti-Inflammatory Activity

Ursolic acid has been consistently shown to reduce the levels of key inflammatory markers.[1] A systematic review and meta-analysis of 31 articles demonstrated significant reductions in pro-inflammatory cytokines.[1]

CompoundModelTargetResultReference
Ursolic Acid Animal ModelsIL-1βSignificantly Reduced[1]
IL-6Significantly Reduced[1]
TNF-αSignificantly Reduced[1]
Ursolic Acid In VitroIL-1βSignificantly Reduced[1]
IL-6Significantly Reduced[1]
IL-8Significantly Reduced[1]
TNF-αSignificantly Reduced[1]
Ursonic Acid H460 Lung Cancer CellsTNF-α-induced NF-κBIC50 ranging from 0.94 to 15 µM for derivatives[2]
Antioxidant Activity

The antioxidant properties of ursolic acid are well-documented, with studies showing its ability to enhance endogenous antioxidant enzymes and reduce markers of oxidative stress.[1]

CompoundModelTargetResultReference
Ursolic Acid Animal TissuesSODSignificantly Elevated[1]
GSHSignificantly Elevated[1]
MDASignificantly Reduced[1]
Ursolic Acid In VitroGSHSignificantly Increased[1]
MDASignificantly Reduced[1]
Oleanolic Acid Leukemic CellsH2O2-induced DNA damageHigher protective activity than Ursolic Acid[3]
Anticancer Activity

Ursolic acid has demonstrated cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis.[4][5]

CompoundCell LineEffectIC50 / ConcentrationReference
Ursolic Acid M4Beu Melanoma CellsAntiproliferative, Apoptosis Induction-[5]
Ursolic Acid Prostate Cancer CellsApoptosis Induction-[6]
Ursonic Acid Various Cancer CellsDecreased survival and proliferationStronger effect than Ursolic Acid[2]
Betulinic Acid Derivatives MCF-7, TET-21N Cancer CellsEnhanced Cytotoxicity-[7]
Oleanolic Acid Various Cancer Cell LinesAntiproliferative-[8]

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. Below are representative protocols for assessing the anti-inflammatory and anticancer activities of triterpenoids like ursolic acid.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol measures the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Ursolic Acid) dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[9]

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.[9]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[9]

    • Add 100 µL of freshly mixed Griess reagent (equal volumes of Part A and Part B) to each well.[9]

    • Incubate at room temperature for 10-15 minutes in the dark.[9]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[9]

In Vitro Anticancer Assay: Cell Viability and Apoptosis Induction

This protocol assesses the cytotoxic effect of a test compound on cancer cells and determines if cell death occurs via apoptosis.

Materials:

  • Cancer cell line (e.g., NCI-H292 human lung cancer cells)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., Ursolic Acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates (for viability) and 6-well plates (for apoptosis) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well of the 96-well plate and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest the cells from the 6-well plates.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[10]

Signaling Pathways and Mechanisms of Action

The biological effects of ursolic acid are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

Anti-Inflammatory Signaling Pathway

Ursolic acid exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[1][11] This leads to a reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkappaB->Inflammatory_Genes Transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus AP1->Inflammatory_Genes Transcription Ursolic_Acid Ursolic Acid Ursolic_Acid->IKK Ursolic_Acid->MAPK_pathway

Caption: Ursolic acid's anti-inflammatory mechanism.

Antioxidant Signaling Pathway

Ursolic acid enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[12] This leads to the increased expression of antioxidant enzymes that protect cells from oxidative damage.

G cluster_nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Ursolic_Acid Ursolic Acid Ursolic_Acid->Keap1 Inhibits Ursolic_Acid->Nrf2 Promotes Nuclear Translocation G Ursolic_Acid Ursolic Acid PI3K PI3K Ursolic_Acid->PI3K Bax Bax (Pro-apoptotic) Ursolic_Acid->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (promotes survival) Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Personal protective equipment for handling Ursolic aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Ursolic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 19132-81-1), this guidance is based on the general properties of aldehydes and triterpenoids. Aldehydes as a class of chemicals can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Therefore, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling aldehydes.[1] Avoid latex gloves as they may not provide adequate protection.[1]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against minor splashes and spills.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to protect the eyes from splashes.[1][4]
Respiratory Protection N95 or higher respiratorRecommended when handling the powder outside of a fume hood or when there is a risk of aerosol generation.[1]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust or vapors.[4][5]

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material and avoid creating dust.

  • After handling, wash hands thoroughly with soap and water.[1]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Spill Response

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the immediate area.

  • Don Appropriate PPE: Before cleaning, put on the recommended personal protective equipment, including respiratory protection if necessary.[4]

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean-Up: Carefully sweep or scoop the contained material into a designated waste container.[6]

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Dispose of Waste: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.[4]

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[7][8] Do not dispose of this compound down the drain or in the regular trash.[7][9]

Logical Workflow for Handling this compound

Handling this compound Workflow prep Preparation - Review Safety Information - Gather Materials ppe Don Personal Protective Equipment - Gloves - Lab Coat - Safety Goggles prep->ppe handling Handling in Fume Hood - Weighing - Dissolving - Reaction Setup ppe->handling spill Spill Occurs handling->spill experiment Experimental Procedure handling->experiment spill_response Spill Response Protocol - Evacuate & Ventilate - Contain & Clean - Decontaminate spill->spill_response waste Waste Collection - Segregate Waste - Label Container spill_response->waste experiment->waste cleanup Post-Experiment Cleanup - Decontaminate Work Area - Remove PPE experiment->cleanup disposal Disposal - Follow Institutional Guidelines - Hazardous Waste Pickup waste->disposal cleanup->ppe Remove PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.